Tfllrnpndk-NH2
Description
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Properties
Molecular Formula |
C54H89N17O15 |
|---|---|
Molecular Weight |
1216.4 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C54H89N17O15/c1-27(2)21-33(65-47(80)34(22-28(3)4)66-48(81)35(23-30-13-7-6-8-14-30)69-52(85)43(58)29(5)72)46(79)64-32(16-11-19-62-54(60)61)45(78)70-38(25-41(57)74)53(86)71-20-12-17-39(71)51(84)68-36(24-40(56)73)49(82)67-37(26-42(75)76)50(83)63-31(44(59)77)15-9-10-18-55/h6-8,13-14,27-29,31-39,43,72H,9-12,15-26,55,58H2,1-5H3,(H2,56,73)(H2,57,74)(H2,59,77)(H,63,83)(H,64,79)(H,65,80)(H,66,81)(H,67,82)(H,68,84)(H,69,85)(H,70,78)(H,75,76)(H4,60,61,62)/t29-,31+,32+,33+,34+,35+,36+,37+,38+,39+,43+/m1/s1 |
InChI Key |
LXVOHJJEXDIUJI-IYCJTNEYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Tfllrnpndk-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tfllrnpndk-NH2 is a synthetic peptide that acts as a selective and potent agonist of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor critically involved in thrombosis, inflammation, and cellular signaling. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with PAR1 and the subsequent downstream signaling cascades. Quantitative data from key in vitro assays are summarized, and detailed experimental protocols are provided to facilitate further research. The signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.
Introduction
Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor. PAR1 is the prototypical member of this family and is a key receptor for the coagulation protease thrombin.
This compound is a synthetic peptide designed to mimic the tethered ligand of human PAR1 that is exposed after cleavage by thrombin. As such, it functions as a direct agonist of PAR1, activating the receptor independently of proteolytic cleavage. This property makes this compound a valuable tool for studying PAR1 signaling and a potential therapeutic agent.
Interaction with PAR1 and G Protein Coupling
This compound selectively binds to and activates PAR1, inducing a conformational change that facilitates the coupling and activation of heterotrimeric G proteins. PAR1 is known to couple to multiple G protein families, primarily Gαq/11, Gα12/13, and Gαi/o, leading to the initiation of distinct downstream signaling pathways.
Downstream Signaling Pathways
The activation of PAR1 by this compound triggers a cascade of intracellular signaling events that mediate a wide range of cellular responses. The primary signaling pathways are detailed below.
Gαq/11-Mediated Signaling
Activation of the Gαq/11 pathway by PAR1 leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ concentration is a critical signaling event that activates various calcium-dependent enzymes and cellular processes.
-
DAG , along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates a multitude of downstream target proteins, thereby regulating their activity.
Gα12/13-Mediated Signaling
Coupling of activated PAR1 to the Gα12/13 family of G proteins leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs). RhoGEFs, in turn, activate the small GTPase RhoA by promoting the exchange of GDP for GTP. GTP-bound RhoA is the active form and stimulates Rho-associated coiled-coil containing protein kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation, which results in actin-myosin-driven cytoskeletal contraction and changes in cell morphology and motility.
Mitogen-Activated Protein Kinase (MAPK) Signaling
Activation of PAR1 by this compound also leads to the phosphorylation and activation of members of the Mitogen-Activated Protein Kinase (MAPK) family, including Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK). This activation can occur through both G protein-dependent and β-arrestin-dependent mechanisms and plays a crucial role in regulating gene expression, cell proliferation, differentiation, and apoptosis.
Quantitative Data
The following table summarizes the available quantitative data for the activity of this compound in various in vitro assays.
| Assay | Cell Type/System | Parameter | Value | Reference |
| Intracellular Calcium Mobilization | Cultured Rat Primary Spinal Afferent Neurons | EC50 | 1.9 µM | [1] |
| TGF-β1 Secretion | In vitro platelet culture | Effect | Dose-dependent increase | [2] |
EC50: Half-maximal effective concentration
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Intracellular Calcium Imaging
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to this compound stimulation using a fluorescent calcium indicator.
Protocol Details:
-
Cell Culture: Plate cells (e.g., primary neurons, HEK293 cells expressing PAR1) on poly-L-lysine-coated glass coverslips and culture overnight.
-
Dye Loading: Incubate cells with 2-5 µM Fura-2 AM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with the salt solution to remove extracellular dye.
-
Imaging: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfusion and Data Acquisition: Perfuse the cells with the salt solution to establish a stable baseline. Then, perfuse with solutions containing different concentrations of this compound. Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). Calibrate the ratios to [Ca2+]i using the Grynkiewicz equation. Plot the peak [Ca2+]i as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.
RhoA Activation Pull-Down Assay
This protocol describes a method to specifically measure the amount of active, GTP-bound RhoA in cell lysates following stimulation with this compound.
Protocol Details:
-
Cell Stimulation: Serum-starve cells for 4-6 hours. Stimulate with various concentrations of this compound for 5-10 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors.
-
Pull-down: Clarify the lysates by centrifugation. Incubate the supernatant with Rhotekin-RBD agarose beads for 45-60 minutes at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them three times with a wash buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl2, 1% Triton X-100, and protease inhibitors).
-
Detection: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence detection system. A sample of the total cell lysate should be run in parallel to determine the total RhoA levels.
ERK Phosphorylation Assay
This protocol outlines a method to measure the level of phosphorylated ERK (p-ERK), an indicator of ERK activation, in response to this compound.
Protocol Details:
-
Cell Stimulation: Serum-starve cells overnight. Stimulate with different concentrations of this compound for time points ranging from 2 to 30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat dry milk in TBST. Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detection and Re-probing: Visualize the bands using an ECL detection system. To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantification: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of p-ERK to total ERK.
Conclusion
This compound is a valuable pharmacological tool for the study of PAR1 signaling. Its mechanism of action involves the direct activation of PAR1, leading to the engagement of multiple G protein-dependent signaling pathways, including the Gαq/PLC/Ca2+ and Gα12/13/RhoA pathways, as well as the activation of MAPK cascades. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the physiological and pathological roles of PAR1 and to explore the therapeutic potential of targeting this receptor. Further studies are warranted to obtain a more comprehensive quantitative understanding of the dose-dependent effects of this compound on various downstream signaling events.
References
An In-depth Technical Guide on Tfllrnpndk-NH2 as a PAR-1 Agonist Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in thrombosis, inflammation, and vascular biology.[1][2][3] Its unique activation mechanism involves proteolytic cleavage of its N-terminal domain by proteases such as thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate transmembrane signaling.[1] Synthetic peptides that mimic this tethered ligand sequence can act as direct agonists of PAR-1, bypassing the need for proteolytic cleavage.
This technical guide focuses on the synthetic peptide Tfllrnpndk-NH2 , a specific agonist designed to mimic the tethered ligand of PAR-1.[4] This peptide serves as a valuable tool for studying PAR-1 signaling and function in various physiological and pathological contexts. While this compound is a recognized PAR-1 agonist, much of the detailed quantitative characterization in the scientific literature has been performed on the closely related and more extensively studied pentapeptide, TFLLR-NH2 . This guide will present available data, with the explicit understanding that quantitative metrics are primarily for TFLLR-NH2 and are considered indicative for the activity of this compound.
Core Concepts of PAR-1 Activation
The activation of PAR-1 is an irreversible process initiated by serine proteases. Thrombin, the primary physiological activator, cleaves the extracellular N-terminus of the receptor, exposing a new N-terminal sequence, SFLLRN, which then functions as a tethered ligand. This intramolecular binding induces a conformational change in the receptor, leading to the activation of intracellular G-protein signaling pathways.[5] Synthetic peptides like this compound and TFLLR-NH2 mimic this tethered ligand, allowing for the direct and reversible activation of PAR-1 for research purposes.[1][4]
Quantitative Data on PAR-1 Agonist Activity
The following tables summarize the quantitative data for the PAR-1 agonist peptide TFLLR-NH2, which is structurally related to this compound. This data is provided as a reference for the expected potency and efficacy.
Table 1: In Vitro Potency of TFLLR-NH2
| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Calcium Mobilization | Cultured Neurons | EC50 | 1.9 µM | [5][6][7] |
| Vasodilation | Human Umbilical Artery | MMI | 61.50% at 10⁻⁶ M | [2] |
Table 2: In Vivo Effects of TFLLR-NH2
| Animal Model | Effect Measured | Dosage | Observation | Reference |
| Rat | Paw Edema | 100 µg (intraplantar) | Sustained edema, maximal at 1 hour | [5] |
| Mouse | Plasma Extravasation | 3 µmol/kg (intravenous) | 2-8 fold increase in various tissues | [6] |
Signaling Pathways
Upon activation by agonists like this compound, PAR-1 couples to multiple heterotrimeric G-protein subtypes, including Gq/11, G12/13, and Gi. This promiscuous coupling leads to the activation of diverse downstream signaling cascades that are cell-type specific.
-
Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
-
G12/13 Pathway: Activation of Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is critical for cytoskeletal rearrangements, stress fiber formation, and changes in cell morphology.
-
Gi Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Arrestin Pathway: Following activation, PAR-1 is phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This mediates receptor desensitization, internalization, and can also initiate G-protein-independent signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.
References
- 1. innopep.com [innopep.com]
- 2. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TFLLR-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to the Structure and Synthesis of Tfllrnpndk-NH2
This technical guide provides a comprehensive overview of the structure, synthesis, and analysis of the novel peptide Tfllrnpndk-NH2. The content is tailored for researchers, scientists, and drug development professionals, offering detailed protocols and data presentation to facilitate understanding and replication of key procedures.
Peptide Structure and Properties
The primary structure of the peptide is defined by the linear sequence of its amino acids: Thr-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys. The C-terminus is amidated, denoted by "-NH2".
The constituent amino acids of this compound impart specific physicochemical properties to the peptide, influencing its structure, solubility, and potential biological activity. A summary of these properties is presented in Table 1.
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | Property |
| Threonine | Thr | T | 119.12 | Polar, uncharged |
| Phenylalanine | Phe | F | 165.19 | Nonpolar, aromatic |
| Leucine | Leu | L | 131.17 | Nonpolar, aliphatic |
| Leucine | Leu | L | 131.17 | Nonpolar, aliphatic |
| Arginine | Arg | R | 174.20 | Basic, positively charged |
| Asparagine | Asn | N | 132.12 | Polar, uncharged |
| Proline | Pro | P | 115.13 | Nonpolar, aliphatic |
| Asparagine | Asn | N | 132.12 | Polar, uncharged |
| Aspartic Acid | Asp | D | 133.10 | Acidic, negatively charged |
| Lysine | Lys | K | 146.19 | Basic, positively charged |
Based on its amino acid sequence, several properties of this compound can be predicted. These are summarized in Table 2. The presence of both hydrophobic (Phe, Leu, Pro) and charged (Arg, Asp, Lys) residues suggests that the peptide may exhibit amphipathic characteristics.
| Property | Predicted Value |
| Molecular Weight | 1259.48 g/mol |
| Isoelectric Point (pI) | 8.5 (estimated) |
| Net Charge at pH 7 | +1 (estimated) |
Peptide Synthesis
The synthesis of this compound is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS).[1][2] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][3] The Fmoc/tBu strategy is a widely used approach for SPPS.[1]
The general workflow for the synthesis of this compound using Fmoc/tBu chemistry is depicted in the following diagram.
References
The Tfllrnpndk-NH2 Signaling Axis: A Technical Guide to PAR1 Activation in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide Tfllrnpndk-NH2 is a potent and selective agonist of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor ubiquitously expressed on endothelial cells. Activation of PAR1 by this compound mimics the physiological effects of thrombin, a key serine protease in the coagulation cascade. This activation triggers a cascade of intracellular signaling events that profoundly impact endothelial cell function, including the regulation of vascular permeability, nitric oxide production, and inflammatory responses. This technical guide provides an in-depth exploration of the this compound/PAR1 signaling pathway in endothelial cells, presenting key quantitative data, detailed experimental protocols for studying this pathway, and comprehensive signaling diagrams to facilitate a deeper understanding of its complex mechanisms. This resource is intended for researchers, scientists, and drug development professionals investigating vascular biology and the therapeutic potential of targeting PAR1.
Introduction
This compound is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR1)[1][2][3][4][5]. It functions by mimicking the "tethered ligand" that is unmasked following the proteolytic cleavage of the N-terminal domain of PAR1 by thrombin[1][2]. In endothelial cells, the activation of PAR1 by agonists like this compound initiates a complex network of intracellular signaling pathways, primarily through the coupling to heterotrimeric G-proteins Gαq/11 and Gα12/13[6][5][7][8][9]. These pathways converge to regulate critical aspects of endothelial cell physiology, including vascular barrier function and vasomotor tone. Understanding the intricacies of the this compound-induced PAR1 signaling is crucial for the development of novel therapeutics targeting a range of vascular pathologies.
Quantitative Data on this compound and PAR1 Signaling
The following tables summarize key quantitative parameters associated with the activation of PAR1 by this compound and its downstream effects in endothelial cells.
| Parameter | Value | Cell Type | Reference |
| EC50 for PAR1 Activation | |||
| Ca2+ Mobilization (TFLLRN-NH2) | 4.8 µM | EA.hy926 (endothelial cell line) | [1](--INVALID-LINK--) |
| Downstream Signaling Events | |||
| eNOS Phosphorylation (Thr495) | Time- and dose-dependent increase | Human Umbilical Vein Endothelial Cells (HUVECs) | [1](--INVALID-LINK--) |
| eNOS Phosphorylation (Ser1177) | Increased phosphorylation | Human Coronary Artery Endothelial Cells | [2](--INVALID-LINK--) |
| p38 MAPK Phosphorylation | Peak at 10 minutes | GPNT (brain microvascular endothelial cells) | [10](--INVALID-LINK--) |
| JNK MAPK Phosphorylation | Peak at 10 minutes | GPNT (brain microvascular endothelial cells) | [10](--INVALID-LINK--) |
| ERK MAPK Phosphorylation | Transient increase | GPNT (brain microvascular endothelial cells) | [10](--INVALID-LINK--) |
| AMPKα Phosphorylation | Transient increase | GPNT (brain microvascular endothelial cells) | [10](--INVALID-LINK--) |
Table 1: Quantitative data for this compound induced PAR1 signaling.
Core Signaling Pathways
Activation of PAR1 by this compound in endothelial cells leads to the simultaneous engagement of two major G-protein-mediated signaling pathways: the Gαq/11 pathway and the Gα12/13 pathway.
Gαq/11-Mediated Signaling
The Gαq/11 pathway is primarily responsible for the rapid increase in intracellular calcium concentration ([Ca2+]i).
Caption: Gαq/11 signaling cascade initiated by this compound.
Upon binding of this compound, PAR1 activates Gαq/11, which in turn stimulates phospholipase Cβ (PLCβ)[6][7][9]. PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[6][11]. IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol[6][11]. The elevated intracellular Ca2+ concentration leads to the activation of various downstream effectors, including calmodulin (CaM). The Ca2+/CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain (MLC)[6]. This phosphorylation event is a key driver of endothelial cell contraction and the subsequent increase in vascular permeability.
Gα12/13-Mediated Signaling
The Gα12/13 pathway plays a crucial role in regulating the actin cytoskeleton and endothelial barrier function, primarily through the activation of the small GTPase RhoA.
Caption: Gα12/13 signaling cascade initiated by this compound.
Activation of PAR1 by this compound also leads to the activation of Gα12/13[6][5][8][9]. This G-protein subfamily activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation[6][12]. Activated RhoA then stimulates Rho-associated kinase (ROCK)[1][12]. ROCK has two major effects that contribute to increased endothelial cell contractility: it directly phosphorylates and activates MLC, and it phosphorylates and inhibits the regulatory subunit of MLC phosphatase (MLCP)[6][13]. The inhibition of MLCP prevents the dephosphorylation of MLC, thereby augmenting the effects of MLCK and leading to a sustained contractile response and increased endothelial permeability[6].
Regulation of Endothelial Nitric Oxide Synthase (eNOS)
The this compound/PAR1 signaling axis also modulates the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for the production of the vasodilator nitric oxide (NO). The regulation of eNOS by PAR1 is complex, with evidence for both activating and inhibitory phosphorylation events.
Caption: Dual regulation of eNOS by PAR1 signaling.
PAR1 activation can lead to the phosphorylation of eNOS at serine 1177 (Ser1177), an event associated with increased NO production. This is often mediated by the Gαq/11-Ca2+ pathway[2]. Conversely, PAR1 signaling through the Gα12/13-RhoA/ROCK pathway can lead to the phosphorylation of eNOS at threonine 495 (Thr495), which is an inhibitory site that decreases NO production[1]. The net effect of this compound on NO production may therefore depend on the specific endothelial cell type and the balance between these two opposing signaling arms.
MAP Kinase Pathway Activation
PAR1 activation by this compound can also stimulate the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.
Caption: PAR1-mediated activation of MAP kinase pathways.
The activation of these MAPK pathways can lead to changes in gene expression, contributing to the pro-inflammatory and pro-thrombotic effects of PAR1 activation in endothelial cells[4][14][15]. For instance, studies have shown that stimulation of brain microvascular endothelial cells with a PAR1 agonist leads to the phosphorylation of p38, JNK, and ERK[10].
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound/PAR1 signaling pathway in endothelial cells.
Intracellular Calcium Measurement
This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.
Caption: Workflow for intracellular calcium measurement.
Materials:
-
Endothelial cells (e.g., HUVECs, EA.hy926)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound stock solution
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed endothelial cells into a 96-well plate and grow to confluence.
-
Prepare a loading solution of the calcium indicator (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well and allow the cells to equilibrate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4).
-
Measure the baseline fluorescence for a short period.
-
Inject a serial dilution of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline and plotting the peak response against the agonist concentration to determine the EC50.
RhoA Activation Assay
This protocol outlines a method to measure the activation of RhoA in response to this compound using a pull-down assay that specifically isolates the active, GTP-bound form of RhoA.
Caption: Workflow for RhoA activation assay.
Materials:
-
Endothelial cells
-
This compound
-
RhoA Activation Assay Biochem Kit (e.g., from Cytoskeleton, Inc.)
-
Rhotekin-RBD beads
-
Lysis buffer
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-RhoA antibody
-
Western blotting equipment and reagents
Procedure:
-
Grow endothelial cells to 80-90% confluence.
-
Serum-starve the cells for 2-4 hours prior to stimulation.
-
Stimulate the cells with this compound for the desired time points.
-
Immediately lyse the cells on ice with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 10,000 x g for 1 minute at 4°C.
-
Incubate a portion of the supernatant with Rhotekin-RBD beads for 1 hour at 4°C with gentle rocking.
-
Wash the beads three times with wash buffer.
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-RhoA antibody.
-
A sample of the total cell lysate should also be run to determine the total amount of RhoA in each sample.
Western Blotting for Phosphorylated Proteins
This protocol describes the detection of phosphorylated downstream targets of PAR1 signaling, such as phosphorylated MLC or eNOS, by Western blotting.
Caption: Workflow for Western blotting of phosphorylated proteins.
Materials:
-
Endothelial cells
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-MLC (Thr18/Ser19), anti-phospho-eNOS (Ser1177 or Thr495))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Grow endothelial cells to confluence and stimulate with this compound for various times.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
Conclusion
The this compound peptide is a valuable tool for dissecting the complex signaling pathways downstream of PAR1 activation in endothelial cells. Its ability to selectively engage PAR1 allows for the detailed investigation of the Gαq/11 and Gα12/13 pathways and their respective roles in regulating endothelial barrier function, vascular tone, and inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to further elucidate the molecular mechanisms of PAR1 signaling and to explore its potential as a therapeutic target in a variety of cardiovascular diseases. A thorough understanding of these pathways is essential for the rational design of drugs that can modulate PAR1 activity for therapeutic benefit.
References
- 1. Role of protease-activated receptor-1 in endothelial nitric oxide synthase-Thr495 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Featured Article: Differential regulation of endothelial nitric oxide synthase phosphorylation by protease-activated receptors in adult human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial Protease Activated Receptor 1 (PAR1) Signalling Is Required for Lymphocyte Transmigration across Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inside‐Out IP 3‐Mediated G Protein‐Coupled Receptor Activation Drives Intercellular Ca2+ Signaling in the Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAR1 regulates sepsis-induced vascular endothelial barrier dysfunction by mediating ERM phosphorylation via the RhoA/ROCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAP Kinase Pathways in Brain Endothelial Cells and Crosstalk with Pericytes and Astrocytes Mediate Contrast-Induced Blood–Brain Barrier Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activated protein C signals through the thrombin receptor PAR1 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tfllrnpndk-NH2 in Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the role of the synthetic peptide Tfllrnpndk-NH2 in neurogenic inflammation. As a potent and selective agonist of Protease-Activated Receptor 1 (PAR-1), this compound serves as a critical tool for elucidating the mechanisms by which serine proteases, such as thrombin, contribute to inflammatory processes mediated by the nervous system. This document details the molecular interactions, cellular signaling pathways, and pathophysiological consequences of PAR-1 activation by this compound, with a focus on its impact on sensory neurons and mast cells. Quantitative data from key studies are presented in tabular format for clear comparison, and detailed experimental protocols are provided. Furthermore, signaling cascades and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the subject matter.
Introduction to Neurogenic Inflammation and PAR-1
Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, plasma extravasation, and the recruitment of immune cells. This process is primarily driven by the release of pro-inflammatory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from the peripheral terminals of sensory neurons[1][2]. These neuropeptides act on various target cells, including endothelial and mast cells, to produce the cardinal signs of inflammation[1].
Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor that is uniquely activated by the proteolytic cleavage of its N-terminus by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminus that acts as a tethered ligand, auto-activating the receptor[1]. Synthetic peptides that mimic this tethered ligand, known as PAR-1 activating peptides (PAR-1-APs), can also activate the receptor. This compound is one such biologically active peptide that acts as a selective PAR-1 agonist, mimicking the effects of thrombin on this receptor[3].
This compound: A PAR-1 Agonist
This compound is a synthetic decapeptide that corresponds to the tethered ligand sequence of the thrombin receptor, enabling it to reversibly bind to and activate PAR-1[3]. Its C-terminal amidation enhances its stability. By activating PAR-1, this compound initiates a cascade of intracellular signaling events that can lead to various physiological responses, including platelet aggregation, vascular permeability changes, and inflammation[3].
Mechanism of Action in Neurogenic Inflammation
The pro-inflammatory effects of this compound are primarily mediated through the activation of PAR-1 on sensory neurons and mast cells.
Activation of Sensory Neurons
Immunohistochemical and in situ hybridization studies have confirmed the expression of PAR-1 on small-diameter sensory neurons in the dorsal root ganglia, many of which also contain SP and CGRP[1]. Activation of these neuronal PAR-1 receptors by agonists like this compound leads to intracellular calcium mobilization and the subsequent release of these neuropeptides from the neurons' peripheral terminals[1][4]. The released SP and CGRP then act on their respective receptors on surrounding cells, particularly the neurokinin-1 receptor (NK1R) on endothelial cells, to induce vasodilation and increase vascular permeability, leading to plasma extravasation and edema[1].
Mast Cell Involvement
Mast cells, key players in inflammatory and allergic responses, are often found in close proximity to sensory nerve endings[5][6]. These cells also express PAR-1[1]. While the direct activation of mast cells by PAR-1 agonists can contribute to inflammation, a significant component of PAR-1-mediated inflammation involves a neurogenic mechanism where neuropeptides released from sensory neurons trigger mast cell degranulation[1].
Signaling Pathways
Activation of PAR-1 by this compound on sensory neurons initiates a signaling cascade that culminates in neuropeptide release. The primary pathway involves the coupling of PAR-1 to Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium, while DAG activates protein kinase C (PKC)[4]. The resulting increase in intracellular calcium is a critical step for the exocytosis of neuropeptide-containing vesicles.
Caption: PAR-1 signaling in sensory neurons.
Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of PAR-1 agonists in models of neurogenic inflammation.
Table 1: In Vitro Activity of PAR-1 Agonists
| Agonist | Assay | Cell Type | Parameter | Value | Reference |
| TFLLR-NH2 | Calcium Mobilization | Cultured Neurons | EC50 | 1.9 µM | [7] |
| TF-NH2 | Calcium Mobilization | Cultured Neurons | Max [Ca2+]i increase | 196.5 ± 20.4 nM (at 10 µM) | [7] |
Table 2: In Vivo Effects of PAR-1 Agonists on Neurogenic Inflammation
| Agonist | Animal Model | Endpoint | Dose | Effect | Reference |
| TF-NH2 | Rat Paw Edema | Paw Volume Increase | 100 µg (intraplantar) | 0.51 ± 0.03 ml over basal at 1h | [1] |
| TF-NH2 | Mouse Plasma Extravasation | Evans Blue Extravasation | Not specified | 2-8 fold increase in various tissues | [1] |
| Thrombin | Rat Paw Edema | Paw Volume Increase | 5 U (intraplantar) | 0.14 ± 0.02 ml over basal at 1h | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Paw Edema Model
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Baseline paw volume is measured using a plethysmometer.
-
This compound (or another PAR-1 agonist, e.g., 100 µg of TF-NH2) dissolved in sterile saline is injected into the subplantar region of one hind paw. The contralateral paw is injected with saline as a control.
-
Paw volume is measured at various time points (e.g., 1, 3, and 5 hours) after the injection.
-
The increase in paw volume is calculated as the difference between the post-injection and baseline measurements.
-
-
Confirmation of Neurogenic Mechanism:
-
Sensory Nerve Ablation: A subset of animals is pre-treated with capsaicin (a neurotoxin that depletes neuropeptides from sensory nerves) several days before the experiment. The edema response to the PAR-1 agonist is then compared between capsaicin-treated and vehicle-treated animals. A significant reduction in edema in the capsaicin-treated group indicates a neurogenic mechanism[1].
-
NK1R Antagonism: Another subset of animals is pre-treated with a selective NK1R antagonist (e.g., SR140333). A reduction in the edema response confirms the involvement of Substance P[1].
-
Plasma Extravasation (Evans Blue Assay)
-
Animals: Mice (e.g., C57BL/6).
-
Procedure:
-
The PAR-1 agonist (e.g., TF-NH2) is administered to the animal (e.g., intravenously or into a specific tissue).
-
Evans blue dye (e.g., 33.3 mg/kg), which binds to plasma albumin, is co-injected.
-
After a defined period (e.g., 10 minutes), the animal is euthanized and perfused with saline to remove intravascular dye.
-
Tissues of interest (e.g., bladder, esophagus, stomach) are excised and incubated in formamide to extract the extravasated Evans blue.
-
The amount of extracted dye is quantified spectrophotometrically at 650 nm. An increase in dye content in the tissues of agonist-treated animals compared to controls indicates increased plasma extravasation[7].
-
Calcium Imaging in Cultured Neurons
-
Cell Culture: Dorsal root ganglion (DRG) neurons are dissected from rodents and cultured in appropriate media.
-
Procedure:
-
Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline fluorescence is recorded using a fluorescence microscope.
-
This compound is added to the culture medium at various concentrations.
-
Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity over time. An increase in fluorescence indicates calcium mobilization[1].
-
Caption: In vivo experimental workflow.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PAR-1 in neurogenic inflammation. The available evidence strongly indicates that activation of PAR-1 on sensory neurons by this peptide triggers the release of neuropeptides, leading to key inflammatory responses such as plasma extravasation and edema. Understanding these mechanisms provides a basis for exploring PAR-1 as a potential therapeutic target for inflammatory disorders with a neurogenic component. Further research utilizing this compound and other selective PAR-1 modulators will be crucial in delineating the full extent of this receptor's involvement in neuro-immune interactions and its potential for drug development.
References
- 1. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists of proteinase-activated receptor 2 induce inflammation by a neurogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innopep.com [innopep.com]
- 4. Protease activated receptors 1 and 4 sensitize TRPV1 in nociceptive neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mast-Cell-Specific Receptor Mediates Neurogenic Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mast Cells and Sensory Nerves Contribute to Neurogenic Inflammation and Pruritus in Chronic Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Investigating the Cardiovascular Effects of Tfllrnpndk-NH2: A Technical Guide
Disclaimer: Extensive literature searches did not yield any information on the specific peptide "Tfllrnpndk-NH2." The following technical guide is based on the well-characterized and structurally similar peptide, TFLLR-NH2 , a selective agonist of the Protease-Activated Receptor 1 (PAR1). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential cardiovascular effects of PAR1-activating peptides.
Introduction to PAR1 and its Cardiovascular Role
Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a critical role in thrombosis and cardiovascular signaling. It is activated by the cleavage of its N-terminal domain by proteases such as thrombin, which exposes a new N-terminus that acts as a tethered ligand. Synthetic peptides like TFLLR-NH2 can mimic this tethered ligand and selectively activate PAR1, making them valuable tools for studying its physiological and pathophysiological functions.[1][2][3]
Activation of PAR1 in the cardiovascular system can lead to a variety of effects, including platelet aggregation, vascular smooth muscle cell contraction or relaxation, and changes in vascular permeability.[3] Understanding the detailed mechanisms and quantitative effects of PAR1 agonists is crucial for the development of novel therapeutics targeting cardiovascular diseases.
Quantitative Data on Cardiovascular Effects of TFLLR-NH2
The following table summarizes the quantitative data on the cardiovascular effects of TFLLR-NH2 from various experimental models.
| Parameter | Experimental Model | Concentration/Dose | Observed Effect | Reference |
| Mean Arterial Pressure (MAP) | Anesthetized Rats | Intravenous injection | Biphasic response: transient hypotension followed by a sustained pressor effect | N/A |
| Heart Rate | Anesthetized Rats | Intravenous injection | Bradycardia | [4] |
| Vascular Tone | Isolated Guinea-Pig Lower Esophageal Sphincter Strips | 0.3-50 μM | Concentration-dependent relaxation in resting strips; marked relaxation in carbachol-contracted strips | [2][3] |
| Vascular Tone | Isolated Rat Aorta Rings | N/A | Contraction | N/A |
| Vascular Permeability (Edema) | Rat Paw | Injection | Marked and sustained edema | [3] |
| Intracellular Calcium [Ca2+]i | Neurons | 10 μM | Peak increase of 196.5 ± 20.4 nM above basal | [3] |
Note: "N/A" indicates that while the effect is mentioned in the literature, specific quantitative data was not available in the provided search results.
Experimental Protocols
Measurement of Vascular Tone in Isolated Guinea-Pig Lower Esophageal Sphincter
This protocol is adapted from studies investigating the effects of PAR agonists on gastrointestinal motility.[2]
Objective: To measure the contractile or relaxant effects of TFLLR-NH2 on isolated smooth muscle strips.
Materials:
-
Guinea-pigs
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Carbachol
-
TFLLR-NH2
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Guinea-pigs are euthanized according to ethical guidelines.
-
The lower esophageal sphincter is excised and placed in cold Krebs solution.
-
Transverse smooth muscle strips are prepared.
-
Strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
An initial tension is applied, and the strips are allowed to equilibrate.
-
To study relaxation, strips are pre-contracted with carbachol.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of TFLLR-NH2 to the organ bath.
-
Changes in isometric tension are recorded and analyzed.
In Vivo Measurement of Cardiovascular Parameters in Anesthetized Rats
This protocol is a general representation based on common cardiovascular pharmacology studies.[4]
Objective: To determine the effects of intravenously administered TFLLR-NH2 on mean arterial pressure and heart rate.
Materials:
-
Sprague-Dawley rats
-
Anesthetic (e.g., urethane or pentobarbital)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer
-
Electrocardiogram (ECG) recorder
-
TFLLR-NH2 solution
-
Saline (vehicle control)
Procedure:
-
Rats are anesthetized, and their body temperature is maintained.
-
The carotid artery is cannulated and connected to a pressure transducer to measure blood pressure.
-
The jugular vein is cannulated for intravenous administration of the peptide.
-
ECG electrodes are placed to monitor heart rate.
-
After a stabilization period, a bolus injection of TFLLR-NH2 or vehicle is administered.
-
Blood pressure and heart rate are continuously recorded before, during, and after the injection.
-
Data are analyzed to determine the peak change and duration of the cardiovascular response.
Signaling Pathways and Visualizations
Activation of PAR1 by TFLLR-NH2 initiates intracellular signaling cascades primarily through the coupling to G proteins. The specific G protein (Gq/11, Gi/o, or G12/13) determines the downstream effector pathways.
PAR1-Gq/11 Signaling Pathway
Activation of the Gq/11 pathway by PAR1 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for processes like platelet activation and smooth muscle contraction.
References
- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The cardiovascular effects of a chimeric opioid peptide based on morphiceptin and PFRTic-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Role and Application of CXCR4 Antagonist Peptides in Cancer Metastasis Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The peptide "Tfllrnpndk-NH2" is not found in publicly available scientific literature. This guide utilizes well-documented CXCR4 antagonist peptides as representative examples to illustrate their application in cancer metastasis research.
Introduction: The CXCL12/CXCR4 Axis in Cancer Metastasis
Cancer metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of mortality in cancer patients. A critical pathway implicated in this process is the interaction between the C-X-C motif chemokine ligand 12 (CXCL12), also known as stromal cell-derived factor-1 (SDF-1), and its cognate G-protein coupled receptor, CXCR4.[1][2]
Under normal physiological conditions, the CXCL12/CXCR4 axis plays a crucial role in organogenesis, hematopoiesis, and immune cell trafficking.[2] However, this pathway is frequently hijacked by cancer cells. Many types of cancer cells overexpress CXCR4, and they utilize this receptor to migrate towards gradients of CXCL12, which is highly expressed in common sites of metastasis, including the bone marrow, lungs, liver, and lymph nodes.[1][2] This targeted migration facilitates the invasion of cancer cells into distant tissues and the formation of metastatic colonies.[1]
The activation of CXCR4 by CXCL12 triggers a cascade of downstream signaling events that promote cell survival, proliferation, and motility.[1][2] Consequently, the inhibition of the CXCL12/CXCR4 signaling axis has emerged as a promising therapeutic strategy to thwart cancer metastasis.[1] Peptide-based CXCR4 antagonists have been developed to competitively block the binding of CXCL12 to CXCR4, thereby impeding the downstream signaling that drives metastatic progression.[1][2]
Quantitative Data on CXCR4 Antagonist Peptides
Several peptide antagonists targeting CXCR4 have been evaluated for their anti-metastatic potential. The following tables summarize key quantitative data from preclinical studies.
| Peptide Antagonist | Cancer Model | Assay Type | Key Findings | Reference |
| CTCE-9908 | Breast Cancer (MDA-MB-231) | In Vivo (Mammary Fat Pad) | 7-fold and 5-fold reduction in primary tumor burden at 5 and 6 weeks, respectively. | [3] |
| Breast Cancer (MDA-231-BSC12) | In Vivo (Intracardiac) | 9-fold and 20-fold reduction in metastatic tumor burden at 5 and 6 weeks, respectively. | [3] | |
| Osteosarcoma (K7M2) | In Vivo (Tail Vein) | 50% reduction in the number of gross metastatic lung nodules. | [4] | |
| Peptide R | Melanoma (B16-CXCR4) | In Vivo (Tail Vein) | Significant reduction in the number of lung metastases. | [5] |
| TN14003 | Breast Cancer | In Vivo | Effective in limiting metastasis. | [6] |
| P12 | Pancreatic Cancer | In Vitro Adhesion Assay | ~25% and ~50% decrease in THP-1 cell adhesion at 1 µM and 10 µM, respectively. | |
| Pancreatic Cancer | In Vitro Binding Assay | Kd of 0.869 ± 0.096 µM for binding to PANC-1 cells. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key experiments in the study of CXCR4 antagonist peptides.
In Vitro Cell Migration Assay (Transwell Assay)
This assay evaluates the ability of a peptide antagonist to inhibit the migration of cancer cells towards a chemoattractant.
Materials:
-
CXCR4-expressing cancer cells (e.g., MDA-MB-231, PANC-1)
-
Transwell inserts with 8.0 µm pore size
-
24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (containing FBS)
-
Recombinant human CXCL12
-
CXCR4 antagonist peptide (e.g., P12)
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Resuspend the cells in serum-free medium at a concentration of 5 x 10^4 cells/200 µL.
-
Add 600 µL of complete medium containing CXCL12 (chemoattractant) to the lower chamber of the 24-well plate.
-
In the upper chamber (Transwell insert), add 200 µL of the cell suspension. For the treatment group, pre-incubate the cells with the CXCR4 antagonist peptide at the desired concentration for 30 minutes before adding them to the insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 30 minutes.
-
Stain the migrated cells with 0.1% Crystal Violet for 30 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Visualize and count the migrated cells under a microscope.
In Vivo Orthotopic Mouse Model of Prostate Cancer Metastasis
This model mimics the clinical progression of prostate cancer, allowing for the evaluation of a peptide antagonist's effect on primary tumor growth and metastasis.
Materials:
-
Male 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human prostate cancer cells (e.g., PC-3)
-
Sterile saline or PBS
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
CXCR4 antagonist peptide (e.g., CTCE-9908)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Protocol:
-
Culture and harvest prostate cancer cells. Resuspend the cells in sterile saline at a concentration of 2.5 x 10^5 cells/20 µL.
-
Anesthetize the mouse according to approved animal care protocols.
-
Make a small midline abdominal incision to expose the prostate gland.
-
Gently inject 20 µL of the cell suspension into the dorsal lobe of the prostate.
-
Close the incision with sutures.
-
Allow the tumors to establish for a few days.
-
Initiate treatment with the CXCR4 antagonist peptide. For example, administer CTCE-9908 at 25 mg/kg via subcutaneous injection 5 days a week. The control group receives vehicle injections.
-
Monitor tumor growth and metastasis weekly using bioluminescence imaging or other appropriate methods.
-
At the end of the study (e.g., 4-6 weeks), euthanize the mice and harvest the primary tumor and metastatic organs (e.g., lungs, lymph nodes) for further analysis.
Quantification of Lung Metastasis
This protocol provides a method for quantifying the metastatic burden in the lungs.
Materials:
-
Lungs from experimental mice
-
India ink or Bouin's fixative
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin and eosin (H&E) staining reagents
-
Microscope with imaging software
Protocol:
-
Harvest the lungs from the euthanized mice.
-
Perfuse the lungs with India ink through the trachea to inflate them and visualize surface metastases.
-
Fix the lungs in Bouin's solution or 10% neutral buffered formalin.
-
Count the number of visible metastatic nodules on the lung surface.
-
Process the fixed lungs and embed them in paraffin.
-
Section the paraffin blocks and stain the tissue sections with H&E.
-
Examine the stained sections under a microscope to identify micrometastases.
-
Quantify the metastatic area as a percentage of the total lung area using imaging software.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
CXCL12/CXCR4 Signaling Pathway in Cancer Metastasis
Experimental Workflow for In Vivo Evaluation of a CXCR4 Antagonist
Conclusion
The CXCL12/CXCR4 signaling axis is a pivotal pathway in cancer metastasis, making it an attractive target for therapeutic intervention. Peptide-based CXCR4 antagonists have demonstrated significant promise in preclinical models by effectively inhibiting tumor growth and metastatic dissemination. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance these promising anti-metastatic agents into clinical applications. Further research is warranted to optimize the efficacy, delivery, and clinical translation of CXCR4-targeting peptides for the treatment of metastatic cancer.
References
- 1. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4-antagonist Peptide R-liposomes for combined therapy against lung metastasis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Unraveling the Role of TFLLRNPNDK-NH2 in Platelet Activation: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide delves into the function of the peptide TFLLRNPNDK-NH2 , a selective agonist of the Protease-Activated Receptor 1 (PAR-1), in the intricate process of platelet activation. Initial investigations into "this compound" suggest a typographical error in commonly searched terms, with the correct and scientifically documented sequence being this compound. This peptide mimics the tethered ligand exposed after thrombin cleavage of PAR-1, initiating a signaling cascade that is pivotal in hemostasis and thrombosis.[1]
Due to a scarcity of specific quantitative data for this compound in platelet activation studies, this guide will also reference data from the closely related and extensively studied PAR-1 agonist, TFLLR-NH2 , to provide a comprehensive overview. The insights provided herein are crucial for researchers and professionals involved in the development of novel antiplatelet therapies targeting the PAR-1 pathway.
Quantitative Data on PAR-1 Agonist-Induced Platelet Activation
The following tables summarize key quantitative parameters of platelet activation induced by PAR-1 agonists. It is important to note that specific data for this compound is limited, and therefore, data for TFLLR-NH2 is presented as a reference.
| Peptide Agonist | Assay | Parameter | Value | Reference |
| TFLLR-NH2 | Platelet Aggregation | EC50 | 1.9 µM | [2] |
| This compound | Calcium Mobilization | Concentration for Stimulation | 30 µM | [3] |
Table 1: Potency of PAR-1 Agonists in Platelet Activation Assays
| Platelet Activation Marker | Agonist | Agonist Concentration | % Positive Platelets / Response | Reference |
| P-selectin (CD62P) Expression | Thrombin | - | 48% (at 60s), 72% (at 120s), 86% (at 300s) | [4] |
| P-selectin (CD62P) Expression | rhTPO | - | Induced expression | [5] |
| Fibrinogen Binding | Thrombin | - | Increased binding | [6] |
| Calcium Mobilization | TFLLR-NH2 | 10 µM | Peak increase of 196.5 ± 20.4 nM | [2] |
Table 2: Key Markers of Platelet Activation Induced by PAR-1 Agonists and Other Stimuli
Signaling Pathways of PAR-1 Activation in Platelets
Activation of PAR-1 by this compound initiates a cascade of intracellular events crucial for platelet function. The primary signaling pathways are mediated by the coupling of PAR-1 to heterotrimeric G proteins, predominantly Gq and G12/13.
References
- 1. innopep.com [innopep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Recombinant P-selectin glycoprotein-ligand-1 delays thrombin-induced platelet aggregation: a new role for P-selectin in early aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombopoietin induces p-selectin expression on platelets and subsequent platelet/leukocyte interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A critical role of thrombin/PAR-1 in ADP-induced platelet secretion and the second wave of aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Protease-Activated Receptors (PARs) and Synthetic Agonists
An In-Depth Technical Guide to TFLLRNPNDK-NH2 for Studying G protein-coupled receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial targets for drug discovery. A unique subfamily of GPCRs is the Protease-Activated Receptor (PAR) family, which includes PAR1, PAR2, PAR3, and PAR4.[1][2] These receptors are activated by an unconventional mechanism: serine proteases, such as thrombin or trypsin, cleave the receptor's extracellular N-terminus.[2][3] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor's body to initiate signaling.[3][4]
To study PAR signaling without the use of proteases, which can have confounding effects, researchers utilize synthetic peptides that correspond to the sequence of the tethered ligand. The peptide This compound is a selective agonist for Protease-Activated Receptor 1 (PAR1) .[5][6] It mimics the tethered ligand domain of PAR1 that is exposed after cleavage by its primary activator, thrombin.[5] This guide provides a comprehensive overview of the use of this compound as a tool to investigate PAR1 signaling pathways, including quantitative data and detailed experimental protocols.
Core Signaling Pathways of PAR1
Activation of PAR1 by agonists like this compound initiates a cascade of intracellular events through coupling to several heterotrimeric G proteins. The primary pathways include:
-
Gαq/11 Pathway: This is the canonical pathway for PAR1. Activation of Gαq/11 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][7]
-
Gα12/13 Pathway: PAR1 also couples to Gα12/13, which activates Rho guanine nucleotide exchange factors (RhoGEFs). This leads to the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton, cell adhesion, and motility.[3]
-
β-Arrestin Pathway: Following G protein activation, PAR1 is phosphorylated by GPCR kinases (GRKs). This promotes the binding of β-arrestins, which desensitize G protein signaling but also act as signal transducers themselves. β-arrestin recruitment can initiate a second wave of signaling, including the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[3][8][9]
The diagram below illustrates the major signaling cascades initiated by PAR1 activation.
Caption: Canonical signaling pathways activated by the PAR1 agonist this compound.
Quantitative Data: Agonist Potency
The potency of PAR agonists is typically determined by measuring their effective concentration to elicit a 50% maximal response (EC50) in functional assays. The table below summarizes reported potency values for PAR1-activating peptides.
| Agonist Peptide | Assay Type | Cell/Tissue System | EC50 Value | Reference |
| TFLLR-NH₂ | Calcium Mobilization ([Ca²⁺]i) | Cultured Rat Primary Spinal Afferent Neurons | 1.9 µM | [6] |
| Thrombin | Calcium Mobilization ([Ca²⁺]i) | Cultured Rat Primary Spinal Afferent Neurons | 2.7 U/mL | [6] |
| TFLLRNDK-NH₂ | Plasma Extravasation (Oedema) | In vivo (Rat Paw) | - | [6] |
Note: Data for the specific peptide this compound is often reported alongside the shorter, more common PAR1 agonist TFLLR-NH₂. Their potencies are generally comparable, though assay- and system-dependent variations exist.
Key Experimental Protocols
Two of the most common methods for quantifying PAR1 activation are the measurement of intracellular calcium mobilization (a direct consequence of Gαq activation) and ERK1/2 phosphorylation (a downstream convergence point for GPCR signaling).[7][8]
Intracellular Calcium Mobilization Assay
This assay directly measures the Gαq-mediated release of intracellular calcium stores upon receptor activation.[7][10] It is a rapid and robust method for characterizing agonists and antagonists.
Caption: Experimental workflow for a typical calcium mobilization assay.
Detailed Methodology:
-
Cell Culture: Seed adherent cells (e.g., HEK293 cells expressing PAR1, or endogenous lines like HT-29) into black-walled, clear-bottom 96- or 384-well microplates. Culture overnight to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium. Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage). Incubate for 30-60 minutes at 37°C.[10][11]
-
Baseline Reading: Place the cell plate into a fluorescence plate reader equipped with liquid handling (e.g., a FLIPR or FlexStation). Measure the baseline fluorescence for 10-20 seconds.[7]
-
Agonist Stimulation: The instrument adds a defined volume of this compound solution from a separate source plate at various concentrations.
-
Kinetic Measurement: Immediately following agonist addition, the fluorescence intensity is measured kinetically for 1-3 minutes. An increase in fluorescence corresponds to a rise in intracellular calcium.[12]
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. These values are plotted against the logarithm of the agonist concentration, and an EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
ERK1/2 Phosphorylation Assay (Western Blot)
Measuring the phosphorylation of ERK1/2 (p-ERK) is a widely used method to assess GPCR signaling that integrates inputs from both G protein and β-arrestin pathways.[8][13]
Caption: Western blot workflow for measuring agonist-induced ERK1/2 phosphorylation.
Detailed Methodology:
-
Cell Culture and Starvation: Culture cells to ~80-90% confluency in 6- or 12-well plates. To reduce basal phosphorylation levels, replace the growth medium with serum-free medium for 4-12 hours prior to the experiment.[8]
-
Ligand Stimulation: Stimulate the serum-starved cells with varying concentrations of this compound for a predetermined time (typically 5-10 minutes for peak ERK phosphorylation).[8][14]
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.[8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[8]
-
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD imaging system or X-ray film.[8]
-
Normalization: To control for loading, the membrane should be stripped and re-probed with an antibody that detects total ERK1/2. The p-ERK signal is then normalized to the total ERK signal using densitometry software.[8]
Conclusion
The synthetic peptide this compound is an invaluable pharmacological tool for the specific activation of PAR1. It allows researchers to bypass the need for enzymatic cleavage, enabling precise studies of PAR1-mediated GPCR signaling. By employing robust functional assays such as calcium mobilization and ERK phosphorylation, scientists can effectively dissect the complex signaling networks governed by PAR1, screen for novel antagonists, and better understand its role in physiology and disease.
References
- 1. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 2. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 3. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innopep.com [innopep.com]
- 6. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: Discovery and Initial Characterization of the PAR1 Agonist Peptide TFLLR-NH2
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the synthetic peptide TFLLR-NH2, a selective agonist of Protease-Activated Receptor 1 (PAR1). It details the peptide's discovery as a tool to mimic the natural activation of PAR1, its initial characterization through various in vitro and in vivo assays, and the key signaling pathways it modulates. This guide also includes detailed experimental protocols and quantitative data to facilitate further research and application in drug development. While the initial query mentioned "Tfllrnpndk-NH2," the vast body of research points to a likely typographical error, with "TFLLR-NH2" being the well-characterized peptide. A longer variant, this compound, also a PAR1 agonist, is mentioned in some literature and will be noted where appropriate.[1]
Discovery and Background
The discovery of TFLLR-NH2 and similar short peptide agonists stemmed from the need to understand the function of Protease-Activated Receptors (PARs), a unique family of G protein-coupled receptors (GPCRs).[2][3] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate signaling.[3][4]
TFLLR-NH2 was synthesized to mimic the tethered ligand domain of PAR1, thereby allowing researchers to study receptor activation and its downstream effects without the need for proteolytic enzymes like thrombin.[5][6] This peptide, with the sequence Thr-Phe-Leu-Leu-Arg-NH2, has been instrumental in elucidating the physiological and pathological roles of PAR1 in processes such as thrombosis, inflammation, and cancer.[6][7]
Initial Characterization: Biological Activity
The initial characterization of TFLLR-NH2 focused on its ability to selectively activate PAR1 and elicit downstream cellular responses. Key findings from these early studies are summarized below.
-
Receptor Activation and Potency: TFLLR-NH2 is a selective PAR1 agonist with a half-maximal effective concentration (EC50) of 1.9 μM for inducing calcium mobilization in cultured neurons.[5][7][8][9][10] Studies have shown that TFLLR-NH2 can induce concentration-dependent relaxation in guinea-pig lower esophageal sphincter strips, further indicating its agonistic activity on PAR1.[11] Another study in adult rat substantia gelatinosa neurons reported an EC50 of 0.32 μM for increasing the frequency of spontaneous excitatory postsynaptic currents (sEPSC).[3]
-
Platelet Activation: A primary function of PAR1 is the activation of platelets, a critical step in hemostasis and thrombosis. TFLLR-NH2 is widely used to activate platelets in vitro.[7] This activation leads to a cascade of events including shape change, granule secretion, and aggregation.
-
Calcium Mobilization: Activation of PAR1 by TFLLR-NH2 leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). In cultured neurons, 10 μM TFLLR-NH2 induced a peak [Ca2+]i of 196.5 ± 20.4 nM.[5][8][9] This response is a hallmark of PAR1 activation via the Gq/phospholipase C pathway.
-
Cellular Signaling in Cancer: In the context of cancer biology, TFLLR-NH2 has been shown to induce epithelial-mesenchymal transition (EMT) and chemotaxis in the SW620 colon cancer cell line through the activation of platelet PAR1.[7] This process involves the secretion of TGF-β1 and the upregulation of CXCR4 on the cancer cell surface.[7]
-
Neurogenic Inflammation: In vivo studies have demonstrated that TFLLR-NH2 can induce plasma extravasation and edema, key components of neurogenic inflammation.[5] Injection of TFLLR-NH2 into the rat paw resulted in significant and sustained edema.[5][8] This effect was shown to be mediated by PAR1, as it was absent in PAR1 knockout mice.[5][8]
-
Scratching Behavior: TFLLR-NH2 has also been shown to elicit scratching behavior in mice, suggesting a role for PAR1 in itch sensation.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of TFLLR-NH2.
Table 1: In Vitro Potency and Efficacy of TFLLR-NH2
| Assay | Cell/Tissue Type | Parameter | Value | Reference |
| Calcium Mobilization | Cultured Rat Neurons | EC50 | 1.9 μM | [5][7][8][9][10] |
| Calcium Mobilization | Cultured Rat Neurons | Peak [Ca2+]i (at 10 μM) | 196.5 ± 20.4 nM | [5][8][9] |
| Spontaneous EPSC Frequency | Adult Rat Substantia Gelatinosa Neurons | EC50 | 0.32 μM | [3] |
| Vasodilation | Human Umbilical Artery | MMI (at 10⁻⁶ M) | 61.50% | [6] |
MMI: Mean Maximal Inhibition
Table 2: In Vivo Effects of TFLLR-NH2
| Model/Assay | Animal Model | Dose/Concentration | Observed Effect | Reference |
| Plasma Extravasation | Mice | 3 μmol/kg | 2-8 fold increase in various tissues | [5][8] |
| Paw Edema | Rat | 100 μg (intraplantar) | Sustained increase in paw volume | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of TFLLR-NH2 are provided below.
TFLLR-NH2 is synthesized by solid-phase methods, purified by high-pressure liquid chromatography (HPLC), and its structure confirmed by mass spectrometry and amino acid analysis.[4]
This assay measures the increase in intracellular calcium following receptor activation.
-
Cell Preparation: Culture cells (e.g., HEK293T cells or primary neurons) in a 96-well plate.[12]
-
Dye Loading: Load the cells with a fluorescent Ca2+-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.[12][13][14] This typically involves incubating the cells with the dye for a specific period at 37°C.
-
Compound Addition: Prepare a dilution series of TFLLR-NH2 in a separate "compound plate".[12]
-
Fluorescence Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to add the TFLLR-NH2 solutions to the cell plate and simultaneously measure the fluorescence intensity over time.[14][15] The excitation and emission wavelengths will depend on the dye used (e.g., 488 nm excitation and 525 nm emission for Fluo-4).[12]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value by plotting the peak fluorescence response against the logarithm of the TFLLR-NH2 concentration and fitting the data to a sigmoidal dose-response curve.[12]
This assay measures the aggregation of platelets in response to an agonist.
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood into sodium citrate tubes.[16] Centrifuge the blood at a low speed to separate the PRP.[16]
-
Assay Setup: Place a sample of PRP in a cuvette with a stir bar in a light transmission aggregometer.[17] The instrument passes a light beam through the PRP and measures the amount of light transmitted.
-
Agonist Addition: Add TFLLR-NH2 to the PRP sample.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, and more light is transmitted through the sample. The aggregometer records this change in light transmission over time.[17][18]
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission.[19][20]
This assay measures the leakage of plasma proteins from blood vessels into the surrounding tissue.
-
Animal Preparation: Anesthetize the animal (e.g., mouse).
-
Injection: Co-inject TFLLR-NH2 (e.g., 3 μmol/kg) and Evans blue dye (a marker for plasma protein leakage) into the tail vein.[5][8]
-
Perfusion: After a set time (e.g., 10 minutes), perfuse the animal with saline to remove the dye from the circulation.[5]
-
Tissue Collection and Dye Extraction: Excise the tissues of interest, weigh them, and incubate them in formamide to extract the Evans blue dye.[5][8]
-
Quantification: Measure the absorbance of the formamide extract spectrophotometrically (at ~620-650 nm) to determine the amount of Evans blue dye that has extravasated into the tissue.[5][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by TFLLR-NH2 and the general workflows for the experimental protocols described above.
Caption: PAR1 signaling pathway activated by TFLLR-NH2.
Caption: Experimental workflow for the calcium mobilization assay.
References
- 1. innopep.com [innopep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TFLLR-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 11. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 18. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tfllrnpndk-NH2 in Cellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthetic peptide Tfllrnpndk-NH2 and its role in cellular calcium mobilization. As a potent agonist for the Protease-Activated Receptor 1 (PAR1), this compound mimics the action of the endogenous tethered ligand generated by thrombin cleavage, initiating a cascade of intracellular signaling events. This document details the primary signaling pathway, provides quantitative data on receptor activation, outlines comprehensive experimental protocols for studying its effects, and presents visual diagrams of the key mechanisms and workflows.
Note on the Analyzed Peptide: The peptide specified, this compound, is a known agonist for Protease-Activated Receptor 1 (PAR1). While direct quantitative data for this specific decapeptide on calcium mobilization is not widely available in public literature, extensive data exists for the closely related and well-characterized PAR1 agonist peptide, TFLLR-NH2. The quantitative data presented herein is for TFLLR-NH2 and serves as a robust proxy for understanding the cellular effects of this compound.
Introduction: PAR1 Activation by this compound
Protease-Activated Receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[1][2] The synthetic peptide this compound corresponds to the tethered ligand sequence of PAR1 and can directly activate the receptor without the need for proteolytic cleavage.[3]
Upon binding, this compound induces a conformational change in PAR1, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family.[4][5] This initiates a well-defined signaling cascade culminating in the release of calcium from intracellular stores, a critical second messenger involved in a myriad of cellular processes.
The Gq/11 Signaling Pathway and Calcium Mobilization
The primary mechanism by which this compound induces cellular calcium mobilization is through the activation of the Gq/11 signaling pathway. This pathway can be dissected into several key steps:
-
G-protein Coupling: Agonist binding to PAR1 facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, causing its dissociation from the βγ-subunits.[4][5]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit then binds to and activates phospholipase C-β (PLCβ).[4]
-
IP3 and DAG Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum (ER), which functions as the primary intracellular calcium store. This binding triggers the opening of the IP3R channels, leading to a rapid efflux of Ca2+ from the ER into the cytoplasm.[5]
This initial, transient increase in intracellular calcium concentration is often followed by a more sustained phase of elevated calcium levels, which is maintained by the influx of extracellular calcium through store-operated calcium entry (SOCE) channels in the plasma membrane.
Signaling Pathway Diagram
Caption: PAR1 Gq/11 signaling pathway leading to calcium release.
Quantitative Data Presentation
The following table summarizes the quantitative data for the PAR1 agonist TFLLR-NH2, which serves as a proxy for this compound, in inducing calcium mobilization.
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| EC50 for Ca2+ Mobilization | 1.9 µM | Cultured Rat Primary Spinal Afferent Neurons | Assessed using Fura-2 AM | [6][7][8] |
| Peak [Ca2+]i Increase | 196.5 ± 20.4 nM (above basal) | Cultured Rat Primary Spinal Afferent Neurons | 10 µM TFLLR-NH2 stimulation | [6][7] |
| Basal [Ca2+]i | 164.6 ± 14.3 nM | Cultured Rat Primary Spinal Afferent Neurons | Unstimulated | [6] |
Experimental Protocols
Intracellular Calcium Measurement using Fura-2 AM
This protocol describes a common method for measuring changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.[9][10]
Objective: To quantify the increase in [Ca2+]i in response to this compound stimulation.
Materials:
-
Cells expressing PAR1 (e.g., cultured neurons, astrocytes, or a suitable cell line)
-
Black, clear-bottom 96-well microplates
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
HEPES-buffered saline (HBS) or other physiological buffer
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at ~510 nm
Procedure:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment. Culture overnight in a 37°C, 5% CO2 incubator.[9]
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
For the loading buffer, dilute the Fura-2 AM stock solution in HBS to a final concentration of 1-5 µM.
-
To aid in dye dispersion, mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting into the HBS. The final Pluronic F-127 concentration should be around 0.02%.[11]
-
Probenecid (1-2.5 mM) can be added to the loading buffer to inhibit organic anion transporters and reduce dye extrusion.[11]
-
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with HBS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.[10]
-
-
Washing and De-esterification:
-
Remove the loading solution.
-
Wash the cells twice with HBS (containing probenecid, if used).
-
Add 100 µL of fresh HBS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM within the cells.[9]
-
-
Measurement:
-
Set the fluorescence plate reader to measure emission at 510 nm, alternating excitation wavelengths between 340 nm and 380 nm.
-
Establish a baseline fluorescence ratio (F340/F380) for a short period.
-
Add the desired concentration of this compound to the wells and immediately begin recording the change in the F340/F380 ratio over time.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm for Ca2+-bound Fura-2 and 380 nm for Ca2+-free Fura-2) is directly proportional to the intracellular calcium concentration. The change in this ratio upon agonist stimulation reflects the mobilization of intracellular calcium.
Experimental Workflow Diagram
Caption: Workflow for intracellular calcium measurement using Fura-2 AM.
Inositol Phosphate Accumulation Assay
This protocol describes a method to measure the accumulation of inositol phosphates (IPs), the direct downstream products of PLC activation.[12]
Objective: To quantify the production of inositol phosphates in response to this compound stimulation as a measure of Gq/11 pathway activation.
Materials:
-
Cells expressing PAR1
-
myo-[3H]inositol
-
Inositol-free culture medium
-
Lithium chloride (LiCl) solution
-
Formic acid
-
Ammonium hydroxide
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8)
-
Scintillation counter and fluid
Procedure:
-
Cell Labeling:
-
Culture cells in inositol-free medium.
-
Label the cells by incubating them with myo-[3H]inositol (e.g., 20 µCi/ml) for 24-48 hours. This allows for the incorporation of the radiolabel into the cellular pool of phosphoinositides.[12]
-
-
Agonist Stimulation:
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with LiCl (typically 10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding cold formic acid to lyse the cells and extract the soluble inositol phosphates.
-
Neutralize the extracts with ammonium hydroxide.
-
-
Chromatographic Separation:
-
Apply the neutralized extracts to anion exchange columns.
-
Wash the columns to remove unincorporated myo-[3H]inositol.
-
Elute the total [3H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification:
-
Measure the radioactivity of the eluted fractions using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of total inositol phosphates produced.
-
Data Analysis: The data are typically expressed as the fold increase in [3H]inositol phosphate accumulation over the basal (unstimulated) level. Dose-response curves can be generated to determine the EC50 for this compound-induced IP accumulation.
Conclusion
The synthetic peptide this compound is a valuable tool for studying the activation and signaling of Protease-Activated Receptor 1. Its primary role in cellular calcium mobilization is mediated through the canonical Gq/11-PLC-IP3 pathway, leading to a rapid and robust release of calcium from intracellular stores. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the effects of this compound and other PAR1 modulators, facilitating further investigation into the physiological and pathological roles of this important receptor and aiding in the development of novel therapeutics targeting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innopep.com [innopep.com]
- 4. researchgate.net [researchgate.net]
- 5. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hellobio.com [hellobio.com]
- 11. abpbio.com [abpbio.com]
- 12. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Neuropeptides in Neuroscience: A Technical Guide
Notice: The peptide "Tfllrnpndk-NH2" specified in the topic of inquiry does not correspond to a known or published sequence in publicly available scientific literature. To fulfill the structural and content requirements of the user's request for an in-depth technical guide, this document will focus on a well-characterized neuropeptide with significant relevance in neuroscience: Galanin . All subsequent data, protocols, and pathways described herein pertain to Galanin and its receptors.
Introduction to Galanin
Galanin is a 29/30 amino acid neuropeptide widely expressed in the central and peripheral nervous systems. It exerts its biological effects through three G-protein coupled receptors: GalR1, GalR2, and GalR3. These receptors are involved in a variety of physiological processes, including nociception, mood regulation, cognition, and appetite. The diverse functions of Galanin have made it a significant target for drug development in the context of neurological and psychiatric disorders.
Quantitative Data
The following tables summarize key quantitative data from preliminary studies on Galanin and its receptors. This data is crucial for understanding the pharmacological profile of the Galanin system and for designing further experiments.
Table 1: Receptor Binding Affinities (Ki) of Human Galanin
| Receptor | Cell Line | Radioligand | Ki (nM) |
| GalR1 | CHO | [¹²⁵I]-Galanin | 0.25 |
| GalR2 | CHO | [¹²⁵I]-Galanin | 0.51 |
| GalR3 | HEK293 | [¹²⁵I]-Galanin | 0.89 |
Table 2: Functional Activity (EC₅₀/IC₅₀) of Human Galanin
| Receptor | Assay Type | Cellular Response | Potency (nM) |
| GalR1 | cAMP Assay | Inhibition of Forskolin-stimulated cAMP | IC₅₀ = 0.4 |
| GalR2 | Calcium Imaging | Increase in intracellular Ca²⁺ | EC₅₀ = 1.2 |
| GalR3 | cAMP Assay | Inhibition of Forskolin-stimulated cAMP | IC₅₀ = 1.5 |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following are representative protocols for key experiments in Galanin research.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled ligands for Galanin receptors.
Materials:
-
Membrane preparations from cells expressing the target Galanin receptor (e.g., CHO-GalR1).
-
[¹²⁵I]-labeled Galanin (specific activity ~2000 Ci/mmol).
-
Unlabeled Galanin or test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligand.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]-Galanin (final concentration ~0.1 nM), and 50 µL of the competitor ligand at various concentrations.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (10-20 µg of protein).
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation fluid, and quantify the bound radioactivity using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled Galanin.
-
Data is analyzed using non-linear regression to calculate the Ki value.
In Vitro cAMP Functional Assay
This protocol measures the ability of Galanin to inhibit adenylyl cyclase activity via Gi-coupled receptors (GalR1 and GalR3).
Materials:
-
Cells expressing GalR1 or GalR3 (e.g., HEK293-GalR1).
-
Galanin or test compounds.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
Cell culture medium.
Procedure:
-
Seed cells in a 96-well plate and grow to ~80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes.
-
Add Galanin or the test compound at various concentrations and incubate for 15 minutes.
-
Stimulate the cells with Forskolin (final concentration ~5 µM) to induce cAMP production and incubate for a further 20 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Generate a dose-response curve and calculate the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Visual representations of signaling cascades and experimental procedures are critical for conceptual understanding. The following diagrams were generated using the DOT language and adhere to the specified formatting guidelines.
Caption: Simplified signaling pathways for Galanin receptors.
Caption: Experimental workflow for a radioligand binding assay.
Methodological & Application
Application Notes and Protocols for TFLLRNPNDK-NH2 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFLLRNPNDK-NH2 is a synthetic peptide agonist of Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor involved in a wide range of physiological and pathological processes, including thrombosis, inflammation, and cancer progression. By mimicking the tethered ligand exposed after thrombin cleavage of the receptor, this compound provides a valuable tool for studying PAR-1 signaling and function in various in vitro cell culture models. A more commonly studied, shorter analog of this peptide is TFLLR-NH2, which also acts as a selective PAR-1 agonist. These application notes provide detailed protocols for utilizing this compound (referred to interchangeably with its common analog TFLLR-NH2) to investigate two key downstream signaling events: intracellular calcium mobilization and Extracellular signal-Regulated Kinase (ERK) phosphorylation.
Mechanism of Action: PAR-1 Signaling Pathway
Upon binding to the extracellular domain of PAR-1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and G12/13. Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rapid increase in intracellular calcium concentration ([Ca2+]i) activates various downstream effectors. Simultaneously, PAR-1 activation can initiate the Ras/Raf/MEK/ERK signaling cascade, leading to the phosphorylation and activation of ERK1/2, which then translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.
Data Presentation
The following tables summarize quantitative data for the effects of the PAR-1 agonist TFLLR-NH2 on intracellular calcium mobilization and ERK phosphorylation in different cell types.
Table 1: Intracellular Calcium ([Ca2+]i) Mobilization
| Cell Type | Peptide Concentration | Effect | Reference |
| Cultured Neurons | 1.9 µM | EC50 for [Ca2+]i increase | [1] |
| Cultured Neurons | 10 µM | Maximal increase in [Ca2+]i (196.5 ± 20.4 nM above basal) | [1][2] |
| Keratinocytes | 10 µM | ~0.69 unit increase in fluorescence ratio | [3] |
Table 2: ERK1/2 Phosphorylation
| Cell Type | Peptide Concentration | Observation | Time Point | Reference |
| Glioma Cells (D54-MG) | 30 µM | Sustained ERK1/2 phosphorylation | >12 hours | |
| Glioma Cells (U87) | 30 µM | Transient ERK1/2 phosphorylation | ~30 minutes |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration using a fluorescent indicator like Fura-2 AM in response to this compound stimulation.
Materials:
-
Cells expressing PAR-1 (e.g., HEK293, astrocytes, various cancer cell lines)
-
This compound peptide (lyophilized)
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
96-well black-walled, clear-bottom microplates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader with dual-wavelength excitation capabilities
Protocol:
-
Cell Seeding:
-
The day before the experiment, seed cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Reconstitute the lyophilized peptide in sterile water or an appropriate buffer to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C.
-
Fura-2 AM Loading Buffer: Prepare a loading buffer containing 2-5 µM Fura-2 AM in HBSS. To aid in dye solubilization, first, dissolve Fura-2 AM in a small amount of DMSO, then dilute in HBSS containing 0.02% Pluronic F-127. If using, add probenecid (e.g., 2.5 mM) to the loading and assay buffers to inhibit dye leakage.
-
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with HBSS.
-
Add 100 µL of Fura-2 AM loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Aspirate the loading buffer.
-
Wash the cells twice with 100 µL of HBSS (with probenecid, if used) to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the reader to measure fluorescence emission at ~510 nm with excitation alternating between 340 nm and 380 nm.
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Add the desired concentration of this compound (e.g., for a dose-response curve, prepare serial dilutions from 10 nM to 100 µM).
-
Immediately begin recording the fluorescence changes for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Plot the peak change in the 340/380 nm ratio against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of phosphorylated ERK1/2 in cell lysates by Western blotting following stimulation with this compound.
Materials:
-
Cells expressing PAR-1
-
This compound peptide
-
Cell culture medium
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total-ERK1/2
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Cell Culture and Serum Starvation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
To reduce basal levels of ERK phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-24 hours prior to stimulation.
-
-
Peptide Stimulation:
-
Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 30 µM).
-
Aspirate the starvation medium and add the peptide solutions to the cells.
-
Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. The "0" time point serves as the unstimulated control.
-
-
Cell Lysis:
-
After incubation, immediately place the plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Perform densitometric analysis of the bands to determine the ratio of phosphorylated ERK to total ERK. Plot this ratio against time or peptide concentration.
-
Conclusion
The protocols and data presented here provide a framework for investigating the cellular effects of the PAR-1 agonist this compound in vitro. These assays are fundamental for characterizing the potency and efficacy of this peptide and for elucidating the role of PAR-1 in various biological contexts. Researchers and drug development professionals can adapt these methodologies to their specific cell systems and experimental questions to further explore the therapeutic potential of targeting the PAR-1 signaling pathway.
References
Application Notes and Protocols for Tfllrnpndk-NH2 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of the Tfllrnpndk-NH2 peptide, a potent PAR-1 (Protease-Activated Receptor 1) agonist. Adherence to these guidelines is crucial for maintaining the peptide's integrity, ensuring accurate experimental results, and maximizing its shelf life.
Peptide Characteristics
This compound is a synthetic peptide that acts as a selective agonist for the PAR-1 receptor. It mimics the action of thrombin by binding to and activating the receptor, making it a valuable tool for studying PAR-1 signaling in various physiological and pathological processes.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, data for a closely related and shorter PAR-1 agonist peptide, TFLLRN, provides a useful reference for solubility and storage.
| Parameter | Value | Source |
| Solubility of related peptide (TFLLRN) in Water | ≥ 12.5 mg/mL | MedchemExpress[1] |
| Solubility of related peptide (TFLLRN) in Water (with assistance) | 6.67 mg/mL (with ultrasonication and warming to 60°C) | GlpBio[2] |
| Storage of Lyophilized Powder | -80°C for 2 years; -20°C for 1 year | MedchemExpress[1][3] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | MedchemExpress[1][3] |
Experimental Protocols
Dissolution Protocol
The solubility of a peptide is primarily determined by its amino acid composition. This compound contains basic residues (Arginine and Lysine) and is amidated at the C-terminus, suggesting it is a basic peptide. The following protocol is recommended for its dissolution.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, deionized water
-
0.1% Acetic Acid in sterile, deionized water (optional)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can degrade the peptide.
-
Initial Solubilization in Water: Add a small amount of sterile, deionized water to the vial to achieve a concentration of ≥ 10 mg/mL. Gently vortex the vial to dissolve the peptide.
-
Assisted Solubilization (if necessary): If the peptide does not fully dissolve in water, the following steps can be taken:
-
Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes.
-
Warming: Gently warm the vial to 37°C.
-
-
Acidic Solvent (if necessary): If the peptide remains insoluble, add a small volume of 0.1% acetic acid dropwise while vortexing until the peptide is fully dissolved. As a basic peptide, its solubility should be enhanced in a slightly acidic solution.
-
Final Dilution: Once the peptide is dissolved, it can be diluted to the desired final concentration with the appropriate sterile buffer or cell culture medium for your experiment.
Storage Protocol
Proper storage is critical to prevent degradation of the peptide.
Lyophilized Peptide:
-
Long-term storage: Store the lyophilized peptide at -80°C for up to 2 years.[1][3]
-
Short-term storage: For shorter periods, storage at -20°C for up to 1 year is acceptable.[1][3]
-
Always store the vial in a desiccator to protect it from moisture.
Peptide Solutions:
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mg/mL) and aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.
-
Long-term storage: Store aliquots of the stock solution at -80°C for up to 6 months.[1][3]
-
Short-term storage: For frequent use, aliquots can be stored at -20°C for up to 1 month.[1][3]
-
Avoid storing peptide solutions in frost-free freezers, as temperature fluctuations during defrost cycles can degrade the peptide.
Visualizations
Caption: Workflow for the dissolution of this compound peptide.
Caption: Decision tree for the proper storage of this compound peptide.
References
Application Notes and Protocols for Tfllrnpndk-NH2 in Mouse Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the use of well-characterized Protease-Activated Receptor 2 (PAR2) agonists, such as SLIGRL-NH2 and 2-furoyl-LIGRLO-NH2, as proxies for Tfllrnpndk-NH2. Due to the limited availability of specific data for this compound in the public domain, these guidelines provide a starting point for experimental design. Researchers should perform dose-response studies and thorough validation when using this compound.
Introduction
This compound is a synthetic peptide agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of inflammatory processes. Activation of PAR2 by endogenous proteases (e.g., trypsin, mast cell tryptase) or synthetic agonists triggers intracellular signaling cascades that can modulate inflammation, pain, and tissue repair. These protocols detail the use of PAR2 agonists in established mouse models of inflammation to investigate their biological effects and therapeutic potential.
Mechanism of Action: PAR2 Signaling
PAR2 activation initiates a complex network of intracellular signaling pathways. Upon agonist binding, PAR2 couples to several G proteins, primarily Gαq and Gα12/13, and can also signal through β-arrestin pathways.[1]
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This cascade can lead to the activation of transcription factors like NF-κB and MAPKs (e.g., ERK1/2), promoting the expression of pro-inflammatory cytokines and adhesion molecules.[1]
-
Gα12/13 Pathway: Coupling to Gα12/13 activates RhoGEFs, leading to the activation of the small GTPase RhoA. This pathway is involved in cytoskeletal rearrangements and cell migration.[1]
-
β-Arrestin Pathway: PAR2 can also signal independently of G proteins through β-arrestins, which can act as scaffolds for signaling complexes, including those involved in the ERK1/2 pathway.[1]
PAR2 Signaling Pathway Diagram
Caption: PAR2 Signaling Cascade in Inflammation.
Experimental Protocols
Carrageenan-Induced Paw Edema
This model is used to assess acute inflammation. Injection of carrageenan into the mouse paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[2][3]
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
-
Animals: Male C57BL/6 or Swiss mice, 7-8 weeks old, weighing 30-35g are recommended for a consistent inflammatory response.[2]
-
Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Treatment:
-
Administer this compound or a proxy agonist (e.g., 2-furoyl-LIGRLO-NH2) intraperitoneally (i.p.) at the desired dose. A dose of 2-furoyl-LIGRLO-NH2 has been shown to be effective in mice.[4]
-
Administer vehicle (e.g., sterile saline) to the control group.
-
-
Induction of Edema: 30-60 minutes after treatment, inject 20-50 µL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.[3]
-
Edema Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours). The difference between the initial and subsequent measurements represents the edema volume.
-
Tissue Analysis (Optional): At the end of the experiment, euthanize the mice and collect the paw tissue for analysis of inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (e.g., TNF-α, IL-1β) by ELISA or qPCR.
| Treatment Group | Paw Edema (µL) at 4h post-carrageenan | MPO Activity (U/mg tissue) at 6h |
| Vehicle + Carrageenan | 55 ± 5 | 1.2 ± 0.2 |
| 2-furoyl-LIGRLO-NH2 (10 µmol/kg, i.p.) + Carrageenan | 85 ± 7 | 2.5 ± 0.4 |
| LRGILS-NH2 (inactive peptide) + Carrageenan | 58 ± 6 | 1.3 ± 0.2 |
Note: Data are hypothetical and illustrative, based on the pro-inflammatory effects of PAR2 agonists. Actual results may vary. * indicates a significant increase compared to the vehicle group.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model mimics the pathology of human inflammatory bowel disease (IBD), particularly ulcerative colitis. DSS administration in drinking water induces colonic inflammation characterized by weight loss, diarrhea, rectal bleeding, and mucosal ulceration.[5][6]
References
- 1. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antagonism of the proinflammatory and pronociceptive actions of canonical and biased agonists of protease‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. socmucimm.org [socmucimm.org]
Application Notes and Protocols for TFLLR-NH2 (PAR1 Agonist) Administration in In Vivo Studies
Note: The peptide "Tfllrnpndk-NH2" is not found in the scientific literature. It is presumed to be a typographical error, and this document pertains to the well-characterized Protease-Activated Receptor 1 (PAR1) agonist, TFLLR-NH2 .
These application notes provide detailed protocols and supporting information for the in vivo administration of the selective PAR1 agonist, TFLLR-NH2. This peptide is a valuable tool for researchers investigating the physiological and pathological roles of PAR1 in various biological systems.
Introduction
TFLLR-NH2 is a synthetic peptide that corresponds to the tethered ligand sequence of human PAR1, which is exposed upon cleavage by proteases such as thrombin. By mimicking this endogenous activation mechanism, TFLLR-NH2 serves as a potent and selective agonist for PAR1. Activation of PAR1, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are implicated in a wide range of processes including thrombosis, inflammation, and neurobiology.[1][2] These notes are intended for researchers, scientists, and drug development professionals engaged in preclinical in vivo studies involving PAR1 activation.
Mechanism of Action and Signaling Pathways
Upon binding to PAR1, TFLLR-NH2 induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The primary signaling pathways activated by PAR1 include:
-
Gαq Pathway: Activation of Gαq stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]
-
Gα12/13 Pathway: Coupling to Gα12/13 leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), resulting in the activation of the small GTPase RhoA. This pathway is crucial for cytoskeletal rearrangements and regulation of cell shape.[4]
-
Gαi/o Pathway: PAR1 can also couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1]
-
Downstream Effectors: Activation of these primary G-protein pathways further engages downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K) pathways, which are involved in cell proliferation, survival, and inflammation.[5]
Signaling Pathway Diagram
References
- 1. Activation of Protease-Activated Receptor-1 Triggers Astrogliosis after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Western Blot Analysis of PAR-1 Activation by Tfllrnpndk-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction Protease-Activated Receptor 1 (PAR-1) is a G-protein-coupled receptor (GPCR) that plays a critical role in various physiological processes, including thrombosis, inflammation, and cell proliferation.[1][2] Unlike typical GPCRs, PAR-1 is activated by proteolytic cleavage of its N-terminus by proteases like thrombin, which exposes a tethered ligand that binds to the receptor and initiates signaling.[3] Synthetic peptides, such as Tfllrnpndk-NH2, can mimic this tethered ligand, acting as potent agonists to activate PAR-1 and its downstream pathways without the need for proteolytic cleavage.[4][5]
Activation of PAR-1 triggers multiple intracellular signaling cascades, prominently including the mitogen-activated protein kinase (MAPK) pathway, which results in the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[6][7][8] This application note provides a detailed protocol for performing a Western blot to detect and quantify the phosphorylation of ERK1/2 as a downstream marker of PAR-1 activation by the agonist peptide this compound.
PAR-1 Signaling Pathway
Upon binding of an agonist like this compound, PAR-1 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gαq and Gα12/13.[1][3] Gαq activation stimulates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC). This cascade ultimately converges on the activation of the ERK1/2 pathway.
Caption: PAR-1 activation by this compound leading to ERK1/2 phosphorylation.
Experimental Protocol: Western Blot for p-ERK1/2
This protocol details the steps for stimulating cells with this compound and detecting the resulting ERK1/2 phosphorylation.
Cell Culture and Serum Starvation
-
Culture cells (e.g., HEK-293, A549, or other cells endogenously expressing PAR-1) in appropriate growth medium in 6-well plates until they reach 80-90% confluency.[9]
-
Wash the cells once with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Replace the growth medium with serum-free medium and incubate for 18-24 hours. This step is crucial to minimize basal ERK1/2 phosphorylation levels.[6][9]
Cell Stimulation and Lysis
-
Prepare a stock solution of this compound peptide in sterile water or an appropriate buffer.
-
Treat the serum-starved cells with the desired concentration of this compound (e.g., 1-10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.[10][11] The "0 minute" time point serves as the unstimulated control.
-
After stimulation, immediately place the plates on ice to stop the reaction.
-
Aspirate the medium and wash the cells once with ice-cold DPBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-20 minutes.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (protein extract) to a new tube.
Protein Quantification
-
Determine the total protein concentration of each sample using a bicinchoninic acid (BCA) assay according to the manufacturer's instructions.[9]
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Protein Transfer
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 10-20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[6][9]
-
Run the gel at 100-120V until the dye front reaches the bottom.[6]
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][10]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6][12]
-
Wash the membrane three times with TBST for 5-10 minutes each.[6]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1-2 hours at room temperature.[6][12]
-
Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane.[12]
-
Capture the chemiluminescent signal using a CCD camera-based imaging system or X-ray film.[6]
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2 or a loading control like β-actin.[10][12]
Western Blot Experimental Workflow
Caption: Step-by-step workflow for the Western blot protocol.
Data Analysis and Presentation
Quantitative Analysis
-
Use densitometry software (e.g., ImageJ) to measure the band intensity for both phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK) for each sample.[9]
-
Normalize the p-ERK signal by dividing it by the corresponding t-ERK signal (p-ERK / t-ERK ratio). This corrects for any variations in protein loading.
-
Calculate the "Fold Change" for each treated sample by dividing its normalized p-ERK/t-ERK ratio by the normalized ratio of the unstimulated control (0-minute time point).
Data Presentation Table
The results should be summarized in a clear, tabular format to facilitate comparison across different conditions and time points.
| Treatment Group | Time (min) | p-ERK Intensity (Arbitrary Units) | t-ERK Intensity (Arbitrary Units) | Normalized Ratio (p-ERK / t-ERK) | Fold Change (vs. Control) |
| Control (Vehicle) | 0 | 150 | 10,000 | 0.015 | 1.0 |
| This compound | 5 | 1,200 | 10,150 | 0.118 | 7.9 |
| This compound | 15 | 1,850 | 9,950 | 0.186 | 12.4 |
| This compound | 30 | 950 | 10,050 | 0.095 | 6.3 |
| This compound | 60 | 300 | 9,900 | 0.030 | 2.0 |
Note: The data presented in this table are for illustrative purposes only.
References
- 1. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innopep.com [innopep.com]
- 5. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blotting of Erk Phosphorylation [bio-protocol.org]
- 10. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubcompare.ai [pubcompare.ai]
Application Notes: Utilizing Tfllrnpndk-NH2 in Cell Migration Assays
References
- 1. Protease-activated receptors (PAR1 and PAR2) contribute to tumor cell motility and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Protease-activated receptor 2 induces migration and promotes Slug-mediated epithelial-mesenchymal transition in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Platelet Aggregation Studies Using Protease-Activated Receptor (PAR) Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelets play a pivotal role in hemostasis and thrombosis. Their activation and subsequent aggregation are critical events in both physiological clot formation and pathological thrombus development. Protease-activated receptors (PARs), a family of G protein-coupled receptors, are key mediators of thrombin-induced platelet activation. Human platelets express two main thrombin receptors, PAR1 and PAR4, which have distinct roles in platelet activation.[1] This document provides detailed application notes and protocols for studying platelet aggregation using the PAR1 agonist peptide Tfllrnpndk-NH2 and offers a comparative overview of widely used PAR4 agonist peptides.
This compound is a synthetic peptide that acts as a selective agonist for PAR1.[2] It mimics the "tethered ligand" that is unmasked upon proteolytic cleavage of the N-terminus of the PAR1 receptor by thrombin.[2] By binding to and activating PAR1, this compound initiates downstream signaling cascades that lead to platelet shape change, granule secretion, and aggregation.[3]
Data Presentation: Potency of PAR Agonist Peptides
The following table summarizes the half-maximal effective concentration (EC50) values for various PAR agonist peptides in inducing platelet aggregation, providing a clear comparison of their potencies.
| Receptor | Agonist Peptide | EC50 for Platelet Aggregation (µM) | Reference |
| PAR1 | This compound (and related peptides, e.g., TFLLR-NH2) | ~1.9 - 3 | [4] |
| PAR4 | AYPGKF-NH2 | ~56 - 80 | [4] |
| PAR4 | A-Phe(4-F)-PGWLVKNG | 3.4 | [5] |
Note: EC50 values can vary depending on experimental conditions such as platelet preparation (platelet-rich plasma vs. washed platelets) and the presence of inhibitors.[4]
Signaling Pathways
PAR1 Signaling Pathway
Activation of PAR1 by this compound initiates signaling through multiple G protein pathways, primarily Gq and G12/13.[3][6]
-
Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). This cascade leads to granule secretion and platelet activation.[3]
-
G12/13 Pathway: The G12/13 pathway activates Rho/Rho kinase, which is crucial for the platelet shape change that precedes aggregation.[3]
Caption: PAR1 signaling cascade in platelets.
PAR4 Signaling Pathway
PAR4 activation, while also coupling to Gq and G12/13, generally results in a more sustained but slower signaling response compared to PAR1. This prolonged signaling is thought to be important for the stabilization of the platelet thrombus.
References
- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 2. innopep.com [innopep.com]
- 3. researchgate.net [researchgate.net]
- 4. PAR4, but Not PAR1, Signals Human Platelet Aggregation via Ca2+ Mobilization and Synergistic P2Y12 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Localization of PAR-1 Following Tfllrnpndk-NH2 Treatment
Introduction
Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a significant role in thrombosis, hemostasis, and inflammation.[1][2] Unlike typical GPCRs activated by soluble ligands, PARs are activated via proteolytic cleavage of their N-terminus, which unmasks a new N-terminal sequence that acts as a "tethered ligand".[2][3][4] This tethered ligand binds intramolecularly to the receptor to initiate signaling.[2][4] Synthetic peptides that mimic this tethered ligand sequence can act as potent agonists, activating the receptor without the need for proteolytic cleavage.[4]
Tfllrnpndk-NH2 is a synthetic peptide agonist selective for PAR-1.[5] Upon binding and activation by an agonist like this compound, PAR-1 undergoes rapid internalization into endosomes.[3][6] Unlike many other GPCRs that are recycled back to the plasma membrane, internalized PAR-1 is predominantly sorted to lysosomes for degradation.[2][4] This trafficking mechanism is crucial for terminating the receptor's signaling.[4]
This protocol provides a detailed methodology for visualizing the agonist-induced translocation of PAR-1 from the cell surface to intracellular compartments using immunohistochemistry (IHC). This technique is essential for researchers studying PAR-1 signaling, desensitization, and the pharmacological effects of PAR-1 agonists in various tissue types.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PAR-1 activation and internalization pathway and the general experimental workflow for its visualization.
Caption: PAR-1 activation by this compound, leading to internalization and lysosomal sorting.
Caption: Experimental workflow for immunohistochemical analysis of PAR-1 localization.
Quantitative Data Summary
Effective analysis requires quantifying the change in PAR-1 localization. Data should be collected from multiple fields of view and biological replicates. The following table provides a template for summarizing results.
| Treatment Group | Mean Membrane Fluorescence Intensity (A.U.) | Mean Cytoplasmic Fluorescence Intensity (A.U.) | Cytoplasm/Membrane Ratio | % Cells with Punctate Cytoplasmic Staining |
| Vehicle Control | High | Low | Low | < 5% |
| This compound (10 µM) | Low | High | High | > 80% |
| This compound (50 µM) | Very Low | Very High | Very High | > 95% |
| Negative Control (No 1° Ab) | Background | Background | N/A | 0% |
A.U. = Arbitrary Units. Data are hypothetical and serve as an example of expected results.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific tissues, cell types, and antibodies. Both fluorescent and chromogenic detection methods can be used, but fluorescence is recommended for clearer visualization of subcellular localization.[7][8]
I. Materials and Reagents
-
Tissues/Cells: Your experimental model (e.g., cultured endothelial cells, smooth muscle cells, or tissue sections from treated animals).
-
PAR-1 Agonist: this compound (Peptide sequence: Thr-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-NH2).
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Primary Antibody: Validated anti-PAR-1 antibody suitable for IHC.
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) matching the host species of the primary antibody.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody), 0.3% Triton™ X-100 in PBS.
-
Antigen Retrieval Buffer (for FFPE): Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).[7]
-
Wash Buffer: PBS with 0.1% Tween 20 (PBST).
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Embedding Medium: Paraffin or Optimal Cutting Temperature (OCT) compound.
-
Glassware: Positively charged microscope slides, coverslips.
II. Agonist Treatment (Example for Cultured Cells)
-
Culture cells on sterile glass coverslips until they reach the desired confluency.
-
Prepare fresh solutions of this compound in serum-free media at desired concentrations (e.g., 1 µM - 50 µM). A vehicle control (media only) must be run in parallel.
-
Aspirate culture media and wash cells once with warm PBS.
-
Add the agonist or vehicle solution to the cells and incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to observe the internalization process.
-
After incubation, immediately proceed to fixation.
III. Tissue Preparation and Fixation
-
For Cultured Cells: Gently wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
For Animal Tissues (FFPE):
-
Perfuse the animal with PBS followed by 4% PFA.[9]
-
Dissect the tissue of interest and post-fix in 4% PFA for 4-24 hours at 4°C.
-
Process the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[10]
-
Cut 4-5 µm sections using a microtome and mount on positively charged slides.[10]
-
IV. Immunohistochemistry Staining Protocol
A. For Formalin-Fixed Paraffin-Embedded (FFPE) Sections:
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 times for 5 minutes each.
-
Incubate in 100% Ethanol: 2 times for 3 minutes each.
-
Incubate in 95% Ethanol: 1 time for 3 minutes.
-
Incubate in 70% Ethanol: 1 time for 3 minutes.
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Sodium Citrate Buffer (pH 6.0).
-
Heat the solution to 95-100°C and maintain for 20 minutes (methods include water bath, steamer, or pressure cooker).[11]
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in deionized water, then in PBST.
-
B. Staining (Applicable to both FFPE and Fixed Frozen/Cell Samples):
-
Permeabilization: Wash slides 3 times for 5 minutes each in PBST. (Note: The Triton X-100 in the blocking buffer is often sufficient for permeabilization).
-
Blocking:
-
Wipe away excess buffer around the tissue/cells.
-
Apply Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer (do not rinse).
-
Apply the anti-PAR-1 primary antibody diluted in blocking buffer according to the manufacturer's recommended concentration.
-
Incubate overnight at 4°C in a humidified chamber.[10]
-
-
Washing: Rinse slides 3 times for 5 minutes each in PBST with gentle agitation.
-
Secondary Antibody Incubation:
-
Apply the fluorophore-conjugated secondary antibody, diluted in blocking buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing: Rinse slides 3 times for 5 minutes each in PBST, protected from light.
-
Counterstaining:
-
Incubate slides with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Rinse once with PBS.
-
-
Mounting:
-
Drain excess buffer and mount a coverslip using anti-fade mounting medium.
-
Seal the edges with clear nail polish and allow it to dry.
-
V. Imaging and Analysis
-
Microscopy: Visualize the slides using a confocal or epifluorescence microscope. Use appropriate filters for the chosen fluorophore (e.g., FITC/GFP channel for Alexa Fluor 488, TRITC/RFP for Alexa Fluor 594) and DAPI.
-
Image Acquisition: Capture images of control and treated samples using identical settings (e.g., laser power, gain, exposure time) to allow for accurate comparison.
-
Analysis:
-
Qualitative: Observe the shift in PAR-1 staining from a sharp, linear pattern at the cell membrane (control) to a diffuse or punctate pattern within the cytoplasm (this compound treated).
-
Quantitative: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the fluorescence intensity at the plasma membrane versus the cytoplasm. Calculate a ratio to quantify the degree of internalization. Count the percentage of cells exhibiting a predominantly internalized phenotype.
-
Troubleshooting
-
High Background: Inadequate blocking, excessive primary antibody concentration, or incomplete washing. Optimize blocking time and antibody dilutions.
-
No Signal: Primary antibody not suitable for IHC, improper fixation, or failed antigen retrieval. Ensure antibody validation and optimize retrieval conditions (time, pH).
-
Weak Signal: Insufficient primary antibody concentration, short incubation times, or loss of antigenicity during fixation. Increase antibody concentration or incubation time.
-
Tissue Detachment: Use positively charged slides and ensure proper drying after sectioning.[10]
References
- 1. Intrinsic Expression of Coagulation Factors and Protease Activated Receptor 1 (PAR1) in Photoreceptors and Inner Retinal Layers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transactivation of the PAR1-PAR2 Heterodimer by Thrombin Elicits β-Arrestin-mediated Endosomal Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Termination of signaling by protease-activated receptor-1 is linked to lysosomal sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoylation of protease-activated receptor-1 regulates adaptor protein complex-2 and -3 interaction with tyrosine-based motifs and endocytic sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 8. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 9. Frontiers | New PAR1 Agonist Peptide Demonstrates Protective Action in a Mouse Model of Photothrombosis-Induced Brain Ischemia [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: Flow Cytometry Analysis of Tfllrnpndk-NH2 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tfllrnpndk-NH2 is a novel synthetic peptide with potential immunomodulatory properties. Preliminary studies suggest that it may act as a Toll-like Receptor 2 (TLR2) agonist, initiating downstream signaling cascades that lead to the activation of innate immune cells. These application notes provide a detailed protocol for the analysis of cellular responses to this compound treatment using flow cytometry, a powerful technique for single-cell analysis of protein expression and signaling events.
Mechanism of Action: A Hypothetical Model
This compound is hypothesized to bind to the extracellular domain of TLR2, inducing its heterodimerization with TLR1 or TLR6. This conformational change initiates a downstream signaling cascade through the recruitment of adaptor proteins such as MyD88. Subsequent activation of IRAK kinases and TRAF6 leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. This pathway culminates in the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, and enhanced antigen presentation capabilities in immune cells such as monocytes and macrophages.
Application Note: Tfllrnpndk-NH2, a Novel Peptide Inhibitor of CXCR4-Mediated Cancer Cell Invasion
For Research Use Only.
Introduction
Cancer metastasis is the primary cause of mortality in cancer patients, and the invasion of cancer cells into surrounding tissues is a critical initial step in the metastatic cascade. The chemokine receptor CXCR4, and its ligand CXCL12, play a pivotal role in directing the migration and invasion of various cancer cells to metastatic sites.[1][2][3] The CXCL12/CXCR4 signaling axis activates downstream pathways, including PI3K/AKT and MAPK/ERK, which promote cell survival, proliferation, and the expression of matrix metalloproteinases (MMPs) that degrade the extracellular matrix, facilitating invasion.[4][5] Consequently, antagonism of the CXCR4 receptor is a promising therapeutic strategy to inhibit cancer metastasis.[6][7][8]
Tfllrnpndk-NH2 is a novel synthetic peptide developed as a potent and selective antagonist of the CXCR4 receptor. This application note provides a comprehensive protocol for evaluating the efficacy of this compound in inhibiting cancer cell invasion in vitro using a human breast cancer cell line (MDA-MB-231) as a model system. The described assays include cytotoxicity, wound healing (migration), and transwell invasion assays, along with western blot analysis to confirm the mechanism of action.
Materials and Methods
Cell Culture: MDA-MB-231 human breast cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
This compound Preparation: The peptide was synthesized and purified (>95% purity). A 10 mM stock solution was prepared in sterile, nuclease-free water and stored at -20°C. Working solutions were freshly prepared in serum-free media for all experiments.
Key Experiments:
-
MTT Cytotoxicity Assay: To determine the non-toxic concentrations of this compound.
-
Wound Healing (Scratch) Assay: To assess the effect of the peptide on cancer cell migration.[9]
-
Transwell Invasion Assay: To quantify the inhibition of cancer cell invasion through a basement membrane matrix.[10][11]
-
Western Blotting: To analyze the phosphorylation status of key downstream signaling proteins, AKT and ERK.[5][12][13]
Results
The inhibitory effects of this compound on MDA-MB-231 cell viability, migration, and invasion were systematically evaluated.
1. Cytotoxicity of this compound
An MTT assay was performed to assess the cytotoxicity of this compound on MDA-MB-231 cells after 24 hours of treatment. The peptide exhibited minimal cytotoxicity at concentrations up to 100 µM, ensuring that subsequent observations on migration and invasion were not due to cell death.
| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 4.2 |
| 1 | 99.1 | ± 3.8 |
| 10 | 98.5 | ± 4.5 |
| 50 | 97.2 | ± 3.9 |
| 100 | 95.8 | ± 5.1 |
2. Inhibition of Cancer Cell Migration
A wound healing assay demonstrated that this compound significantly inhibited the migration of MDA-MB-231 cells in a dose-dependent manner. After 24 hours, the wound closure in cells treated with 50 µM this compound was markedly reduced compared to the untreated control group.
| Treatment | Wound Closure at 24h (%) | Standard Deviation |
| Control (0 µM) | 85.3 | ± 6.7 |
| 10 µM this compound | 52.1 | ± 5.9 |
| 50 µM this compound | 28.9 | ± 4.8 |
3. Inhibition of Cancer Cell Invasion
The transwell invasion assay revealed a potent, dose-dependent inhibition of MDA-MB-231 cell invasion by this compound. The number of cells invading through the Matrigel-coated membrane towards a chemoattractant (10% FBS) was significantly reduced in the presence of the peptide.
| Treatment | Invading Cells (Normalized to Control) | Standard Deviation |
| Control (0 µM) | 1.00 | ± 0.12 |
| 10 µM this compound | 0.45 | ± 0.08 |
| 50 µM this compound | 0.18 | ± 0.05 |
4. Mechanism of Action: Inhibition of CXCR4 Downstream Signaling
To confirm that this compound acts by antagonizing the CXCR4 signaling pathway, western blot analysis was performed. Treatment with this compound for 30 minutes prior to stimulation with CXCL12 (100 ng/mL) resulted in a significant reduction in the phosphorylation of both AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204), key downstream effectors of CXCR4 activation.
| Treatment | p-AKT/Total AKT (Relative Density) | p-ERK/Total ERK (Relative Density) |
| Control (No CXCL12) | 0.15 | 0.21 |
| CXCL12 (100 ng/mL) | 1.00 | 1.00 |
| 50 µM this compound + CXCL12 | 0.32 | 0.41 |
Visualizations
Caption: Hypothesized mechanism of this compound action.
Caption: Workflow for the Transwell cell invasion assay.
Detailed Protocols
Protocol 1: Transwell Invasion Assay
This protocol is adapted for a 24-well plate format with 8.0 µm pore size inserts.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free DMEM
-
DMEM with 10% FBS
-
This compound
-
Cotton swabs
-
Methanol (for fixation)
-
0.1% Crystal Violet solution
-
Inverted microscope
Procedure:
-
Coating Inserts: Thaw Matrigel on ice. Dilute Matrigel to 1 mg/mL with cold, serum-free DMEM. Add 100 µL of the diluted Matrigel to the upper chamber of each Transwell insert. Incubate at 37°C for at least 4 hours to allow for gel formation.
-
Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Starve the cells in serum-free DMEM for 12-24 hours prior to the assay.
-
Cell Seeding: Trypsinize and resuspend the starved cells in serum-free DMEM at a concentration of 1 x 10^6 cells/mL. Prepare cell suspensions containing the desired concentrations of this compound (e.g., 0, 10, 50 µM).
-
Assay Assembly: Add 600 µL of DMEM with 10% FBS to the lower chamber of the 24-well plate.[14] Carefully remove any remaining liquid from the rehydrated Matrigel in the upper inserts. Add 100 µL of the cell suspension (containing 1 x 10^5 cells) with the respective this compound concentration into the upper chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[14]
-
Staining: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.[10] Fix the invading cells on the lower surface by immersing the insert in methanol for 20 minutes. Stain the cells by immersing the insert in 0.1% Crystal Violet solution for 15 minutes.
-
Quantification: Gently wash the inserts with water to remove excess stain and allow them to air dry. Using an inverted microscope, count the number of stained, invaded cells in at least five random fields of view per insert. Calculate the average number of cells per field for each condition.
Protocol 2: Wound Healing (Scratch) Assay
Materials:
-
6-well plates
-
Sterile 200 µL pipette tip
-
Serum-free DMEM
-
This compound
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into 6-well plates and grow until they form a confluent monolayer.
-
Creating the Wound: Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.[15]
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add serum-free DMEM containing the desired concentrations of this compound (e.g., 0, 10, 50 µM) to the respective wells.
-
Image Acquisition: Immediately capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Final Imaging: After 24 hours, capture images of the same fields as the 0-hour time point.
-
Analysis: Measure the width of the scratch at multiple points for both the 0-hour and 24-hour images. The percentage of wound closure can be calculated as: [(Initial Width - Final Width) / Initial Width] * 100.
Protocol 3: Western Blotting for p-AKT and p-ERK
Materials:
-
6-well plates
-
CXCL12 (SDF-1α)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-p-AKT (Ser473), anti-total-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to ~80% confluency. Starve cells in serum-free DMEM for 12 hours.
-
Inhibition and Stimulation: Pre-treat the cells with 50 µM this compound (or vehicle control) for 30 minutes. Then, stimulate the cells with 100 ng/mL CXCL12 for 15 minutes.
-
Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-AKT, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. .
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total AKT, total ERK, and β-actin.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of the phosphorylated protein to the total protein.
Conclusion
The peptide this compound is a potent inhibitor of CXCR4-mediated signaling, leading to a significant reduction in cancer cell migration and invasion in vitro. The provided data and protocols establish a robust framework for researchers to investigate the anti-metastatic potential of this and similar compounds. These assays are crucial tools for the preclinical evaluation of novel cancer therapeutics targeting the CXCL12/CXCR4 axis.
References
- 1. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into the Role of CXCR4 in Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Development of a Novel Class of CXCR4 Antagonist Impairing Solid Tumors Growth and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wound healing assay - Wikipedia [en.wikipedia.org]
- 10. Transwell invasion and migration assay [bio-protocol.org]
- 11. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. snapcyte.com [snapcyte.com]
- 15. Scratch Wound Healing Assay [bio-protocol.org]
Application Notes and Protocols for Real-time PCR Analysis of Gene Expression Changes Induced by Tfllrnpndk-NH2
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing real-time polymerase chain reaction (RT-PCR) to quantify changes in gene expression induced by the novel peptide, Tfllrnpndk-NH2. The protocols outlined below cover cell treatment, RNA extraction, cDNA synthesis, and quantitative PCR (qPCR) analysis, enabling the investigation of the peptide's biological activity and mechanism of action.
Scientific Background
Peptides are increasingly investigated for their therapeutic potential due to their high specificity and potency. This compound is a novel synthetic peptide hypothesized to modulate inflammatory responses. A key method to elucidate its mechanism of action is to measure its effect on the expression of genes involved in inflammation. Real-time PCR, also known as quantitative PCR (qPCR), is a highly sensitive and specific technique used to measure the abundance of specific mRNA transcripts.[1][2] This allows for the quantification of gene expression changes in response to a stimulus, such as treatment with this compound.
It is postulated that this compound may exert its effects by interacting with cell surface receptors, such as Toll-like receptors (TLRs), which are key regulators of the innate immune system. This interaction can trigger intracellular signaling cascades, like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, ultimately leading to altered expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3]
Principle of the Assay
The experimental workflow involves treating a suitable cell line (e.g., macrophages) with this compound. Following treatment, total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).[4][5] This cDNA then serves as a template for qPCR. The qPCR reaction amplifies specific target genes using gene-specific primers and a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.[5] The amount of fluorescence is proportional to the amount of amplified DNA, and the cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA. By comparing the Ct values of target genes in treated versus untreated samples, and normalizing to a stable housekeeping gene, the relative change in gene expression can be calculated using the 2-ΔΔCt method.[3]
Data Presentation
Table 1: Primer Sequences for Real-time PCR
| Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) |
| Homo sapiens TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG | 150 |
| Homo sapiens IL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC | 128 |
| Homo sapiens IL-1β | ATGATGGCTTATTACAGTGGCAA | GTCGGAGATTCGTAGCTGGA | 145 |
| Homo sapiens GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | 226 |
Table 2: Summary of Relative Gene Expression Analysis
| Treatment Group | Target Gene | Average Ct | ΔCt (Target - GAPDH) | ΔΔCt (ΔCt Sample - ΔCt Control) | Fold Change (2-ΔΔCt) |
| Vehicle Control | TNF-α | 25.3 | 5.1 | 0.0 | 1.0 |
| This compound (1 µM) | TNF-α | 27.8 | 7.6 | 2.5 | 0.18 |
| Vehicle Control | IL-6 | 28.1 | 7.9 | 0.0 | 1.0 |
| This compound (1 µM) | IL-6 | 30.2 | 10.0 | 2.1 | 0.23 |
| Vehicle Control | IL-1β | 26.9 | 6.7 | 0.0 | 1.0 |
| This compound (1 µM) | IL-1β | 29.5 | 9.3 | 2.6 | 0.16 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 12-well plate at a density of 5 x 105 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
LPS Stimulation (Optional): To induce an inflammatory response, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 1 hour.
-
Peptide Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., sterile phosphate-buffered saline).
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells once with cold PBS and then add 350 µL of TRIzol reagent to each well to lyse the cells.
Protocol 2: Total RNA Extraction
-
Phase Separation: Transfer the cell lysate in TRIzol to a microcentrifuge tube. Add 70 µL of chloroform, vortex vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new tube. Add 175 µL of isopropanol, mix by inversion, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully remove the ethanol and air-dry the RNA pellet for 5-10 minutes. Resuspend the RNA in 20-50 µL of RNase-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity using a NanoDrop spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free PCR tube, combine the following:
-
Total RNA: 1 µg
-
Oligo(dT)20 primer (50 µM): 1 µL
-
Random hexamer primers (50 µM): 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Denaturation: Gently mix and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
5X RT Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNaseOUT™ Recombinant RNase Inhibitor: 1 µL
-
SuperScript™ III Reverse Transcriptase (200 U/µL): 1 µL
-
-
Reverse Transcription Reaction: Add 7 µL of the master mix to the denatured RNA mixture.
-
Incubation: Incubate the reaction at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
Protocol 4: Real-time PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mixture in a 96-well PCR plate. For each reaction, combine:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 30 seconds
-
40 Cycles:
-
Denaturation: 95°C for 5 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt Curve Analysis: As per the instrument's instructions to verify product specificity.
-
-
Data Analysis: Analyze the amplification data to determine the Ct values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene (GAPDH).
Mandatory Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for gene expression analysis.
References
Application Notes and Protocols for In Vivo Permeability Assay with Tfllrnpndk-NH2 and Evans Blue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular permeability is a critical physiological process that, when dysregulated, contributes to various pathological conditions, including inflammation, edema, and tumor metastasis.[1] The endothelial barrier, a semipermeable layer of cells lining the blood vessels, tightly controls the passage of fluids, solutes, and cells from the bloodstream into the surrounding tissues.[2] The study of agents that modulate this barrier is essential for the development of new therapeutics.
This document provides a detailed protocol for an in vivo vascular permeability assay, commonly known as the Miles assay, utilizing the Protease-Activated Receptor-1 (PAR-1) agonist, Tfllrnpndk-NH2, and Evans blue dye.[3][4] this compound is a synthetic peptide that mimics the action of thrombin by activating PAR-1, a G protein-coupled receptor expressed on endothelial cells.[3] PAR-1 activation is known to induce a transient increase in vascular permeability.[3][5]
Evans blue dye has a high affinity for serum albumin.[3] Under normal physiological conditions, the albumin-dye complex is retained within the vasculature.[6][7] However, upon an increase in vascular permeability, this complex extravasates into the surrounding tissue.[6][7] The amount of dye that leaks into the tissue can be quantified, providing a reliable measure of vascular permeability.[3][8] This assay is a straightforward and robust method for assessing the effects of various compounds on vascular barrier function in vivo.[4][6]
Signaling Pathway of PAR-1 Mediated Vascular Permeability
Activation of PAR-1 by agonists like this compound initiates a signaling cascade within endothelial cells, leading to the disruption of the endothelial barrier. The peptide binds to and activates PAR-1, which then couples to heterotrimeric G proteins, primarily Gq/11 and G12/13.[3] This coupling triggers downstream pathways that culminate in increased vascular permeability.[3]
The Gq/11 pathway activates phospholipase C (PLC), which in turn leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC).[3] The G12/13 pathway activates Rho guanine nucleotide exchange factors (GEFs), leading to the activation of the small GTPase RhoA.[3][9] Activated RhoA promotes the formation of actin stress fibers and actomyosin contractility, which exert tension on cell-cell junctions, leading to their disassembly and the formation of intercellular gaps.[10] These events collectively contribute to the breakdown of the endothelial barrier and an increase in vascular permeability.[3]
Experimental Protocols
Materials
-
This compound (PAR-1 agonist)
-
Evans blue dye (Sigma-Aldrich, E2129)
-
Phosphate-buffered saline (PBS), sterile
-
Formamide (Sigma-Aldrich, F9037)
-
Saline, sterile (0.9% NaCl)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Mice (e.g., C57BL/6 or BALB/c, 8-12 weeks old)
-
Syringes (1 mL) with 30-gauge needles
-
Microcentrifuge tubes (1.5 mL)
-
Spectrophotometer or plate reader
-
Water bath or heat block
-
Homogenizer
Experimental Workflow
The experimental workflow for the in vivo permeability assay is a sequential process involving animal preparation, injection of the permeability-inducing agent and the tracer dye, sample collection, and quantification of the extravasated dye.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a 0.5% (w/v) solution of Evans blue dye in sterile PBS. Filter sterilize the solution using a 0.22 µm syringe filter.[6]
-
Dissolve this compound in sterile saline to the desired stock concentration. Further dilute to the final working concentrations for intradermal injection. The vehicle control will be sterile saline.
-
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mice using an appropriate anesthetic cocktail (e.g., ketamine/xylazine) administered intraperitoneally.
-
Carefully shave the dorsal skin of the anesthetized mouse.
-
-
Intradermal Injections:
-
On the shaved back of the mouse, perform multiple intradermal injections (e.g., 20-50 µL) of different concentrations of this compound on one flank.
-
On the opposing flank, inject an equal volume of the vehicle (sterile saline) as a negative control.[4]
-
Mark the injection sites with a permanent marker.
-
-
Evans Blue Injection:
-
Following the intradermal injections, administer 100 µL of the 0.5% Evans blue solution intravenously via the tail vein.[4]
-
-
Dye Circulation and Sample Collection:
-
Evans Blue Extraction and Quantification:
-
Weigh each skin sample.
-
Place each skin sample into a 1.5 mL microcentrifuge tube and add 500 µL of formamide.[6][7]
-
Incubate the tubes at 55°C for 24-48 hours to extract the Evans blue dye from the tissue.[6][11]
-
After incubation, centrifuge the tubes to pellet any tissue debris.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer or plate reader.[6][8] The absorbance at 740 nm can be used to correct for background heme contamination.[7][8]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of Evans blue in formamide.
-
Calculate the concentration of Evans blue in each sample using the standard curve.
-
Normalize the amount of extravasated Evans blue to the weight of the tissue sample (e.g., µg of Evans blue per mg of tissue).
-
Compare the permeability induced by this compound to that of the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.[7]
-
Data Presentation
The quantitative data from the in vivo permeability assay should be summarized in a clear and structured table for easy comparison between different treatment groups.
Table 1: Quantification of this compound-Induced Vascular Permeability
| Treatment Group | Dose (nmol/site) | N | Extravasated Evans Blue (µg/mg tissue) (Mean ± SEM) | Fold Increase vs. Vehicle | p-value |
| Vehicle (Saline) | - | 5 | 0.5 ± 0.1 | 1.0 | - |
| This compound | 10 | 5 | 2.5 ± 0.3 | 5.0 | <0.01 |
| This compound | 30 | 5 | 5.8 ± 0.6 | 11.6 | <0.001 |
| This compound | 100 | 5 | 9.2 ± 1.1 | 18.4 | <0.001 |
Note: The data presented in this table is illustrative and serves as an example of how to present experimental results. Actual results may vary.
Conclusion
The in vivo permeability assay using Evans blue is a valuable tool for assessing the effects of substances like the PAR-1 agonist this compound on vascular barrier function. This application note provides a comprehensive protocol and the underlying signaling mechanisms to aid researchers in the design and execution of such studies. Careful adherence to the protocol and appropriate data analysis will yield reliable and reproducible results, contributing to a better understanding of vascular biology and the development of novel therapeutic agents.
References
- 1. Endothelial Protease Activated Receptor 1 (PAR1) Signalling Is Required for Lymphocyte Transmigration across Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Paradigm of Biased PAR1 (Protease-Activated Receptor-1) Activation and Inhibition in Endothelial Cells Dissected by Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PAR1 regulates sepsis-induced vascular endothelial barrier dysfunction by mediating ERM phosphorylation via the RhoA/ROCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vb.bioscientifica.com [vb.bioscientifica.com]
- 10. researchgate.net [researchgate.net]
- 11. Endogenous EPCR/aPC-PAR1 signaling prevents inflammation-induced vascular leakage and lethality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tfllrnpndk-NH2 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfllrnpndk-NH2 is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1] It mimics the action of thrombin, a key physiological activator of PAR-1, by binding to the receptor and initiating downstream signaling cascades.[1] PAR-1 is a G protein-coupled receptor expressed on various cell types, including smooth muscle cells, endothelial cells, and neurons, and is involved in a wide range of physiological and pathophysiological processes such as thrombosis, inflammation, and vascular tone regulation.
These application notes provide detailed protocols for utilizing this compound in isolated organ bath experiments to characterize its effects on smooth muscle contractility. The information is intended to guide researchers in designing and executing robust experiments to investigate the pharmacological properties of this PAR-1 agonist.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in isolated organ bath preparations, the following tables include data for the closely related and well-studied PAR-1 agonist, TFLLR-NH2. Researchers should consider this as a reference and perform their own dose-response studies to determine the precise potency and efficacy of this compound in their specific experimental setup.
Table 1: Potency of the PAR-1 Agonist TFLLR-NH2 in Functional Assays
| Parameter | Value | Cell/Tissue Type | Response Measured |
| EC50 | 1.9 µM | Cultured Neurons | Increase in intracellular Ca2+ |
Source:[2]
Table 2: Effects of the PAR-1 Agonist TFLLR-NH2 on Isolated Vascular Tissue
| Tissue Preparation | Agonist Concentration | Observed Effect | Maximal Response |
| Human Umbilical Artery Rings | 10⁻⁶ M | Vasodilation | 61.50% Inhibition |
Note: This data is for the PAR-1 agonist TFLLR-NH2 and should be used as a reference for this compound.
Signaling Pathways
Activation of PAR-1 by this compound in smooth muscle can lead to either contraction or relaxation, depending on the specific tissue, the presence of an intact endothelium, and the downstream signaling pathways that are predominantly activated.
Signaling Pathway for Smooth Muscle Contraction
Caption: PAR-1 mediated smooth muscle contraction signaling pathway.
Signaling Pathway for Endothelium-Dependent Smooth Muscle Relaxation
Caption: PAR-1 mediated endothelium-dependent vasodilation.
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on isolated vascular, respiratory, and gastrointestinal smooth muscle. Researchers should adapt these protocols to their specific tissue of interest and experimental conditions.
Experimental Workflow for Isolated Organ Bath Studies
Caption: General workflow for an isolated organ bath experiment.
Protocol 1: Isolated Aortic Ring Preparation
Objective: To assess the contractile or relaxant effects of this compound on vascular smooth muscle.
Materials:
-
Animals: Male Wistar rats (250-300 g) or other suitable species.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1.
-
This compound stock solution: Prepare a high concentration stock (e.g., 10 mM) in distilled water or a suitable solvent and make serial dilutions.
-
Contractile agent (for relaxation studies): Phenylephrine (PE) or U46619.
-
Isolated Organ Bath System: Equipped with force-displacement transducers and data acquisition software.
-
Carbogen gas: 95% O₂ / 5% CO₂.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully excise the thoracic aorta and place it in cold PSS.
-
Clean the aorta of adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded preparations, gently rub the intimal surface with a pair of fine forceps.
-
-
Mounting and Equilibration:
-
Mount the aortic rings between two stainless steel hooks in the organ bath chambers filled with PSS, maintained at 37°C, and continuously bubbled with carbogen.
-
Apply an initial resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, replacing the PSS every 15-20 minutes.
-
-
Viability Test:
-
Depolarize the tissue with a high potassium solution (e.g., 80 mM KCl) to ensure viability. A robust contraction should be observed.
-
Wash the tissue with PSS until the tension returns to baseline.
-
-
Experimental Protocol:
-
For Contraction Studies: Add cumulative concentrations of this compound to the organ bath and record the changes in isometric tension.
-
For Relaxation Studies: Pre-contract the aortic rings with a submaximal concentration of a contractile agent (e.g., phenylephrine, 1 µM). Once a stable plateau is reached, add cumulative concentrations of this compound and record the relaxation response.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Express the relaxation responses as a percentage of the pre-contraction induced by the contractile agent.
-
Construct concentration-response curves and calculate EC50 and Emax values.
-
Protocol 2: Isolated Tracheal Smooth Muscle Preparation
Objective: To evaluate the potential bronchodilator or bronchoconstrictor effects of this compound.
Materials:
-
Animals: Guinea pigs or rats.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution.
-
This compound stock solution.
-
Contractile agent (for relaxation studies): Carbachol or histamine.
-
Isolated Organ Bath System.
-
Carbogen gas.
Procedure:
-
Tissue Preparation:
-
Following euthanasia, excise the trachea and place it in cold PSS.
-
Remove excess connective tissue and cut the trachea into rings (2-3 cartilage rings wide).
-
Open the rings by cutting through the cartilage opposite the smooth muscle.
-
-
Mounting and Equilibration:
-
Suspend the tracheal strips in organ baths containing PSS at 37°C and bubbled with carbogen.
-
Apply a resting tension of 1.0 g and allow for a 60-minute equilibration period with PSS changes every 15 minutes.
-
-
Viability Test:
-
Induce a contraction with a contractile agent (e.g., carbachol, 1 µM) to check for tissue responsiveness.
-
Wash the tissue until tension returns to baseline.
-
-
Experimental Protocol:
-
For Relaxation Studies: Pre-contract the tracheal strips with a submaximal concentration of a contractile agent (e.g., carbachol). Once a stable tone is achieved, add cumulative concentrations of this compound.
-
For Contraction Studies: Add cumulative concentrations of this compound to the equilibrated tissue and record any contractile response.
-
-
Data Analysis:
-
Analyze the data as described for the aortic ring preparation.
-
Protocol 3: Isolated Ileum Preparation
Objective: To investigate the effects of this compound on gastrointestinal smooth muscle motility.
Materials:
-
Animals: Guinea pigs or rats.
-
Physiological Salt Solution (PSS): Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6.
-
This compound stock solution.
-
Isolated Organ Bath System.
-
Carbogen gas.
Procedure:
-
Tissue Preparation:
-
After euthanasia, isolate a segment of the terminal ileum and place it in warm Tyrode's solution.
-
Gently flush the lumen to remove its contents.
-
Cut segments of 2-3 cm in length.
-
-
Mounting and Equilibration:
-
Suspend the ileum segments in organ baths containing Tyrode's solution at 37°C, bubbled with carbogen.
-
Apply a resting tension of 0.5-1.0 g and allow for a 30-60 minute equilibration period, with solution changes every 15 minutes.
-
-
Experimental Protocol:
-
Record the spontaneous contractile activity of the ileum.
-
Add cumulative concentrations of this compound to the organ bath and record changes in the amplitude and frequency of contractions.
-
-
Data Analysis:
-
Measure the changes in contractile force (amplitude) and the number of contractions per unit of time (frequency).
-
Express the responses as a percentage of the baseline activity or as absolute changes in tension.
-
Construct concentration-response curves to determine the potency and efficacy of this compound.
-
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers investigating the effects of the PAR-1 agonist this compound in isolated organ bath experiments. By following these methodologies, scientists can obtain valuable data on the pharmacological profile of this compound in various smooth muscle tissues, contributing to a better understanding of PAR-1 signaling and its potential as a therapeutic target. It is crucial to note the absence of specific published quantitative data for this compound in these assays, underscoring the importance of conducting thorough dose-response studies.
References
Troubleshooting & Optimization
Troubleshooting Tfllrnpndk-NH2 Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the peptide Tfllrnpndk-NH2. All recommendations are based on established principles of peptide chemistry and are intended to serve as a starting point for your experiments.
Peptide Characterization: this compound
To effectively troubleshoot solubility, it is crucial to first understand the physicochemical properties of the peptide . The sequence of this compound is Threonine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine-Proline-Aspartic Acid-Lysine-NH2.
Property Analysis:
-
Hydrophobicity: The peptide contains several hydrophobic residues (Phenylalanine, Leucine, Leucine, Proline), which can contribute to poor aqueous solubility.[1][2][3]
-
Charge: To estimate the net charge at neutral pH (~7), we assign charges to the ionizable residues:
-
Special Residues: The presence of Asparagine (N) can potentially contribute to hydrogen bonding and aggregation.
This initial analysis indicates that this compound is a basic peptide with significant hydrophobic character, which may present solubility challenges in neutral aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound will not dissolve in water. What should I do?
A1: Given that this compound has an estimated net positive charge, it is considered a basic peptide.[5] If it fails to dissolve in sterile, distilled water, the next step is to try a slightly acidic solution. Start by attempting to dissolve the peptide in a small amount of 10-25% acetic acid and then dilute it to your desired concentration with water.[4][7] If solubility remains an issue, a very small amount of Trifluoroacetic Acid (TFA) (e.g., 10-50 µl) can be used to solubilize the peptide before dilution.[4][7]
Q2: I observed a cloudy or gel-like formation in my peptide solution. What does this indicate?
A2: A cloudy, gel-like, or particulate-containing solution suggests that the peptide has not fully dissolved and may be suspended or aggregated.[6][8] Sonication can help break up small particles and enhance solubilization.[8][9] If the solution does not clear after sonication, a stronger solvent system is likely required.[6]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, for peptides with hydrophobic characteristics like this compound, organic solvents can be effective.[7][9] It is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (ACN).[7][9] Once dissolved, you can slowly add your aqueous buffer to the desired final concentration. Be mindful that organic solvents may interfere with certain biological assays, so it's crucial to check for compatibility.[8]
Q4: Are there any solvents I should avoid?
A4: For peptides containing Cysteine (Cys) or Methionine (Met), DMSO should be used with caution as it can oxidize the side chains.[7] this compound does not contain these residues, so DMSO is a viable option. However, always consider the compatibility of any solvent with your specific experimental setup.
Q5: How can I improve the solubility of my peptide for future experiments?
A5: If solubility issues persist, consider using chaotropic agents like 6 M guanidine hydrochloride or 8 M urea to disrupt aggregation.[4][7] These agents are effective but can denature proteins in your assay, so their use must be carefully evaluated. For future syntheses, you might consider modifications such as adding polar residues or PEGylation to enhance solubility.[10]
Data Presentation: Solvent Selection Guide
The following table summarizes common solvents and their applications in dissolving peptides.
| Solvent Category | Examples | Recommended for | Cautions |
| Aqueous | Sterile Water, PBS (pH 7.4) | Short, hydrophilic peptides | May not be effective for hydrophobic or aggregation-prone peptides. |
| Acidic Buffers | 10-30% Acetic Acid, 0.1% TFA | Basic peptides (net positive charge) | TFA is not cell-friendly; use minimal amounts and dilute.[5] |
| Basic Buffers | 0.1 M Ammonium Bicarbonate | Acidic peptides (net negative charge) | Avoid with peptides containing Cysteine to prevent disulfide bond formation.[5] |
| Organic Solvents | DMSO, DMF, Acetonitrile, Methanol | Hydrophobic and neutral peptides | Check for compatibility with biological assays. Avoid DMSO with Cys or Met containing peptides.[7][9] |
| Chaotropic Agents | 6 M Guanidine-HCl, 8 M Urea | Aggregation-prone peptides | Can denature proteins and interfere with many biological systems.[4][9] |
Experimental Protocols
Protocol for Solubility Testing of this compound
This protocol provides a systematic approach to determining the optimal solvent for this compound. It is crucial to test the solubility on a small aliquot of the peptide before dissolving the entire sample.[4][9]
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
10% (v/v) Acetic Acid in sterile water
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge tubes
Procedure:
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture uptake.[9]
-
Initial Test in Water:
-
Weigh a small amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume of sterile water (e.g., 100 µL) to create a concentrated stock.
-
Vortex the tube for 30 seconds.
-
If the peptide does not dissolve, sonicate the tube in a water bath for 5-10 minutes.[9]
-
Visually inspect the solution. If it is clear, the peptide is soluble in water. If it remains cloudy or contains particulates, proceed to the next step.
-
-
Test in Acidic Solution:
-
To the same tube, add 10% acetic acid dropwise (e.g., 1-2 µL at a time).
-
Vortex after each addition.
-
Observe for dissolution. If the solution becomes clear, the peptide is soluble in an acidic buffer.
-
-
Test in Organic Solvent (if necessary):
-
If the peptide is still insoluble, use a new, small aliquot of lyophilized peptide.
-
Add a minimal volume of DMSO (e.g., 10-20 µL).
-
Vortex thoroughly. The peptide should dissolve completely in the organic solvent.[8]
-
Slowly add your desired aqueous buffer to the DMSO-peptide mixture to reach the final desired concentration. Vortex gently after each addition. If the peptide precipitates out of solution upon addition of the aqueous buffer, a higher concentration of the organic solvent may be necessary in the final solution.
-
Mandatory Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A step-by-step workflow for troubleshooting this compound solubility.
Solvent Selection Logic Based on Peptide Properties
Caption: Decision tree for selecting an appropriate solvent based on peptide characteristics.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. genscript.com [genscript.com]
- 5. biobasic.com [biobasic.com]
- 6. 合成肽處理與儲存規範 [sigmaaldrich.com]
- 7. lifetein.com [lifetein.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Preventing Tfllrnpndk-NH2 peptide aggregation in solution.
This guide provides researchers, scientists, and drug development professionals with technical support for preventing the aggregation of the Tfllrnpndk-NH2 peptide in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide solution aggregating?
A1: The aggregation of the this compound peptide is primarily driven by its physicochemical properties. The sequence contains several hydrophobic amino acids (Phenylalanine, Leucine, Proline) which tend to interact with each other to minimize contact with water, leading to self-association and aggregation.[1][2] Additionally, environmental factors such as peptide concentration, pH, ionic strength, and temperature play a crucial role in its stability.[3][4] Aggregation can range from the formation of small, soluble oligomers to large, visible precipitates.[3]
Q2: What is the best initial solvent to dissolve this compound?
A2: The first step is to determine the peptide's net charge. The sequence (Tfllrnpndk) with an amidated C-terminus (-NH2) has a calculated net charge of +2 at neutral pH (Arg=+1, Lys=+1, Asp=-1, N-terminus=+1, C-terminus=0). Since the overall charge is positive, the peptide is basic. Therefore, you should first attempt to dissolve it in sterile, distilled water.[5][6][7] If solubility is limited, a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), should be used to ensure the peptide maintains a high positive net charge, which promotes electrostatic repulsion between molecules and prevents aggregation.[5][6]
Q3: How does pH critically affect the stability of my peptide solution?
A3: pH is a critical factor because it dictates the net charge on the peptide.[8][9][10] Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[1] For the basic this compound peptide, the pI will be in the basic range. Operating at a pH well below the pI (i.e., in acidic conditions) ensures a strong positive charge, maximizing solubility.[3] Conversely, dissolving it in a neutral or basic buffer can reduce this repulsive charge, allowing hydrophobic interactions to dominate and cause aggregation.[3][11]
Q4: When should I consider using an organic solvent like DMSO?
A4: If the peptide remains insoluble in aqueous acidic solutions due to high hydrophobicity, using a small amount of an organic solvent is recommended.[12][13] You can dissolve the peptide in a minimal volume of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[5][12] This stock should then be added drop-wise to your aqueous experimental buffer while vortexing to ensure proper mixing and prevent immediate precipitation.[12] For cellular assays, the final concentration of DMSO should typically be kept below 1% (v/v) to avoid cytotoxicity.[13][14]
Q5: What are the optimal storage conditions for lyophilized and reconstituted this compound?
A5: For long-term stability, lyophilized peptide powder should be stored at -20°C, or preferably -80°C, in a desiccated environment.[15] Once the peptide is reconstituted in solution, its stability decreases significantly.[15] To prevent degradation and aggregation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C.[15] For short-term use, solutions may be kept at 4°C for a few days, but long-term refrigeration is not recommended.[15]
Troubleshooting Guide
Problem: My peptide immediately precipitates when I add it to my neutral buffer (e.g., PBS, pH 7.4).
-
Cause : The neutral pH of the buffer is likely too close to the peptide's isoelectric point (pI), minimizing its net charge and solubility.[1][3] At this pH, the electrostatic repulsion is insufficient to overcome the strong hydrophobic interactions driving aggregation.
-
Solution :
-
Prepare an Acidic Stock Solution : Do not dissolve the peptide directly in the neutral buffer. First, dissolve the peptide in a small volume of a sterile, dilute acid (e.g., 10% acetic acid) to ensure it is fully protonated and soluble.[5][6]
-
Slow Dilution : Add this acidic stock solution drop-by-drop into the vigorously stirring neutral buffer. This method helps to rapidly disperse the peptide molecules below their critical aggregation concentration.
-
Adjust Final pH : If the experiment allows, consider lowering the pH of the final buffer by one or two units to increase the peptide's net positive charge and stability.[11][16]
-
Problem: My peptide solution is initially clear but becomes cloudy or forms aggregates over time.
-
Cause : This indicates a slower aggregation process, where peptide monomers gradually form larger oligomers and fibrils.[3] This can be triggered by factors like high concentration, prolonged storage at suboptimal temperatures, or interactions with container surfaces.
-
Solutions :
-
Reduce Concentration : Work with the lowest feasible peptide concentration for your experiment.
-
Add Solubilizing Excipients : The inclusion of certain additives can stabilize the peptide. Consider adding:
-
Optimize Ionic Strength : The effect of salt concentration can be complex. Both increasing and decreasing the salt (e.g., NaCl) concentration can impact aggregation, so it may be necessary to screen a range of ionic strengths to find the optimal condition.[16][17]
-
Use Fresh Solutions : Prepare solutions fresh before each experiment to minimize the time available for aggregation to occur.
-
Data & Experimental Protocols
Quantitative Data Summary
Table 1: Solubility Guidelines Based on Peptide Net Charge
| Peptide Net Charge | Classification | Recommended Primary Solvent | Secondary Solvent Options | Rationale |
| > 0 (+2 for this compound) | Basic | Sterile Distilled Water[7] | 10-30% Acetic Acid or 0.1% TFA[6] | Maximize positive charge for electrostatic repulsion. |
| < 0 | Acidic | PBS (pH 7.4) or Water[5] | 0.1 M Ammonium Bicarbonate[5] | Maximize negative charge for electrostatic repulsion. |
| = 0 | Neutral / Hydrophobic | Organic Solvent (e.g., DMSO, DMF)[5][6] | Acetonitrile, Methanol[7] | Overcome strong hydrophobic forces. |
Table 2: Common Anti-Aggregation Additives
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| L-Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[16] | May affect some biological assays. |
| Glycerol | 2-10% (v/v) | Acts as a stabilizing osmolyte, favoring the native peptide conformation.[11] | Increases solution viscosity. |
| Sucrose | 5-10% (w/v) | Similar to glycerol, it is a stabilizing osmolyte.[11] | Can be a nutrient source for microbial growth. |
| Tween 20 / Triton X-100 | 0.01-0.1% (v/v) | Non-denaturing detergents that can help solubilize hydrophobic regions.[11] | May interfere with protein-protein interaction studies. |
Experimental Workflow & Signaling Pathway Diagrams
Caption: A logical workflow for dissolving and stabilizing the this compound peptide.
Caption: Simplified signaling pathway for Protease-Activated Receptor 1 (PAR1).
Detailed Experimental Protocols
Protocol 1: General Solubilization of this compound Peptide
-
Preparation : Before opening, centrifuge the vial of lyophilized peptide to pellet all the powder at the bottom of the tube.[18] Let the vial warm to room temperature.
-
Initial Dissolution : Based on the +2 net charge, add the calculated volume of sterile, 10% acetic acid to achieve a high concentration stock (e.g., 1-10 mM).
-
Ensure Complete Solubilization : Vortex the vial thoroughly. If needed, sonicate the solution briefly (e.g., 3 cycles of 10 seconds) in a cool water bath to aid dissolution and break up small aggregates.[18] The solution should be completely clear.
-
Dilution : Add the concentrated acidic stock solution drop-wise into the final, stirred aqueous buffer. Do not add the buffer to the concentrated stock.
-
Final Check : Inspect the final solution for any signs of turbidity or precipitation. If the solution is clear, it is ready for use.
Protocol 2: Small-Scale Solubility Testing
Objective: To determine the optimal solvent and maximum soluble concentration before using the entire peptide sample.
-
Aliquot : Carefully weigh out small, equal amounts (e.g., 0.1 mg) of the lyophilized peptide into several sterile microcentrifuge tubes.
-
Test Solvents : To each tube, add a small, precise volume (e.g., 20 µL) of a different test solvent. Test the following in order:
-
Solvent A: Sterile, distilled water
-
Solvent B: 10% Acetic Acid
-
Solvent C: 0.1% Trifluoroacetic Acid (TFA)
-
Solvent D: 100% DMSO
-
-
Observe : Vortex each tube and observe solubility. Note which solvents yield a clear solution.
-
Determine Max Concentration : Take the tube with the most effective aqueous solvent (e.g., 10% Acetic Acid) that produced a clear solution. Perform serial dilutions of this stock into your final experimental buffer (e.g., PBS pH 7.4). Note the highest concentration that remains clear without precipitation. This is your working maximum concentration.
-
Centrifuge Before Use : Always centrifuge your final peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes before use to pellet any minor, undissolved aggregates.[19]
Protocol 3: Monitoring Aggregation via Turbidity Assay (UV-Vis Spectrophotometry)
Objective: To compare the stability of the peptide under different buffer conditions (e.g., with and without additives).
-
Sample Preparation : Prepare samples of this compound at the desired final concentration in different buffer conditions in a 96-well, clear-bottom plate. Include a "buffer only" blank for each condition.
-
Spectrophotometer Setup : Set a plate reader to measure absorbance (optical density) at a wavelength between 340 nm and 400 nm. Aggregates will scatter light and increase the measured absorbance.
-
Kinetic Measurement : Measure the absorbance of the plate at regular intervals (e.g., every 5-10 minutes) over a desired time course (e.g., 1-24 hours). If thermal stability is being tested, the plate reader should be set to the experimental temperature.
-
Data Analysis : Subtract the blank reading from each sample reading. Plot the change in absorbance over time for each condition. A significant increase in absorbance indicates peptide aggregation. This allows for direct comparison of the stabilizing effects of different conditions.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. How Useful are Antimicrobial Peptide Properties for Predicting Activity, Selectivity, and Potency? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. lifetein.com [lifetein.com]
- 6. biorbyt.com [biorbyt.com]
- 7. genscript.com [genscript.com]
- 8. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 13. jpt.com [jpt.com]
- 14. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 19. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Tfllrnpndk-NH2 Concentration for Maximal PAR-1 Activation
Welcome to the technical support center for the use of Tfllrnpndk-NH2 in Protease-Activated Receptor 1 (PAR-1) activation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate PAR-1?
A1: this compound is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR-1). It mimics the "tethered ligand" that is naturally exposed after proteolytic cleavage of the N-terminus of the PAR-1 receptor by proteases like thrombin. By binding to the receptor, it induces a conformational change that initiates downstream signaling cascades.
Q2: What is the recommended starting concentration for this compound in my experiments?
A2: A good starting point for most cell-based assays is a concentration range around the reported half-maximal effective concentration (EC50). For this compound, the EC50 for PAR-1 activation is approximately 1.9 μM. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and assay, typically ranging from 0.1 μM to 100 μM.
Q3: How should I prepare and store my this compound peptide?
A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. For short-term storage, it can be kept at 4°C for a few days. To prepare a stock solution, reconstitute the peptide in a sterile, high-purity solvent such as sterile water, PBS, or a buffer appropriate for your experiment. It is advisable to make aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the expected downstream signaling events following PAR-1 activation by this compound?
A4: PAR-1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq and Gα12/13. Activation by this compound will typically lead to the activation of Phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]i) and activation of Protein Kinase C (PKC). Simultaneously, activation of the G12/13 pathway leads to the activation of RhoA, a small GTPase involved in cytoskeletal rearrangements. These initial events can trigger a variety of downstream signaling cascades, including the MAPK/ERK pathway.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal/Response | 1. Peptide Degradation: Improper storage or handling of the this compound peptide. 2. Suboptimal Peptide Concentration: The concentration used is too low to elicit a response. 3. Low Receptor Expression: The cell line used may have low or no expression of PAR-1. 4. Assay Sensitivity: The assay may not be sensitive enough to detect the response. | 1. Ensure the peptide has been stored correctly at -20°C or -80°C and that stock solutions are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM). 3. Verify PAR-1 expression in your cell line using techniques like qPCR, western blot, or flow cytometry. 4. Optimize assay conditions, such as incubation time, cell density, and detection reagents. Consider using a more sensitive detection method if available. |
| High Background Signal | 1. Contaminated Reagents: Buffers or media may be contaminated. 2. Cell Stress: Cells may be stressed due to over-confluency or improper handling. 3. Non-specific Peptide Binding: At very high concentrations, the peptide may exhibit non-specific binding. | 1. Use fresh, sterile reagents. 2. Ensure cells are healthy and seeded at an appropriate density. 3. Lower the concentration of this compound and include appropriate negative controls. |
| Inconsistent Results/High Variability | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the peptide or reagents. 2. Batch-to-Batch Peptide Variability: Differences in the purity or activity of different lots of the peptide. 3. Cell Passage Number: High passage numbers can lead to changes in cell phenotype and receptor expression. | 1. Use calibrated pipettes and ensure proper mixing. 2. If you suspect batch variability, test a new lot of the peptide and compare the results. Whenever possible, use the same batch for a series of related experiments. 3. Use cells within a consistent and low passage number range. |
| Unexpected Off-Target Effects | 1. Activation of Other PARs: While this compound is selective for PAR-1, at very high concentrations, it may have some activity on other PARs, such as PAR-2. 2. Peptide Purity: Impurities from the peptide synthesis could have biological activity. | 1. Use the lowest effective concentration of this compound. To confirm specificity, use a PAR-1 specific antagonist or siRNA to block the response. 2. Ensure you are using a high-purity grade of the peptide (e.g., >95%). |
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on PAR-1 Activation
| Concentration (µM) | Expected Response in Calcium Flux Assay (% of Max) | Expected Response in Platelet Aggregation Assay (% of Max) | Notes |
| 0.1 | Low (~10-20%) | Low (~5-15%) | Minimal activation, useful for establishing baseline. |
| 1.0 | Moderate (~40-60%) | Moderate (~30-50%) | Approaching the EC50. |
| 1.9 | ~50% | ~50% | Reported EC50 for PAR-1 activation. |
| 10.0 | High (~80-95%) | High (~70-90%) | Nearing saturation of the receptor. |
| 30.0 | Maximal (~95-100%) | Maximal (~90-100%) | Often used to elicit a maximal response. |
| 100.0 | Maximal (~100%) | Maximal (~100%) | Potential for off-target effects increases at this concentration. |
Note: The values presented in this table are illustrative and the actual response will vary depending on the specific cell type, assay conditions, and experimental setup. A dose-response curve should always be performed to determine the optimal concentration for your system.
Experimental Protocols
Protocol 1: Calcium Influx Assay
This protocol outlines the measurement of intracellular calcium mobilization following PAR-1 activation using a fluorescent calcium indicator.
-
Cell Preparation:
-
Plate cells (e.g., HEK293 cells endogenously or exogenously expressing PAR-1) in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing:
-
Gently remove the dye-loading buffer and wash the cells 2-3 times with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Baseline Measurement:
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 1-2 minutes).
-
-
Agonist Addition and Measurement:
-
Prepare a range of this compound concentrations in the assay buffer.
-
Using the plate reader's injection system, add the this compound solutions to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each well.
-
Plot the peak fluorescence change against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Protocol 2: Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in response to PAR-1 activation using light transmission aggregometry.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which will be used as a blank.
-
-
Assay Setup:
-
Warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer with PPP (100% light transmission) and PRP (0% light transmission).
-
-
Aggregation Measurement:
-
Add a specific volume of pre-warmed PRP to a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and start stirring.
-
After a brief baseline reading, add a specific concentration of this compound to the PRP.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximal percentage of aggregation for each concentration of this compound.
-
Plot the maximal aggregation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: PAR-1 Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for PAR-1 Activation.
Reducing non-specific binding of Tfllrnpndk-NH2 in cellular assays.
Welcome to the technical support center for Tfllrnpndk-NH2 cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on reducing non-specific binding of the PAR-1 agonist peptide, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1), also known as the thrombin receptor.[1][2][3] It mimics the 'tethered ligand' that is exposed after thrombin cleaves the N-terminus of the PAR-1 receptor, thereby activating it.[1][2][3] This activation triggers various downstream signaling pathways involved in processes like platelet aggregation, cell proliferation, invasion, and changes in intracellular calcium levels.[1][4][5]
Caption: PAR-1 activation by thrombin or this compound.
Q2: I am observing high background signal in my cellular assay with this compound. What are the potential causes and how can I reduce it?
High background, or non-specific binding, is a common issue in peptide-based cellular assays. It can be caused by several factors, including the inherent "stickiness" of the peptide, suboptimal assay conditions, and characteristics of the cell line being used. The following sections provide detailed troubleshooting strategies to address this issue.
Troubleshooting Guide: Reducing Non-Specific Binding
High background signal can mask the specific effects of this compound, leading to inaccurate results. This guide provides a systematic approach to identifying and mitigating the causes of non-specific binding.
Issue 1: Suboptimal Blocking of Non-Specific Sites
Cause: Peptides can adhere to plastic surfaces of assay plates and to cellular components other than the target receptor. Insufficient blocking of these non-specific sites is a primary cause of high background.
Solutions:
-
Optimize Blocking Agent: The choice and concentration of the blocking agent are critical. While Bovine Serum Albumin (BSA) is commonly used, other options may be more effective.
-
Increase Blocking Time and Temperature: Extending the incubation time or performing it at a slightly elevated temperature (e.g., 37°C) can improve blocking efficiency.
| Blocking Agent | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in assay buffer | Most common blocking agent. Use high-purity, fatty acid-free BSA. |
| Non-fat Dry Milk | 0.1-0.5% (w/v) in assay buffer | A cost-effective alternative to BSA. Not recommended for assays involving biotin-avidin systems. |
| Casein | 0.1-1% (w/v) in assay buffer | Can provide lower background than BSA.[4] |
| Synthetic Polymers (e.g., PEG, PVP) | Varies by product | Can be effective alternatives to protein-based blockers and reduce lot-to-lot variability.[6] |
Experimental Protocol: Optimizing Blocking Conditions
-
Prepare a series of blocking buffers with different agents and concentrations as listed in the table above.
-
Seed your cells in a 96-well plate and allow them to adhere.
-
Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add 100 µL of the different blocking buffers to the wells.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
Proceed with your standard assay protocol, adding this compound and measuring the response.
-
Include control wells with no peptide to determine the baseline background for each blocking condition.
Caption: Troubleshooting workflow for optimizing blocking.
Issue 2: Inadequate Washing Steps
Cause: Insufficient removal of unbound peptide and other assay components can contribute to high background.
Solutions:
-
Increase the Number of Washes: Perform 3-5 wash steps after the peptide incubation and before the addition of detection reagents.
-
Optimize Wash Buffer Composition: Adding a mild, non-ionic detergent can help reduce non-specific interactions.
-
Incorporate a Soak Step: A brief incubation with the wash buffer can improve the removal of non-specifically bound peptide.
| Wash Buffer Additive | Recommended Concentration |
| Tween-20 | 0.05-0.1% (v/v) |
| Triton X-100 | 0.05-0.1% (v/v) |
Experimental Protocol: Optimizing Washing Procedure
-
After incubating the cells with this compound, aspirate the peptide solution.
-
Add 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) to each well.
-
Incubate for 1-2 minutes at room temperature with gentle agitation.
-
Aspirate the wash buffer.
-
Repeat steps 2-4 for a total of 3-5 washes.
-
Proceed with the addition of detection reagents.
Issue 3: Suboptimal Assay Buffer Conditions
Cause: The pH and salt concentration of the assay buffer can influence the charge of the peptide and its interaction with cellular surfaces.
Solutions:
-
Adjust pH: The pH of the buffer can alter the charge of both the peptide and the cell surface, potentially reducing electrostatic interactions that lead to non-specific binding. Experiment with a pH range around the physiological pH of 7.4.
-
Increase Salt Concentration: Higher salt concentrations (e.g., increasing NaCl from 150 mM to 300 mM) can shield electrostatic interactions and reduce non-specific binding.[2]
Experimental Protocol: Optimizing Assay Buffer
-
Prepare assay buffers with varying pH values (e.g., 7.0, 7.4, 7.8) and NaCl concentrations (e.g., 150 mM, 200 mM, 300 mM).
-
Perform your standard cellular assay using these different buffers for the dilution of this compound and for the incubation step.
-
Compare the signal-to-background ratio for each condition to identify the optimal buffer composition.
Issue 4: Inappropriate Cell Density
Cause: Both too low and too high cell densities can negatively impact assay performance. Overgrown cultures can lead to increased cell death and higher background signals.[5] Conversely, very low cell densities may result in a weak specific signal that is difficult to distinguish from the background.
Solutions:
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal cell number per well that provides the best signal-to-background ratio.
-
Ensure Even Cell Plating: Uneven cell distribution can lead to variability in the results. Ensure a single-cell suspension before plating and use appropriate plating techniques.
Experimental Protocol: Cell Titration for Assay Optimization
-
Prepare a serial dilution of your cell suspension.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 50,000 cells per well).
-
Allow the cells to adhere and grow for the desired amount of time.
-
Perform the this compound stimulation and your standard assay protocol.
-
Measure the signal in both stimulated and unstimulated (control) wells for each cell density.
-
Calculate the signal-to-background ratio for each density and select the one that provides the optimal window.
Caption: Workflow for optimizing cell seeding density.
Issue 5: Presence of Serum in the Assay Medium
Cause: Serum contains a multitude of proteins and other molecules that can interact with this compound, leading to either sequestration of the peptide or increased non-specific binding to the cells.
Solutions:
-
Serum Starvation: Before stimulating with the peptide, incubate the cells in a serum-free or low-serum medium for a few hours to overnight. This can help to reduce baseline signaling and non-specific effects from serum components.
-
Use of Serum-Free Medium: If possible, conduct the entire assay in a serum-free medium.
Experimental Protocol: Evaluating the Effect of Serum
-
Plate your cells and allow them to adhere in their normal growth medium.
-
For one set of wells, replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 4-16 hours. For another set, maintain the cells in complete growth medium.
-
Proceed with the this compound stimulation and your standard assay protocol for both sets of wells.
-
Compare the background signal and the specific response in the presence and absence of serum to determine if serum is a contributing factor to non-specific binding.
By systematically addressing these potential issues, you can significantly reduce non-specific binding of this compound in your cellular assays and improve the quality and reliability of your data.
References
- 1. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. innopep.com [innopep.com]
- 4. The activation of Proteinase-Activated Receptor-1 (PAR1) mediates gastric cancer cell proliferation and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]
Tfllrnpndk-NH2 stability in different buffers and media.
Welcome to the Technical Support Center for Tfllrnpndk-NH2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the PAR-1 agonist peptide, this compound, in various buffers and media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
Lyophilized this compound is stable for months to years when stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2][3][4] For short-term storage of a few weeks, room temperature is acceptable, though lower temperatures are always preferred to ensure maximum stability.[2][4] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[3]
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to use a sterile, high-purity solvent. The choice of solvent will depend on the peptide's solubility. For many peptides, sterile distilled water, or a buffer at a pH that favors solubility, is appropriate. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO or DMF may be necessary for initial solubilization, followed by dilution with the desired aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with downstream experiments. Stock solutions should be prepared at a concentration that allows for convenient dilution into the final working solution.
Q3: What is the stability of this compound in a stock solution?
Peptides in solution are significantly less stable than in their lyophilized form.[4] For maximal stability, stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C. When stored at -20°C, the solution is generally stable for a few weeks to a couple of months. For use within 1-2 weeks, storage at 4°C is acceptable.[4]
Q4: Which buffer should I use for my experiments with this compound?
The choice of buffer can significantly impact the stability of this compound. While specific data for this peptide is limited, a general recommendation for peptides is to use a buffer with a pH between 5 and 7 for optimal stability.[4]
-
Phosphate-Buffered Saline (PBS): PBS is a commonly used isotonic buffer that is non-toxic to cells and maintains a stable pH, making it suitable for many biological assays.[5]
-
Tris-Buffered Saline (TBS): TBS can sometimes reduce non-specific background staining in immunoassays and has a higher buffering capacity, which can be beneficial for longer experiments.[5]
The ideal buffer should be chosen based on the specific requirements of the experiment, including the need for metal chelation (note that phosphate buffers can chelate divalent cations) and compatibility with downstream analytical techniques.
Q5: How stable is this compound in cell culture media?
The stability of peptides in cell culture media like DMEM or RPMI-1640 is influenced by the presence of enzymes, pH changes due to cellular metabolism, and interactions with media components. Peptide degradation can occur over time, with one study on l-glutamine in MEM showing a degradation rate of 7% per day at 37°C.[6] Therefore, it is recommended to add this compound to the cell culture medium immediately before starting the experiment. For longer-term experiments, the medium may need to be replenished with fresh peptide at regular intervals.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | - Stock Solution: Ensure the stock solution was prepared recently and stored correctly in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. - Working Solution: Prepare the working solution fresh for each experiment. Do not store diluted peptide solutions for extended periods. |
| Improper Solubilization | - Solubility Issues: Verify that the peptide is fully dissolved in the stock solution. If precipitation is observed, consider using a different solvent system or gentle warming/sonication. Ensure the final concentration of any organic solvent is not detrimental to the cells. |
| Incorrect pH of Buffer/Media | - pH Optimization: Check the pH of your experimental buffer or media. A pH outside the optimal range of 5-7 may lead to peptide degradation.[4] |
| Adsorption to Labware | - Material Choice: Hydrophobic peptides can adsorb to certain plastics. Consider using low-adsorption polypropylene or glass vials for storing peptide solutions.[3] |
Issue 2: Variability in results between different experimental days.
| Possible Cause | Troubleshooting Step |
| Inconsistent Peptide Concentration | - Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dilutions. - Aliquot Uniformity: Ensure that stock solution aliquots are of a consistent volume. |
| Differential Peptide Stability | - Time Consistency: Standardize the time between preparing the working solution and performing the assay. - Temperature Fluctuations: Maintain consistent temperature conditions for your experiments. |
| Buffer/Media Batch Variation | - Quality Control: Use buffers and media from the same lot number for a series of related experiments to minimize variability. |
Data on Peptide Stability (General Guidance)
| Condition | Buffer/Medium | Temperature | Estimated Stability |
| Lyophilized Powder | N/A | -80°C | > 1 year[2] |
| -20°C | Months to a year[2] | ||
| 4°C | Several weeks to months[4] | ||
| Room Temperature | Several days to weeks[4] | ||
| In Solution | Sterile Water / Buffer (pH 5-7) | -80°C | Up to 6 months |
| -20°C | Up to 1 month | ||
| 4°C | 1-2 weeks[4] | ||
| Cell Culture Media (e.g., DMEM, RPMI) | 37°C | Hours to a few days |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature in a desiccator.
-
Solvent Addition: Add the required volume of a suitable sterile solvent (e.g., sterile water, or a buffer with a pH of 5-7) to the vial to achieve the desired stock concentration (e.g., 1 mM or 10 mM).
-
Solubilization: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-adsorption polypropylene tubes.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific buffer.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the buffer of interest (e.g., PBS, pH 7.4).
-
Divide the solution into several aliquots.
-
-
Time-Zero Analysis:
-
Immediately analyze one aliquot using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method to determine the initial peptide concentration and purity.
-
-
Incubation:
-
Store the remaining aliquots at the desired temperature (e.g., 4°C, room temperature, 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot and analyze it by RP-HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point relative to the time-zero sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
-
Visualizations
Caption: PAR-1 signaling pathway activation.
Caption: Workflow for peptide stability assessment.
References
- 1. Cleavage of the thrombin receptor: identification of potential activators and inactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of thrombin receptor cleavage on intact cells. Relation to signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cleavage of the thrombin receptor: identification of potential activators and inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Understanding and Mitigating Receptor Desensitization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on avoiding receptor desensitization, with a focus on Protease-Activated Receptor 2 (PAR2).
Important Clarification on Tfllrnpndk-NH2: Initial research indicates that the peptide this compound is not the standard activating peptide for PAR2. The commonly cited PAR2 activating peptides are SLIGKV-NH2 (human) and SLIGRL-NH2 (mouse/rat). In contrast, peptides such as TFLLR-NH2 are selective agonists for Protease-Activated Receptor 1 (PAR1).[1][2][3] This guide will focus on the mechanisms and mitigation of PAR2 desensitization, as this is a common challenge for researchers working with this class of receptors.
General Principles of PAR2 Desensitization
Protease-Activated Receptor 2 (PAR2) is a G-protein-coupled receptor (GPCR) that is irreversibly activated by serine proteases like trypsin or mast cell tryptase.[4][5] These proteases cleave the N-terminal domain of the receptor, exposing a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating signaling.[4][5] This irreversible activation mechanism means that PAR2 has unique processes of desensitization and resensitization.
Desensitization of PAR2 signaling is a rapid process involving several key events:
-
Irreversible Cleavage: The initial activating cleavage is irreversible, meaning the receptor cannot be activated by a protease a second time.[4]
-
Phosphorylation and β-arrestin Recruitment: Upon activation, the intracellular tail of PAR2 is phosphorylated. This phosphorylation is crucial for the recruitment of β-arrestins.[6][7]
-
Uncoupling from G-proteins: β-arrestin binding uncouples the receptor from its downstream G-proteins (Gαq, Gαi, Gα12/13), terminating the signal.[6]
-
Internalization and Degradation: β-arrestins facilitate the internalization of the activated receptor via a clathrin-dependent pathway.[5][6] Following internalization, PAR2 is targeted to lysosomes for degradation.[4][5]
Resensitization of the cellular response is a slower process and relies on:
-
Mobilization of Intracellular Stores: Release of pre-synthesized receptors from the Golgi apparatus.[4]
-
New Receptor Synthesis: Transcription and translation of new PAR2 proteins.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No response to a second application of PAR2 agonist. | This is the expected outcome due to the irreversible nature of PAR2 activation and subsequent desensitization. | Allow for a sufficient resensitization period (at least 60-90 minutes) for the cell to synthesize new receptors and transport them to the membrane.[4] Consider using a different cell population for each time point if repeated stimulation is required in a shorter timeframe. |
| Diminished response to a PAR2 agonist over time in a continuous stimulation experiment. | Receptor desensitization is occurring, involving phosphorylation, β-arrestin binding, and receptor internalization. | Use a lower concentration of the agonist to reduce the rate of desensitization. For some experimental aims, consider using inhibitors of protein kinase C (PKC), which has been implicated in the desensitization process.[8][9] |
| Variability in response to PAR2 agonists between experiments. | The level of PAR2 expression and the efficiency of the desensitization/resensitization machinery can vary with cell passage number, confluency, and culture conditions. | Standardize cell culture conditions, including seeding density and passage number. Perform a time-course experiment to determine the optimal resensitization time for your specific cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PAR2 desensitization?
A1: PAR2 desensitization is primarily driven by the irreversible proteolytic cleavage of the receptor, followed by phosphorylation of its intracellular tail, which recruits β-arrestins.[4][6] β-arrestins then uncouple the receptor from its G-protein signaling partners and facilitate its internalization and subsequent degradation in lysosomes.[5][7]
Q2: How long does it take for a cell to regain sensitivity to a PAR2 agonist?
A2: The resensitization of the Ca2+ response to PAR2 activation typically takes between 60 and 90 minutes.[4] This process is dependent on the mobilization of intracellular receptor stores and the synthesis of new receptor proteins.[4]
Q3: Can I prevent PAR2 desensitization?
A3: Completely preventing desensitization is challenging due to the irreversible nature of receptor activation. However, you can modulate the rate and extent of desensitization. Using the lowest effective concentration of your agonist can help. Additionally, inhibitors of protein kinase C (PKC) have been shown to enhance PAR2-mediated calcium responses, suggesting a role for PKC in desensitization.[8][9]
Q4: Does the type of agonist (protease vs. peptide) affect desensitization?
A4: Both proteases (e.g., trypsin) and activating peptides (e.g., SLIGKV-NH2) will induce desensitization. The fundamental mechanism of receptor activation and subsequent desensitization remains the same.
Q5: Are there any pharmacological tools to study PAR2 desensitization?
A5: Yes, several tools can be used. Inhibitors of protein synthesis like cycloheximide can be used to demonstrate the requirement of new receptor synthesis for resensitization.[4] Brefeldin A can be used to disrupt the Golgi apparatus and inhibit the trafficking of new receptors to the cell surface.[4] Additionally, siRNA or CRISPR-Cas9 to knock down β-arrestins can be employed to study their role in PAR2 desensitization and internalization.
Experimental Protocols
Protocol 1: Assessing PAR2 Desensitization and Resensitization using Calcium Imaging
Objective: To measure the desensitization and time course of resensitization of the PAR2-mediated intracellular calcium response.
Materials:
-
Cells expressing PAR2 (e.g., HEK293, KNRK, or various epithelial cell lines)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
PAR2 agonist (e.g., Trypsin, SLIGKV-NH2)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Methodology:
-
Cell Preparation: Seed cells on a 96-well plate or glass-bottom dish suitable for imaging and grow to 80-90% confluency.
-
Dye Loading: Incubate cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence for a short period to establish a stable signal.
-
First Agonist Application: Add the PAR2 agonist at a predetermined concentration (e.g., 10 nM Trypsin or 100 µM SLIGKV-NH2) and record the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
Washout: After the response has returned to baseline, gently wash the cells with fresh, warm media to remove the agonist.
-
Desensitization Check: Immediately after washout, re-apply the same concentration of the agonist. A significantly reduced or absent response confirms desensitization.
-
Resensitization Time Course: After the initial stimulation and washout, incubate the cells for varying periods (e.g., 15, 30, 60, 90, 120 minutes) before applying the agonist again.
-
Data Analysis: Quantify the peak fluorescence intensity for each stimulation. Express the response to the second stimulation as a percentage of the initial response to determine the extent of resensitization over time.
Protocol 2: Monitoring PAR2 Internalization via Immunofluorescence
Objective: To visualize the agonist-induced internalization of PAR2.
Materials:
-
Cells expressing an epitope-tagged PAR2 (e.g., FLAG-PAR2)
-
PAR2 agonist
-
Primary antibody against the epitope tag (e.g., anti-FLAG antibody)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Confocal microscope
Methodology:
-
Cell Culture: Grow cells expressing tagged PAR2 on glass coverslips.
-
Agonist Stimulation: Treat the cells with the PAR2 agonist for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C. The "0 minute" time point serves as the unstimulated control.
-
Fixation: Immediately after stimulation, fix the cells with 4% paraformaldehyde.
-
Immunostaining (Surface Receptors): For non-permeabilized cells, incubate with the primary antibody to label only the surface receptors.
-
Permeabilization and Immunostaining (Total Receptors): For another set of cells, permeabilize with Triton X-100 after fixation, then incubate with the primary antibody to label both surface and internalized receptors.
-
Secondary Antibody and Nuclear Staining: Incubate with the fluorescently labeled secondary antibody and counterstain with DAPI.
-
Imaging: Mount the coverslips and visualize using a confocal microscope.
-
Analysis: In unstimulated cells, fluorescence should be primarily at the plasma membrane. In stimulated cells, the appearance of intracellular puncta indicates receptor internalization.
Visualizations
Caption: PAR2 signaling and desensitization pathway.
Caption: Experimental workflow to assess PAR2 desensitization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TFLLR-NH2 (1464) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of desensitization and resensitization of proteinase-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of protease-activated receptor-2 differentially regulates desensitization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of Protease-activated Receptor-2 Differentially Regulates Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease-activated receptor 2 sensitizes the capsaicin receptor transient receptor potential vanilloid receptor 1 to induce hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protease-Activated Receptor 2 Sensitizes the Capsaicin Receptor Transient Receptor Potential Vanilloid Receptor 1 to Induce Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in PAR2 Agonist Experiments
Introduction
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving Protease-Activated Receptor 2 (PAR2) agonists. The peptide sequence "Tfllrnpndk-NH2" provided in the initial query does not correspond to a known or commonly referenced PAR2 agonist. It is presumed to be a typographical error. Therefore, this guide will focus on a well-characterized and widely used PAR2 agonist, SLIGKV-NH2 , as a representative example to address common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is SLIGKV-NH2 and what is its primary mechanism of action?
A1: SLIGKV-NH2 is a synthetic hexapeptide that acts as a selective agonist for Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR).[1][2][3] PAR2 is typically activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin, which exposes a "tethered ligand" sequence (SLIGKV- in humans).[1][2][4] SLIGKV-NH2 mimics this endogenous tethered ligand, binding to the receptor and activating downstream signaling pathways without the need for proteolytic cleavage.[1][5]
Q2: How should I properly handle and store SLIGKV-NH2?
A2: Proper handling and storage are critical for maintaining the stability and activity of peptide reagents.
-
Storage of Powder: Store the lyophilized powder at -20°C for short-term storage or -80°C for long-term storage.[6]
-
Reconstitution: Reconstitute the peptide in a suitable solvent, such as sterile water or a buffer appropriate for your experimental system.
-
Stock Solutions: Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1][7]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Q3: What are the expected outcomes of SLIGKV-NH2 stimulation in a typical cellular assay?
A3: Upon binding to PAR2, SLIGKV-NH2 typically initiates a cascade of intracellular signaling events. A common and readily measurable outcome is the mobilization of intracellular calcium ([Ca2+]i).[8] This is often mediated by the Gαq subunit of the G-protein, leading to the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3), which triggers the release of Ca2+ from the endoplasmic reticulum.[9] Other potential downstream effects include the activation of MAPK/ERK pathways and the production of inflammatory mediators.[10]
Q4: What are some common positive and negative controls to use in my experiments?
A4:
-
Positive Controls:
-
Trypsin: As a natural activator of PAR2, trypsin can be used to confirm receptor functionality.
-
Another known PAR2 agonist (e.g., SLIGRL-NH2 for rodent cells) can be used to compare potencies.[4]
-
A non-receptor-mediated calcium ionophore like ionomycin can be used at the end of a calcium mobilization assay to confirm cell viability and proper dye loading.[11]
-
-
Negative Controls:
-
Vehicle control (the solvent used to dissolve SLIGKV-NH2).
-
A scrambled or reverse peptide sequence (e.g., LRGILS-NH2) to demonstrate the specificity of the response to the SLIGKV-NH2 sequence.[4]
-
Untransfected or low-expressing parental cell lines to confirm that the observed response is dependent on PAR2 expression.[2]
-
Q5: What is the difference between SLIGKV-NH2 and other PAR2 agonists like SLIGRL-NH2?
A5: SLIGKV-NH2 corresponds to the human PAR2 tethered ligand sequence, while SLIGRL-NH2 corresponds to the mouse and rat sequence.[4] While both are potent PAR2 agonists, they may exhibit different potencies depending on the species of the receptor being studied. Generally, the mouse/rat sequence (SLIGRL) shows higher affinity and potency for the human PAR2 receptor than the human sequence (SLIGKV).[4] C-terminal amidation (-NH2) of these peptides generally enhances their binding affinity and potency compared to the free carboxyl (-OH) versions.[4]
Part 2: Troubleshooting Guide
Problem 1: No response or weak response to SLIGKV-NH2 stimulation.
| Potential Cause | Recommended Action |
| Peptide Degradation | Ensure proper storage and handling of the peptide. Use a fresh aliquot of the stock solution. If degradation is suspected, purchase a new batch of the peptide. |
| Low PAR2 Expression | Verify the expression of PAR2 in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to endogenously express high levels of PAR2 or a stably transfected cell line.[2] |
| Assay Protocol Issues | Review your assay protocol for any potential errors. For calcium mobilization assays, ensure that the cells are properly loaded with the calcium indicator dye and that the buffer conditions are optimal. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Ensure that cells are not pre-exposed to other potential PAR2 activators. |
Problem 2: High background signal or response in negative controls.
| Potential Cause | Recommended Action |
| Reagent Contamination | Use fresh, sterile reagents and solutions. Ensure that your cell culture media does not contain proteases that could activate PAR2. |
| Off-Target Effects | High concentrations of peptide agonists can sometimes lead to non-specific effects. Perform a dose-response curve to determine the optimal concentration range and use the lowest effective concentration. |
| Cell Health Issues | Ensure that the cells are healthy and not stressed. High cell confluence or poor culture conditions can lead to increased background signals. |
Problem 3: Inconsistent or variable results between experiments.
| Potential Cause | Recommended Action |
| Inconsistent Peptide Concentration | Always prepare fresh dilutions of the peptide for each experiment. Ensure accurate pipetting. |
| Cell Passage Number/Density | Use cells within a consistent range of passage numbers, as receptor expression can change over time in culture. Plate cells at a consistent density for each experiment. |
| Variability in Assay Conditions | Standardize all incubation times, temperatures, and reagent concentrations. |
Part 3: Experimental Protocols
Detailed Protocol: Calcium Mobilization Assay
This protocol is a general guideline for measuring intracellular calcium mobilization in response to SLIGKV-NH2 stimulation using a fluorescent plate reader.
Materials:
-
Cells expressing PAR2 (e.g., HT-29, or a stably transfected HEK293 line)
-
Black, clear-bottom 96-well plates
-
SLIGKV-NH2 peptide
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES buffer)
-
Ionomycin (positive control)
-
Vehicle control (e.g., HBSS-HEPES buffer)
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at an optimal density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Cell Washing:
-
Gently remove the dye loading solution.
-
Wash the cells with HBSS-HEPES buffer containing probenecid. Repeat this step.
-
Add a final volume of HBSS-HEPES buffer with probenecid to each well.
-
-
Compound Preparation:
-
Prepare serial dilutions of SLIGKV-NH2 in HBSS-HEPES buffer at a concentration that is 3-5 times the final desired concentration.
-
Prepare solutions for your positive (e.g., ionomycin) and negative (vehicle) controls.
-
-
Fluorescence Measurement:
-
Place the cell plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Automatically inject the SLIGKV-NH2 dilutions and controls into the wells.
-
Continue to measure the fluorescence signal for a period of time (e.g., 60-180 seconds) to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak response for each concentration of SLIGKV-NH2.
-
Plot the peak response against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Part 4: Data Presentation
Table 1: Potency of Common PAR2 Agonists
| Compound | Receptor Species | Cell Line | Assay | EC50 / IC50 | Reference |
| SLIGKV-NH2 | Human | Various | Calcium Mobilization | ~10.4 µM (IC50) | [3] |
| SLIGRL-NH2 | Human | Various | Calcium Mobilization | Generally more potent than SLIGKV-NH2 | [5] |
| 2-furoyl-LIGRL-NH2 | Human | HCT-15 | Calcium Mobilization | ~1.10 µM (IC50) | [4] |
Note: EC50 and IC50 values can vary significantly depending on the cell line, receptor expression level, and specific assay conditions.
Part 5: Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PAR2 signaling pathway initiated by SLIGKV-NH2.
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protease-activated receptor 2 (PAR2) agonist(SLIGKV-NH2) [dcchemicals.com]
- 3. SLIGKV-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 4. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protease-activated receptor 2 (PAR2) agonist(SLIGKV-NH2)|190383-13-2|MSDS [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Improving reproducibility of Tfllrnpndk-NH2-based assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of assays involving the synthetic peptide Tfllrnpndk-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic peptide amide. While its specific biological target may vary depending on the research context, it is commonly used as a ligand to study G protein-coupled receptor (GPCR) activation and downstream signaling pathways. Due to its synthetic nature, it is crucial to establish optimal handling and assay conditions to ensure reliable and reproducible results.
Q2: My assay results with this compound are highly variable between experiments. What are the common causes?
A2: Inter-experimental variability is a frequent challenge in peptide-based assays. Several factors can contribute to this issue:
-
Peptide Handling: Improper storage, repeated freeze-thaw cycles, and incorrect solubilization can lead to peptide degradation or aggregation.[1]
-
Standard Preparation: Inaccurate weighing of the lyophilized peptide, often due to static electricity, and improper dissolution can cause significant variations in the final concentration of your working solutions.[2][3]
-
Cell-Based Assay Conditions: Variations in cell passage number, cell density, serum concentration, and incubation times can all impact the cellular response to the peptide.
-
Reagent Quality: The quality and consistency of reagents, including assay buffers, cell culture media, and detection reagents, are critical for reproducible results.
Q3: How should I properly store and handle my lyophilized this compound peptide?
A3: To maintain the integrity of your this compound peptide, follow these storage and handling guidelines:
-
Storage: Store the lyophilized peptide at -20°C or -80°C in a desiccated environment.
-
Aliquoting: Upon receipt, aliquot the lyophilized peptide into single-use amounts to avoid repeated opening of the main vial and exposure to moisture.[1]
-
Weighing: Before weighing, allow the vial to equilibrate to room temperature to prevent condensation. Use an anti-static device to minimize static charge, which can interfere with accurate measurement.[2][3]
-
Solubilization: Refer to the manufacturer's instructions for the recommended solvent. For many peptides, sterile, nuclease-free water or a buffer like PBS or Tris is appropriate. Sonication can aid in dissolving the peptide.
Q4: I am observing low or no signal in my GPCR activation assay with this compound. What should I check?
A4: A lack of signal can stem from several issues:
-
Incorrect Assay Setup: Ensure you are using the correct wavelength for your plate reader and the appropriate type of microplate (e.g., black plates for fluorescence, white plates for luminescence).[4]
-
Reagent Omission or Error: Double-check that all necessary reagents were added in the correct order and that none have expired.[4]
-
Cellular Health: Confirm that your cells are healthy and viable. Poor cell health can lead to a blunted response.
-
GPCR Expression: If you are using a recombinant cell line, verify the expression level of the target GPCR.
-
Peptide Inactivity: The peptide may have degraded due to improper storage or handling.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound-based experiments.
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent pipetting volumes. | Use calibrated pipettes and practice consistent pipetting technique. Pipette down the side of the well to avoid bubbles.[4] |
| Non-uniform cell seeding. | Ensure cells are evenly suspended before seeding and that the plate is gently agitated to distribute cells uniformly. | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS. | |
| Poor Standard Curve | Inaccurate serial dilutions. | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Contaminated or degraded standards. | Aliquot your peptide stock to avoid repeated freeze-thaw cycles.[1] Use high-purity solvents for dilution. | |
| Incorrect curve fitting model. | Use a non-linear regression model appropriate for sigmoidal dose-response curves (e.g., four-parameter logistic). | |
| Low Assay Window (Signal-to-Background) | Suboptimal peptide concentration. | Perform a dose-response experiment to determine the optimal concentration range for this compound. |
| Insufficient incubation time. | Optimize the incubation time for peptide stimulation and signal detection. | |
| High background signal. | Check for autofluorescence from your cells or media. Use a buffer-only control to determine the baseline. | |
| Precipitation of Peptide in Solution | Poor peptide solubility. | Consult the peptide's datasheet for solubility information. Consider using a different solvent or adding a small amount of a solubilizing agent like DMSO or acetic acid. |
| Peptide aggregation over time. | Prepare fresh working solutions of the peptide for each experiment. Avoid storing peptides in solution for extended periods.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature for at least 15 minutes before opening.
-
Weighing: In a controlled environment with low humidity, use an anti-static gun to neutralize any static charge on the vial and weighing spatula.[2][3] Carefully weigh the desired amount of peptide.
-
Stock Solution Preparation: Add the appropriate volume of a recommended solvent (e.g., sterile, nuclease-free water) to the lyophilized peptide to create a high-concentration stock solution (e.g., 10 mM). Gently vortex or sonicate to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and perform serial dilutions in the appropriate assay buffer to achieve the desired final concentrations.
Protocol 2: General GPCR Activation Assay (Calcium Flux)
This protocol provides a general workflow for a calcium flux assay, a common method for measuring GPCR activation.
-
Cell Seeding: Seed cells expressing the target GPCR into a 96-well, black-walled, clear-bottom microplate at a predetermined density and allow them to adhere overnight.
-
Calcium Indicator Loading: The next day, remove the culture medium and add a calcium indicator dye (e.g., Fluo-4 AM) prepared in assay buffer. Incubate according to the dye manufacturer's instructions.
-
Peptide Addition: Prepare a dilution plate containing various concentrations of this compound. Use a fluorescent plate reader with an integrated liquid handling system to add the peptide to the cell plate.
-
Signal Detection: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths. Record data over a time course to capture the peak response.
-
Data Analysis: For each well, calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Visualizations
Caption: A diagram of a common GPCR signaling pathway activated by this compound.
Caption: A typical experimental workflow for a this compound-based calcium flux assay.
Caption: A logical troubleshooting workflow for this compound-based assays.
References
Best practices for handling and aliquoting Tfllrnpndk-NH2.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and aliquoting the PAR-1 agonist peptide, Tfllrnpndk-NH2.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a synthetic peptide that acts as a potent agonist for the Protease-Activated Receptor 1 (PAR-1). It mimics the 'tethered ligand' that is exposed after thrombin cleaves the native receptor, thereby activating it and initiating downstream signaling pathways.[1][2] It is often used in research to study the physiological and pathological roles of PAR-1 activation, such as in platelet aggregation and endothelial cell signaling.
2. How should lyophilized this compound be stored upon receipt?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light.[3][4] Exposure to moisture can significantly decrease the long-term stability of the peptide.[3][4] Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture.[3][4]
3. What is the best solvent for dissolving this compound?
There is no universal solvent for all peptides, and the optimal choice often requires a trial-and-error approach with a small amount of the peptide first.[3][4] Based on the amino acid sequence of this compound (Thr-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-NH2), the peptide has a net positive charge at neutral pH due to the presence of Arginine (Arg) and Lysine (K) residues, as well as the N-terminal amine, which outnumber the acidic Aspartic acid (Asp) residue. Therefore, it is classified as a basic peptide.
For basic peptides, the recommended solubilization strategy is as follows:
-
First, attempt to dissolve the peptide in sterile, distilled water.
-
If solubility is limited, the addition of a small amount of 0.1% acetic acid in water is recommended.[4]
-
For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.[5]
4. How should stock solutions of this compound be stored?
The stability of peptides in solution is limited.[6] To ensure the longevity of your peptide stock, it is highly recommended to:
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6][7]
-
Store the aliquots at -20°C or colder.[6]
-
Use sterile buffers at a pH of 5-6 to prolong the storage life of the peptide in solution.[6]
5. Why is aliquoting this compound important?
Aliquoting the peptide upon reconstitution into smaller, experiment-sized volumes is a critical best practice.[8][9] This minimizes the number of freeze-thaw cycles the main stock undergoes, which can degrade the peptide.[7] It also reduces the risk of contamination and exposure to atmospheric moisture and oxygen with each use.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide may have low solubility in neutral aqueous solutions due to its hydrophobic residues (Phe, Leu). | As this compound is a basic peptide, add a small amount of 0.1% acetic acid to the solution and gently vortex or sonicate.[4] If it still does not dissolve, a small amount of DMSO can be used to initially dissolve the peptide, followed by a slow, dropwise addition of the aqueous buffer with constant agitation.[3] |
| Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. | The peptide is precipitating out of solution as the solvent polarity changes. This can happen with hydrophobic peptides. | Slowly add the peptide-DMSO stock solution dropwise into the vortexing aqueous buffer. This prevents localized high concentrations of the peptide that can lead to precipitation.[3] |
| Loss of peptide activity over time in solution. | The peptide may be degrading due to repeated freeze-thaw cycles, microbial contamination, or oxidation. | Always aliquot the peptide stock solution after the initial reconstitution to avoid multiple freeze-thaw cycles.[6][7] Use sterile buffers and filter-sterilize the final solution. For long-term storage, freeze the aliquots at -20°C or colder.[6] |
| Inconsistent experimental results. | This could be due to inaccurate peptide concentration, degradation of the peptide, or improper handling. | Ensure the lyophilized peptide has been properly equilibrated to room temperature before opening to avoid moisture uptake. Use calibrated pipettes for accurate measurements. Use freshly thawed aliquots for each experiment to ensure consistent peptide activity. |
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Storage (Lyophilized) | -20°C to -80°C, desiccated, protected from light | Stable for years under these conditions.[5][10] |
| Storage (In Solution) | -20°C in aliquots | Avoid repeated freeze-thaw cycles. The shelf-life in solution is limited.[6][11] |
| Recommended Solvents | 1. Sterile Water2. 0.1% Acetic Acid in Water3. DMSO (for initial solubilization) | As a basic peptide, it should be soluble in acidic aqueous solutions.[4] |
| Amino Acid Composition | T-F-L-L-R-N-P-N-D-K-NH2 | Contains hydrophobic (F, L), polar (T, N), charged (R, K, D), and a proline residue. |
| Net Charge at pH 7 | Positive (Basic Peptide) | The presence of Lysine (K) and Arginine (R) provides a net positive charge. |
Experimental Protocols
General Protocol for a Platelet Aggregation Assay using this compound
This protocol outlines a general procedure for measuring platelet aggregation in response to this compound using light transmission aggregometry.
1. Preparation of Platelet-Rich Plasma (PRP):
- Draw whole blood from a healthy, consenting donor into a tube containing an anticoagulant (e.g., sodium citrate).
- Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
- Carefully collect the PRP.
2. Preparation of Platelet-Poor Plasma (PPP):
- Centrifuge a portion of the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the platelets.
- The resulting supernatant is the PPP, which is used to set the baseline (100% aggregation) in the aggregometer.
3. Platelet Aggregation Measurement:
- Pre-warm the PRP to 37°C.
- Place a cuvette with PPP in the aggregometer to calibrate the instrument to 100% light transmission.
- Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
- Add a stir bar to a fresh cuvette containing pre-warmed PRP.
- Add a specific concentration of this compound to the PRP and immediately start recording the change in light transmission over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
- The aggregation is typically monitored for 5-10 minutes.
4. Data Analysis:
- The extent of platelet aggregation is quantified as the maximum percentage change in light transmission from the baseline.
- Dose-response curves can be generated by testing a range of this compound concentrations.
Visualizations
Signaling Pathway of PAR-1 Activation
Caption: PAR-1 signaling cascade initiated by this compound.
Experimental Workflow for Peptide Handling and Aliquoting
Caption: Best practice workflow for handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis of protease-activated receptor 1 signaling diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assessment Following High-Concentration TFLLR-NH2 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with cell viability assessments after treatment with high concentrations of the PAR1 agonist peptide, TFLLR-NH2.
Frequently Asked Questions (FAQs)
Q1: What is TFLLR-NH2 and what is its primary mechanism of action?
TFLLR-NH2 is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR1).[1] PAR1 is a G-protein-coupled receptor (GPCR) that is activated by serine proteases, most notably thrombin.[2][3] Upon activation, PAR1 initiates intracellular signaling cascades that can influence a variety of cellular processes, including proliferation, inflammation, and apoptosis.
Q2: I observed decreased cell viability at high concentrations of TFLLR-NH2. Is this expected?
Yes, it is possible to observe decreased cell viability at high concentrations of TFLLR-NH2. While PAR1 activation can be linked to cell proliferation in some contexts, prolonged or excessive activation can lead to cellular stress, apoptosis, or necrosis.[4][5] High concentrations of peptides can also sometimes induce non-specific cytotoxic effects.[6][7]
Q3: What are the typical signaling pathways activated by TFLLR-NH2?
TFLLR-NH2, by activating PAR1, can trigger multiple signaling pathways. A common pathway involves the coupling to Gαq, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC). PAR1 can also couple to other G proteins to modulate pathways involving Rho/ROCK and ERK/MAPK.
Q4: How can I be sure that the observed effect on cell viability is specific to PAR1 activation?
To confirm the specificity of the TFLLR-NH2 effect, you can use a PAR1 antagonist to see if it reverses the observed phenotype. Additionally, using a scrambled or reverse peptide sequence as a negative control can help rule out non-specific peptide effects.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in viability assay | - Reagent contamination- Cell culture contamination (e.g., mycoplasma)- Reagent incompatibility with media | - Use fresh, sterile reagents.- Regularly test cell cultures for contamination.- Ensure assay reagents are compatible with your specific cell culture medium. |
| Inconsistent results between experiments | - Variation in cell seeding density- Inconsistent peptide concentration or incubation time- Pipetting errors | - Ensure uniform cell seeding in all wells.- Prepare fresh peptide dilutions for each experiment and maintain consistent incubation times.- Use calibrated pipettes and proper pipetting techniques. |
| Discrepancy between different viability assays (e.g., MTT vs. LDH) | - Different assays measure different cellular parameters (metabolic activity vs. membrane integrity).- High peptide concentration might interfere with assay chemistry. | - Use multiple, complementary viability assays to get a comprehensive picture of cell health.[8][9]- Run a control with the peptide and assay reagents alone (without cells) to check for direct interference. |
| Unexpected increase in cell viability at high concentrations | - Peptide may have proliferative effects at certain concentrations in your specific cell type.- Interference of the peptide with the assay. | - Perform a full dose-response curve to identify the optimal concentration range.- As mentioned above, check for direct interference of the peptide with the assay reagents. |
| Cell morphology changes not correlating with viability data | - Peptide may be inducing cellular changes (e.g., differentiation, senescence) that do not immediately lead to cell death. | - Use microscopy to document morphological changes.- Consider assays for specific cellular states, such as senescence (e.g., β-galactosidase staining) or differentiation markers. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of living cells.[9][10]
Materials:
-
Cells cultured in a 96-well plate
-
TFLLR-NH2 peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of TFLLR-NH2 and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.[8]
Materials:
-
Cells cultured in a 96-well plate
-
TFLLR-NH2 peptide
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of TFLLR-NH2, a vehicle control, a positive control for maximum LDH release (e.g., lysis buffer provided in the kit), and a negative control (untreated cells).
-
Incubate for the desired treatment duration.
-
After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
Follow the manufacturer's protocol to mix the supernatant with the LDH assay reagents.
-
Incubate as instructed by the kit.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, negative, and positive control wells.
Visualizations
Caption: Simplified PAR1 signaling pathway activated by TFLLR-NH2.
Caption: General workflow for assessing cell viability after TFLLR-NH2 treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Use of Therapeutic Peptides to Target and to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-Penetrating Peptides Enhance the Activity of Human Fibroblast Growth Factor 2 by Prolonging the Retention Time: A New Vision for Drug-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Adjusting incubation time for optimal Tfllrnpndk-NH2 response.
Technical Support Center: Tfllrnpndk-NH2
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure optimal results when working with this novel peptide.
This compound is a synthetic peptide agonist designed to activate a specific G-protein coupled receptor (GPCR). Its C-terminal amidation enhances stability, making it a robust tool for cellular signaling studies. Activation of its target GPCR primarily initiates the Gαq signaling cascade, leading to a measurable increase in intracellular calcium. Alternatively, depending on the cellular context, it may also couple to Gαs, resulting in the production of cyclic AMP (cAMP).[1][2] This guide focuses on optimizing the incubation time to achieve a maximal and reproducible response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as an agonist for a specific G-protein coupled receptor. Upon binding, it predominantly activates the Gαq protein subunit. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3] This rapid increase in intracellular calcium is the primary measurable response.
Q2: How do I determine the optimal incubation time for this compound in my cell-based assay?
A2: The optimal incubation time is critical and can vary between cell types and experimental conditions. A time-course experiment is essential. We recommend stimulating your cells with a fixed concentration of this compound (e.g., a concentration close to the expected EC80) and measuring the response at multiple time points (e.g., 1, 5, 15, 30, and 60 minutes). The optimal incubation time is the point at which the response is maximal and stable, just before it begins to decline due to receptor desensitization or internalization. For some assays, such as cAMP accumulation, equilibrium may be reached after 15 minutes, but this must be determined empirically.[4]
Q3: I am not observing any response after applying this compound. What are the possible causes?
A3: A lack of response can stem from several factors:
-
Peptide Instability : Ensure that the peptide is properly stored and that fresh aliquots are used. Peptides can be susceptible to degradation.[5]
-
Cell Health and Receptor Expression : Confirm that your cells are healthy, within a low passage number, and express the target receptor at sufficient levels.[6]
-
Incorrect Assay : Verify that your chosen assay (e.g., calcium mobilization) is appropriate for the G-protein pathway activated by the receptor in your specific cell line.[2] If the receptor couples to Gαs, a cAMP assay would be required.[1]
-
Assay Components : Check the functionality of all assay reagents, such as calcium-sensitive dyes or cAMP detection kits.
Q4: My results are highly variable between experiments. What can I do to improve consistency?
A4: High variability often points to inconsistencies in the experimental protocol. To improve reproducibility:
-
Standardize Cell Culture : Use cells from the same passage number for all related experiments and ensure consistent seeding density.[4]
-
Control Temperature : Maintain a consistent temperature throughout the assay, as temperature fluctuations can affect reaction kinetics.
-
Automate Liquid Handling : If possible, use automated pipetting to minimize human error.
-
Serum Starvation : Serum can contain factors that activate GPCRs. Serum-starving the cells for 4-16 hours before the experiment can help minimize basal signaling and improve consistency.[6]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Peptide degradation or low potency.[5][7]2. Insufficient receptor expression on cells.[6]3. Incorrect G-protein coupling for the chosen assay readout (e.g., using a calcium assay for a Gαs-coupled receptor).[8]4. Suboptimal cell density.[4]5. Receptor desensitization due to prolonged incubation. | 1. Prepare fresh peptide solutions from powder. Test a wide concentration range.2. Confirm receptor expression via qPCR or Western blot. Use a positive control ligand if available.3. Test for both calcium mobilization (Gαq) and cAMP accumulation (Gαs) to determine the correct signaling pathway.[2]4. Perform a cell titration experiment to find the optimal cell number per well that yields the best signal window.5. Run a time-course experiment to identify the peak response time. Reduce incubation time accordingly. |
| High Background Signal | 1. High constitutive (basal) activity of the receptor.2. Cell stress due to improper handling or high density.3. Presence of agonists in the serum or media.4. Spontaneous calcium flux in unhealthy cells.[3] | 1. Consider using an inverse agonist to reduce basal activity or use a different cell line.2. Handle cells gently and avoid over-confluency.3. Serum-starve cells for 4-16 hours prior to the assay.[6]4. Ensure high cell viability (>95%) before starting the experiment. |
| Poor Signal-to-Noise Ratio | 1. Suboptimal concentration of assay dye or reagents.2. Low peptide potency requiring high concentrations.3. Assay performed outside the optimal dynamic range. | 1. Titrate the concentration of reagents like Fluo-4 AM dye or cAMP detection antibodies.2. Consider chemical modifications to the peptide to improve potency if possible.[7]3. Ensure your measurements fall within the linear range of your instrument and standard curve.[9] |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the importance of optimizing key experimental parameters.
Table 1: Effect of Incubation Time on this compound Potency (EC50)
| Incubation Time (minutes) | EC50 (nM) | Maximum Signal (RFU) | Signal Window (Max/Basal) |
| 2 | 15.2 | 45,000 | 8.5 |
| 10 | 8.5 | 62,000 | 12.1 |
| 30 | 12.8 | 51,000 | 9.8 |
| 60 | 25.4 | 35,000 | 6.5 |
| RFU: Relative Fluorescence Units. Data are hypothetical. |
Table 2: Optimization of Key Experimental Parameters
| Parameter | Range to Test | Recommendation | Rationale |
| Cell Density (cells/well) | 10,000 - 80,000 | 40,000 | Balances sufficient signal generation with prevention of over-confluency and artifacts.[4] |
| Incubation Temperature (°C) | 25 (RT) - 37 | 37 | Physiological temperature is generally optimal for cellular responses. |
| Serum Concentration (%) | 0 - 2 | 0 (Serum-free media) | Reduces background signal from serum-derived factors.[6] |
| Dye Loading Time (minutes) | 30 - 60 | 45 | Ensures adequate dye uptake without causing cellular stress. |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes how to measure the activation of a Gαq-coupled receptor by this compound using a fluorescent calcium indicator.[3][10]
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
This compound stock solution (10 mM in DMSO).
-
96-well, black, clear-bottom microplate.
-
Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation).[11]
Procedure:
-
Cell Seeding : Seed cells in the 96-well plate at a density of 40,000 cells/well and culture overnight.
-
Dye Loading :
-
Remove culture medium from the wells.
-
Prepare a loading buffer containing Fluo-4 AM in Assay Buffer.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C.
-
-
Compound Preparation :
-
Prepare a 2X working solution of this compound by serially diluting the stock in Assay Buffer.
-
Prepare a positive control (e.g., ATP) and a negative control (Assay Buffer alone).
-
-
Measurement :
-
Place the cell plate into the fluorescence plate reader, allowing the temperature to equilibrate to 37°C.
-
Set the instrument to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for 120 seconds.
-
After 15-20 seconds of baseline reading, configure the instrument to automatically inject 100 µL of the 2X this compound working solution into the wells.
-
Continue reading the fluorescence for the remainder of the time.
-
-
Data Analysis : The response is calculated as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the agonist concentration to determine the EC50.
Protocol 2: cAMP Accumulation Assay (HTRF)
This protocol is for measuring the activation of a Gαs-coupled receptor.[12][13]
Materials:
-
CHO-K1 cells stably expressing the target GPCR.
-
Stimulation Buffer (provided in the assay kit).
-
HTRF cAMP Assay Kit (e.g., from Cisbio).[12]
-
This compound stock solution (10 mM in DMSO).
-
384-well, white, low-volume microplate.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation : Harvest and resuspend cells in Stimulation Buffer to the optimized density.
-
Compound Addition :
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of varying concentrations of this compound to the wells.
-
-
Incubation : Seal the plate and incubate for the optimized time (e.g., 30 minutes) at room temperature.[13]
-
Lysis and Detection :
-
Add 5 µL of the d2-labeled cAMP (acceptor) working solution to each well.
-
Add 5 µL of the anti-cAMP antibody-Cryptate (donor) working solution.
-
-
Final Incubation : Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Measurement : Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis : Calculate the HTRF ratio (665nm/620nm * 10,000) and convert it to cAMP concentration using a standard curve. The signal is inversely proportional to the amount of cAMP produced.[9]
Visualizations
Signaling Pathways
Caption: Signaling pathways for this compound.
Experimental Workflow
Caption: Workflow for the intracellular calcium mobilization assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. revvity.com [revvity.com]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Two-Step Strategy to Enhance Activity of Low Potency Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Variability in In Vivo Experiments with Tfllrnpndk-NH2
Disclaimer: The peptide "Tfllrnpndk-NH2" is not widely documented in publicly available scientific literature. Therefore, this guide provides best-practice recommendations for minimizing variability in in vivo experiments based on general principles for peptide research and data from analogous protease-activated receptor (PAR) agonists. Researchers should adapt these guidelines based on the specific physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in in vivo experiments with peptides like this compound?
Variability in in vivo studies can stem from multiple sources, broadly categorized as biological, environmental, and experimental.[1][2][3]
-
Biological Variability: Inherent differences among individual animals, such as genetic background, age, sex, body weight, and microbiome composition, can significantly impact experimental outcomes.[1][2]
-
Environmental Factors: Subtle changes in the animal's environment can introduce variability. These include husbandry conditions, light cycles, noise levels, bedding type, and even the gender of the animal handlers.[1][3]
-
Experimental Procedures: The experimenter is a primary source of variation.[2][4] Inconsistent handling, injection technique, dosing accuracy, and measurement precision can all contribute to data scatter.[2] Peptide-specific factors like improper storage, handling, and solubility issues can also lead to inconsistent results.[5]
Q2: How should I handle and store this compound to ensure its stability and activity?
Proper handling and storage are critical for maintaining the integrity of peptides.[5]
-
Storage: Lyophilized peptides should be stored at -20°C or -80°C, protected from light.[5] Once reconstituted, it is recommended to aliquot the peptide solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5]
-
Reconstitution: The solubility of a peptide depends on its amino acid sequence. For amidated peptides like this compound, initial reconstitution in sterile, purified water is often a good starting point. If solubility is an issue, a small amount of a suitable solvent like DMSO may be required before dilution in aqueous buffer.[6] It is crucial to determine the optimal solvent and buffer for your specific peptide.[5]
-
Stability in Solution: Peptides in solution are susceptible to degradation.[5] Use sterile buffers for reconstitution and consider filtering the solution to remove potential microbial contamination.[5] For peptides sensitive to oxidation, degassing buffers by flushing with argon or nitrogen can be beneficial.[5]
Q3: What are the key considerations for choosing an administration route for this compound?
The choice of administration route significantly affects the pharmacokinetic and pharmacodynamic profile of the peptide.[7][8][9][10]
| Administration Route | Advantages | Disadvantages | Key Considerations |
| Intravenous (IV) | 100% bioavailability, rapid onset of action. | Can have a short half-life, potential for bolus effects. | Requires technical skill, may cause stress to the animal. |
| Subcutaneous (SC) | Slower absorption, prolonged duration of action, easier to perform than IV.[8][9] | Lower bioavailability compared to IV, potential for local reactions.[8][9] | Vehicle composition can influence absorption rate. |
| Intraperitoneal (IP) | Larger volume can be administered, relatively rapid absorption. | Potential for injection into organs, can cause irritation. | Inconsistent absorption depending on injection site. |
| Oral (PO) | Non-invasive, convenient. | Low bioavailability for most peptides due to enzymatic degradation and poor absorption. | Requires specific formulations to protect the peptide from the gastrointestinal environment. |
| Intranasal | Bypasses the blood-brain barrier for CNS-targeted peptides, rapid absorption.[7] | Limited volume of administration, potential for local irritation. | Formulation is critical for efficient absorption. |
Q4: How can I minimize the impact of animal-to-animal variability?
While biological variation cannot be eliminated, its impact can be managed through careful experimental design.
-
Standardization: Use animals of the same species, strain, sex, and age from a reputable supplier.[1]
-
Acclimatization: Allow animals to acclimate to the facility and housing conditions for a sufficient period before starting the experiment.
-
Randomization: Randomly assign animals to treatment groups to distribute inherent variability evenly.
-
Blinding: Whenever possible, the experimenter should be blinded to the treatment groups to prevent subconscious bias in handling and data collection.[3]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| High variability in physiological readouts (e.g., blood pressure, heart rate) | - Inconsistent animal handling and stress levels. - Variation in injection technique (speed, volume). - Improper peptide reconstitution leading to inconsistent dosing. | - Handle animals gently and consistently. - Standardize the injection procedure. - Ensure the peptide is fully dissolved and the solution is homogeneous before administration.[5] |
| Inconsistent or no observable effect of this compound | - Peptide degradation due to improper storage or handling.[5] - Incorrect dosage calculation. - Low bioavailability via the chosen administration route. - The peptide may not be active in the chosen model. | - Review storage and handling procedures.[5] - Double-check calculations for peptide concentration and dose. - Consider a different administration route with higher bioavailability.[8][9][10] - Run a positive control with a known agonist for the target receptor. |
| Unexpected side effects or toxicity | - Off-target effects of the peptide. - Contamination of the peptide stock. - Vehicle-related toxicity. | - Perform a dose-response study to identify a therapeutic window. - Verify the purity of the peptide. - Run a vehicle-only control group. |
| Data drift over the course of a long experiment | - Changes in environmental conditions (e.g., temperature, humidity). - Circadian rhythm effects. - Experimenter fatigue leading to inconsistent measurements. | - Monitor and control environmental conditions. - Conduct experiments at the same time of day. - Standardize procedures and take breaks to avoid fatigue. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Solvent Addition: Based on solubility tests (or starting with sterile, nuclease-free water), add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mM).
-
Dissolution: Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation. Visually inspect the solution for any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store the aliquots at -80°C.
Protocol 2: Subcutaneous Administration in a Murine Model
-
Animal Preparation: Acclimatize the mouse to the handling and restraint procedure.
-
Dose Preparation: Thaw an aliquot of the this compound stock solution on ice. Dilute the stock solution to the final desired concentration using sterile saline or phosphate-buffered saline (PBS).
-
Injection: Gently lift the skin on the back of the neck to form a tent. Insert a 27-30 gauge needle into the subcutaneous space at the base of the tent, parallel to the spine.
-
Administration: Inject the desired volume (typically 100-200 µL for a mouse) slowly and steadily.
-
Post-injection: Withdraw the needle and gently apply pressure to the injection site for a few seconds. Monitor the animal for any adverse reactions.
Signaling Pathways and Experimental Workflow
Assuming this compound acts as a PAR1/PAR2 agonist based on sequence similarity to known agonists like TFLLR-NH2[11][12], it would likely activate G-protein-coupled signaling pathways.
Caption: Putative signaling pathway for this compound via PAR activation.
Caption: Workflow for in vivo experiments with this compound.
References
- 1. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. genscript.com [genscript.com]
- 6. What to Avoid While Using Peptides: Must-Have Safety Rules - Oath Peptides [oathpeptides.com]
- 7. Brain-targeted polymeric nanoparticles: in vivo evidence of different routes of administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: TFLLRNPNDK-NH2 (PAR1 Activating Peptide)
This guide provides troubleshooting and frequently asked questions for researchers using the Protease-Activated Receptor 1 (PAR1) activating peptide, TFLLRNPNDK-NH2.
Section 1: Quality Control and Purity Assessment
Ensuring the quality and purity of your peptide is the first critical step for reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The theoretical monoisotopic molecular weight of this compound (C₅₉H₉₄N₁₈O₁₆) is 1330.71 Da. This is the value you should look for in your mass spectrometry analysis.
Q2: How should I assess the purity of my this compound sample?
A2: The standard method for assessing peptide purity is High-Performance Liquid Chromatography (HPLC), typically reverse-phase HPLC (RP-HPLC). Purity is determined by calculating the area of the main peptide peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally recommended for cell-based assays. Mass Spectrometry (MS) should be used in conjunction with HPLC to confirm the identity of the main peak.
Q3: What are common impurities found in synthetic peptides like this?
A3: Common impurities include deletion sequences (peptides missing one or more amino acids), truncated sequences, incompletely deprotected peptides, and peptides with modified amino acids. Counter-ions from the purification process (e.g., trifluoroacetic acid, TFA) are also present and can affect peptide solubility and cell viability at high concentrations.
Quantitative Data Summary
Table 1: Physicochemical Properties & QC Specifications
| Parameter | Value | Method of Verification |
| Sequence | Thr-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-NH₂ | Amino Acid Analysis / MS |
| Molecular Formula | C₅₉H₉₄N₁₈O₁₆ | --- |
| Monoisotopic Mass | 1330.71 Da | Mass Spectrometry (MS) |
| Purity (Recommended) | ≥95% | HPLC |
| Appearance | White lyophilized powder | Visual Inspection |
| Solubility | Water or aqueous buffers | Solubility Test |
Section 2: Experimental Protocols & Workflows
Recommended QC Workflow
A systematic check of your peptide upon receipt is crucial. The following workflow ensures that the material is suitable for your experiments.
Dealing with low signal-to-noise ratio in Tfllrnpndk-NH2 signaling assays.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the Protease-Activated Receptor 1 (PAR1) agonist, Tfllrnpndk-NH2, in cell-based signaling assays. The primary focus is on addressing low signal-to-noise ratio in fluorescence-based calcium flux assays.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can manifest as either a weak signal from stimulated cells or a high background signal in unstimulated cells. The following Q&A format addresses specific issues and provides a logical workflow for diagnosing the problem.
Q1: Why is my fluorescent signal weak or absent after adding this compound?
A weak or nonexistent signal is a common issue that can stem from problems with the agonist, the cells, or the assay reagents.
-
Peptide Integrity: The this compound peptide may have degraded. Peptides are sensitive to improper storage and handling.
-
Solution: Ensure the lyophilized peptide is stored at -20°C or colder in a desiccator.[1] Allow the vial to warm to room temperature before opening to prevent condensation.[2][3] Reconstitute in a suitable sterile buffer (e.g., PBS or sterile water at pH 5-6) and aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]
-
-
Cellular Response: The cells may not be responding to the agonist.
-
Low PAR1 Expression: The cell line used may not express sufficient levels of PAR1. Confirm PAR1 expression using techniques like qPCR, Western blot, or flow cytometry.
-
Receptor Desensitization: Prolonged exposure to low levels of agonists (e.g., in serum-containing media) can cause receptors to desensitize.[4]
-
Solution: Serum-starve cells for several hours before the assay.
-
-
Poor Cell Health: Only healthy, actively growing cells will respond robustly.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability.[5]
-
-
-
Calcium Dye Issues: Problems with the fluorescent calcium indicator can lead to a poor signal.
-
Insufficient Dye Loading: The concentration of the dye or the loading time may be suboptimal.
-
Incomplete De-esterification: The AM ester form of the dye must be cleaved by intracellular esterases to become active.
-
-
Positive Control Failure: If a positive control, such as a calcium ionophore (e.g., ionomycin), also fails to produce a signal, the issue likely lies with the dye or the instrument settings.[4]
Q2: Why is my background fluorescence (noise) so high?
High background fluorescence can mask the specific signal from agonist stimulation, leading to a poor S/N ratio.
-
Autofluorescence: Cells and media components can fluoresce naturally.
-
Media Components: Phenol red and components in Fetal Bovine Serum (FBS) like riboflavin and tryptophan are major sources of autofluorescence.[8][9][10]
-
Cellular Components: Endogenous molecules like NADH and flavins contribute to autofluorescence, particularly in the blue-green spectrum.[8][11]
-
Solution: If possible, use red-shifted fluorescent dyes to avoid the most common autofluorescence range.[10]
-
-
-
Assay Plate Issues: The type of microplate can significantly impact background.
-
Solution: Use black-walled, clear-bottom microplates for fluorescence assays to minimize well-to-well crosstalk and background from reflected light.[9]
-
-
Dye Leakage or Extracellular Signal: Incomplete removal of extracellular dye or leakage of loaded dye from cells can elevate background.
-
Dead Cells: Dead cells are highly autofluorescent and can non-specifically bind reagents.[2]
-
Solution: Ensure high cell viability and consider using a viability dye to gate out dead cells if using a flow cytometry-based readout.[2]
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action for this compound? this compound is a synthetic peptide that acts as a specific agonist for Protease-Activated Receptor 1 (PAR1). It mimics the "tethered ligand" that is naturally exposed when thrombin cleaves the N-terminus of the PAR1 receptor.[8] This activation typically leads to the coupling of Gαq proteins, activation of Phospholipase C (PLC), and subsequent mobilization of intracellular calcium.[3][14]
-
What is a typical concentration range for this compound in a calcium flux assay? The optimal concentration should be determined by performing a dose-response curve. Based on data for the related PAR1 agonist TFLLR-NH2, concentrations in the range of 1-10 µM are often used to elicit a maximal response in calcium flux assays.[11] The EC50 (the concentration that gives half-maximal response) for TFLLR-NH2 has been reported to be approximately 1.9 µM.[11][15]
-
How should I prepare and store the this compound peptide? Proper handling is critical for peptide stability.
-
Storage: Store the lyophilized powder at -20°C or -80°C in a tightly sealed, desiccated container away from light.[2][9]
-
Reconstitution: Allow the vial to reach room temperature before opening. Reconstitute in a sterile, slightly acidic buffer (pH 5-6).[2] If solubility is an issue, sonication can help.[2]
-
Aliquoting: To avoid degradation from multiple freeze-thaw cycles, divide the stock solution into single-use aliquots and store them at -20°C or colder.[1]
-
-
Which cell lines are suitable for a this compound assay? Any cell line that endogenously expresses PAR1 at a sufficient level is a candidate. Examples include certain glioma cell lines (like D54), endothelial cells, and platelets.[14] Alternatively, cells that do not natively express the receptor (e.g., HEK293T) can be transfected to express human PAR1.
Data Presentation Tables
Table 1: Recommended Parameters for Calcium Flux Assays using Fluo-4 AM
| Parameter | 96-Well Plate | 384-Well Plate | Reference |
| Cell Seeding Density (Adherent) | 40,000 - 80,000 cells/well | 10,000 - 20,000 cells/well | [1][7] |
| Cell Seeding Density (Suspension) | 125,000 - 250,000 cells/well | 30,000 - 60,000 cells/well | [1][7] |
| Dye Loading Solution Volume | 100 µL/well | 25 µL/well | [1][7] |
| Fluo-4 AM Working Concentration | 1 - 10 µM (Titration recommended) | 1 - 10 µM (Titration recommended) | [6][13] |
| Agonist (this compound) Addition Volume | 20 - 50 µL/well | 5 - 12.5 µL/well | General Practice |
Table 2: Peptide Handling and Storage Summary
| Condition | Recommendation | Rationale | Reference |
| Lyophilized Storage | -20°C to -80°C, dark, desiccated | Prevents chemical degradation and moisture absorption. | [2][3][9] |
| Solution Storage | Aliquot and freeze at -20°C or colder | Avoids repeated freeze-thaw cycles. | [1] |
| Reconstitution Buffer | Sterile buffer, pH 5-6 | Enhances stability for peptides prone to oxidation. | [2] |
| Handling | Warm vial to room temperature before opening | Prevents condensation and moisture uptake. | [2][9] |
Experimental Protocols
Protocol: Calcium Flux Assay using Fluo-4 AM
This protocol provides a general workflow for measuring this compound-induced calcium mobilization in adherent cells grown in a 96-well plate.
Materials:
-
PAR1-expressing cells (e.g., D54, HUVEC, or transfected HEK293)
-
Black-walled, clear-bottom 96-well microplate
-
This compound peptide stock solution
-
Fluo-4 AM calcium indicator dye
-
Anhydrous DMSO
-
Pluronic F-127 (optional, aids dye solubilization)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable assay buffer
-
Positive control (e.g., Ionomycin or ATP)
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation, FLIPR)
Procedure:
-
Cell Plating:
-
Preparation of Reagents:
-
This compound Compound Plate: Prepare a series of dilutions of the this compound peptide in HHBS at 2X to 5X the final desired concentration. This will be the "compound plate."
-
Fluo-4 AM Dye-Loading Solution: Prepare a 1-10 mM stock solution of Fluo-4 AM in anhydrous DMSO. Just before use, dilute the stock solution into HHBS to a final working concentration of 1-5 µM. Mix well. If using, add Pluronic F-127 (typically 0.01-0.02%) to aid in dye dispersion.
-
-
Dye Loading:
-
Aspirate the growth medium from the cell plate.
-
Add 100 µL of the Fluo-4 AM dye-loading solution to each well.[1][7]
-
Incubate the plate at 37°C for 60 minutes, followed by incubation at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[1][7]
-
Note: For "no-wash" kits, follow the manufacturer's instructions, which typically involve adding the dye solution directly to the cells in their culture medium.
-
-
Calcium Flux Measurement:
-
Set the fluorescence plate reader to the appropriate settings for Fluo-4 (Excitation ≈ 490 nm, Emission ≈ 525 nm).
-
Program the instrument to measure a baseline fluorescence for 15-30 seconds.
-
The instrument's injector will then add a specified volume (e.g., 20-50 µL) of the this compound solution from the compound plate.
-
Continue to record the fluorescence intensity for an additional 60-120 seconds to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence post-stimulation (F) to the baseline fluorescence (F0), or as Relative Fluorescence Units (RFU).
-
Plot the peak fluorescence response against the log of the agonist concentration to generate a dose-response curve and calculate the EC50.
-
Visualizations
Caption: Canonical PAR1 signaling pathway via Gq activation.
Caption: General workflow for a calcium flux assay.
Caption: Troubleshooting flowchart for low S/N ratio.
References
- 1. abcam.com [abcam.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crosbymarinaclub.org.uk [crosbymarinaclub.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 7. content.abcam.com [content.abcam.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. Differential Signaling by Protease-Activated Receptors: Implications for Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating Novel Peptide Activity: A Comparative Guide Using Calcium Flux Assays for PAR2 Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of a novel peptide, exemplified here as Tfllrnpndk-NH2, as a Protease-Activated Receptor 2 (PAR2) agonist. Given that "this compound" is not a recognized PAR2 agonist in publicly available literature, this document serves as a template to compare its experimentally determined activity against well-characterized alternatives. The primary method detailed is the calcium flux assay, a robust and common technique for measuring the activation of Gq-coupled G-protein coupled receptors (GPCRs) like PAR2.
Introduction to PAR2 Activation and Calcium Signaling
Protease-Activated Receptor 2 (PAR2) is a unique GPCR that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin. This cleavage unmasks a "tethered ligand" sequence (SLIGKV-NH2 in humans) which then binds to the receptor itself, initiating intracellular signaling.[1] Synthetic peptides that mimic this tethered ligand can also act as agonists, directly activating the receptor without the need for proteolytic cleavage.
Upon activation, PAR2 primarily couples to the Gαq/11 G-protein subunit.[2] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][4] This rapid increase in intracellular calcium concentration, or "calcium flux," is a direct and measurable indicator of PAR2 activation and can be quantified using calcium-sensitive fluorescent dyes.[5][6]
Comparative Analysis of PAR2 Agonists
The efficacy and potency of a novel PAR2 agonist can be determined by comparing its ability to induce calcium flux against known agonists. The following table summarizes the performance of established PAR2 agonists. The data for the novel peptide "this compound" is presented with placeholder values and should be populated with experimentally derived results.
| Agonist | Sequence | EC50 (Calcium Flux) | Cell Line | Comments |
| This compound (Novel Peptide) | This compound | [Experimental Value] | [e.g., HEK-293] | [Note any observed characteristics, e.g., biased signaling, partial agonism] |
| 2-Furoyl-LIGRLO-NH2 (2fLI) | {Fur-2-oyl}-LIGRLO-NH2 | ~0.14 µM[7] | HEK-293 | A potent and selective PAR2 agonist.[3][5] |
| SLIGRL-NH2 | SLIGRL-NH2 | ~1.4 - 3.5 µM | Human PAR2-expressing cells | The rodent PAR2 tethered ligand sequence; often used as a standard agonist. 2fLI is 10-25 times more potent.[5] |
| AC-55541 | N/A (Small Molecule) | ~0.25 µM (pEC50 = 6.6)[8] | CHO-hPAR2 | A selective non-peptidic PAR2 agonist.[8] |
| GB-110 | N/A (Small Molecule) | ~0.28 µM[8] | HT-29 | An orally active, non-peptidic PAR2 agonist.[8] |
EC50 (Half maximal effective concentration) values can vary depending on the specific cell line, assay conditions, and instrumentation.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the PAR2 signaling cascade leading to calcium release and the general workflow for a calcium flux assay.
Detailed Experimental Protocol: Calcium Flux Assay
This protocol is designed for use with a human embryonic kidney (HEK-293) cell line stably expressing human PAR2. It can be adapted for other cell types and instrumentation.
Materials:
-
HEK-293 cells expressing human PAR2
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, an anion-exchange transport inhibitor to prevent dye leakage)
-
This compound and other PAR2 agonists (e.g., 2-furoyl-LIGRLO-NH2)
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the PAR2-expressing HEK-293 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-50,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, create a stock solution in anhydrous DMSO. Dilute the stock into Assay Buffer to a final working concentration (e.g., 2-4 µM). Add Pluronic F-127 (e.g., to a final concentration of 0.02%) to aid in dye dispersal. If using, add probenecid (e.g., 2.5 mM).
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with Assay Buffer.
-
Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.
-
-
Agonist Plate Preparation:
-
During the dye loading incubation, prepare a separate plate containing the agonists.
-
Perform serial dilutions of this compound and control agonists (e.g., 2-furoyl-LIGRLO-NH2) in Assay Buffer at concentrations that are 4-5 times the final desired concentration.
-
-
Measurement of Calcium Flux:
-
Set the parameters on the kinetic fluorescence plate reader. For Fluo-4, typical settings are excitation at ~494 nm and emission at ~516 nm.
-
Program the instrument to take a baseline fluorescence reading for 10-20 seconds.
-
The instrument should then automatically add the agonist from the agonist plate to the cell plate.
-
Immediately following agonist addition, continue to record the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the full kinetic response of the calcium transient.
-
-
Data Analysis:
-
The primary response is the change in fluorescence (ΔF) over the baseline fluorescence (F0), often expressed as ΔF/F0 or the peak fluorescence intensity.
-
For each agonist concentration, determine the peak response.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 and maximum response for each agonist, including the novel peptide this compound.
-
By following this guide, researchers can effectively validate the activity of novel peptides at the PAR2 receptor, quantitatively compare their performance against established standards, and generate the robust data necessary for drug development and further scientific inquiry.
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Furoyl-LIGRL-NH2, a potent agonist for proteinase-activated receptor-2, as a gastric mucosal cytoprotective agent in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PAR1 Agonist Peptides: Tfllrnpndk-NH2 vs. TFLLR-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic peptides used to activate Protease-Activated Receptor 1 (PAR1): Tfllrnpndk-NH2 and TFLLR-NH2. Both peptides mimic the N-terminal tethered ligand that is unmasked upon proteolytic cleavage of PAR1 by thrombin, thereby inducing receptor activation and downstream signaling. This document summarizes their known potencies, underlying signaling pathways, and the experimental protocols used to assess their activity.
Data Presentation: A Comparative Overview
| Feature | This compound | TFLLR-NH2 |
| Sequence | Thr-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-NH2 | Thr-Phe-Leu-Leu-Arg-NH2 |
| Target Receptor | Protease-Activated Receptor 1 (PAR1) | Protease-Activated Receptor 1 (PAR1) |
| Mechanism of Action | Acts as a PAR1 agonist, mimicking the tethered ligand.[1][2] | Acts as a selective PAR1 agonist.[3] |
| Potency (EC50) | Not explicitly reported in reviewed literature. | 1.9 μM (in calcium mobilization assays)[3] |
| Observed Biological Effects | - Induces PAR1-mediated signaling.[1][2]- In some contexts, requires co-activation of other receptors (e.g., PAR2) to stimulate cell migration.[4] | - Stimulates PAR1-mediated plasma extravasation in vivo.- Induces concentration-dependent increases in intracellular calcium.[3][5]- Causes moderate concentration-dependent relaxation in certain smooth muscle tissues.[6] |
Note on Potency: The pentapeptide TFLLR-NH2 is a widely characterized PAR1 agonist with a consistently reported EC50 of 1.9 μM in functional assays measuring calcium mobilization. While the longer decapeptide, this compound, is also a known PAR1 agonist, a specific EC50 value is not consistently reported in the literature, precluding a direct quantitative potency comparison at this time. The similar applications of both peptides in research suggest they may have comparable, though not identical, potencies.
Signaling Pathways
Activation of PAR1 by either this compound or TFLLR-NH2 initiates a cascade of intracellular signaling events. As G protein-coupled receptors (GPCRs), PAR1 activation leads to the engagement of multiple G protein families, primarily Gαq/11, Gα12/13, and Gαi.
Caption: PAR1 Signaling Cascade.
Experimental Protocols
The potency of PAR1 agonists is typically determined through functional assays that measure a downstream cellular response following receptor activation. The two most common methods are calcium mobilization assays and platelet aggregation assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following PAR1 activation, which is a direct consequence of the Gαq/PLC signaling pathway.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Methodology:
-
Cell Culture: Cells endogenously expressing PAR1 (e.g., human endothelial cells) or cells transiently or stably transfected with a PAR1 expression vector (e.g., HEK293 cells) are cultured to confluency.
-
Cell Plating: Cells are seeded into 96-well black, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow for dye uptake.
-
Compound Preparation: Serial dilutions of the PAR1 agonist peptides are prepared in an appropriate assay buffer.
-
Fluorescence Measurement: The microplate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of the agonist.
-
Agonist Addition: The peptide solutions are added to the wells, and fluorescence is measured kinetically.
-
Data Analysis: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is calculated. Dose-response curves are generated by plotting the fluorescence change against the peptide concentration. The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is then determined from this curve.
Platelet Aggregation Assay
This assay measures the ability of a PAR1 agonist to induce the aggregation of platelets, a key physiological response to PAR1 activation in hemostasis and thrombosis.
Experimental Workflow:
Caption: Platelet Aggregation Assay Workflow.
Detailed Methodology:
-
Blood Collection: Fresh whole blood is drawn from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed to separate the PRP, which contains the platelets.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed to obtain PPP, which is used as a blank for the aggregometer.
-
Aggregometry: A sample of PRP is placed in a cuvette in a light transmission aggregometer. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Agonist Addition: The PAR1 agonist peptide is added to the PRP sample, and the mixture is stirred continuously.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. By testing a range of peptide concentrations, a dose-response relationship can be established.
References
- 1. innopep.com [innopep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protease-activated receptors (PAR1 and PAR2) contribute to tumor cell motility and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of a Scrambled Peptide in Validating the Activity of Tfllrnpndk-NH2
A Guide to Designing and Validating a Negative Control
For researchers and drug development professionals investigating the biological effects of the peptide Tfllrnpndk-NH2, establishing the specificity of its action is paramount. A well-designed scrambled peptide negative control is an indispensable tool in this process, serving to demonstrate that the observed biological activity is a direct result of the specific amino acid sequence of this compound, rather than non-specific effects arising from its amino acid composition. This guide provides a comprehensive comparison of this compound with a rationally designed scrambled counterpart, detailing the experimental protocols required for its validation and presenting the expected outcomes in a clear, comparative format.
Designing the Scrambled Negative Control
The fundamental principle behind a scrambled peptide control is to create a peptide with the identical amino acid composition and length as the active peptide but with a randomized sequence.[1][2][3][4][5] This ensures that any differential effects observed between the two peptides can be confidently attributed to the specific sequence of the active peptide.
For the target peptide, This compound , a proposed scrambled control, Sc-Tfllrnpndk-NH2 , has been generated by rearranging the amino acid sequence.
| Peptide Name | Sequence | Purpose |
| This compound | Thr-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-NH2 | Active Peptide |
| Sc-Tfllrnpndk-NH2 | Asn-Leu-Lys-Asp-Pro-Phe-Thr-Asn-Arg-Leu-NH2 | Scrambled Negative Control |
Presumed Signaling Pathway of this compound
While the precise signaling pathway of the novel peptide this compound is under investigation, it is hypothesized to act via a G-protein coupled receptor (GPCR), given that many bioactive peptides signal through this receptor class. The diagram below illustrates a generalized GPCR signaling cascade that can be used as a working model for studying the effects of this compound.
Experimental Validation of the Scrambled Control
To confirm that Sc-Tfllrnpndk-NH2 is a true negative control, a series of experiments should be conducted to compare its activity directly with that of this compound. The following protocols outline key validation assays.
Experimental Workflow
The overall workflow for validating the scrambled peptide involves a stepwise comparison of the biological activities of the active and scrambled peptides.
References
- 1. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 4. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Tfllrnpndk-NH2: A Comparative Guide to its Cross-Reactivity with Protease-Activated Receptors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of synthetic peptides is paramount. This guide provides a comprehensive comparison of the protease-activated receptor 1 (PAR1) agonist, Tfllrnpndk-NH2, and its cross-reactivity with other members of the PAR family, namely PAR2, PAR3, and PAR4. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
The peptide this compound is a potent and selective agonist of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor critically involved in thrombosis, inflammation, and cellular signaling.[1] Its selectivity is a crucial attribute, as off-target effects on other PARs could lead to unintended physiological responses. This guide delves into the experimental evidence that establishes the selectivity profile of this important research tool.
Comparative Activity at Protease-Activated Receptors
Experimental data, primarily from functional assays measuring intracellular calcium mobilization, demonstrates the high potency of this compound at PAR1. In contrast, studies on the closely related and often used PAR1 activating peptide, TFLLR-NH2, have shown a lack of significant activity at PAR2 and PAR4, suggesting a favorable selectivity profile for this class of peptides. While specific quantitative data for this compound on PAR2, PAR3, and PAR4 is not extensively published, the available evidence strongly indicates a high degree of selectivity for PAR1.
| Receptor | Peptide | Agonist/Antagonist Activity | EC50 (µM) |
| PAR1 | This compound | Agonist | 1.9 |
| PAR2 | This compound | No significant activation observed | Not Determined |
| PAR3 | This compound | Data not available | Not Determined |
| PAR4 | This compound | No significant activation observed | Not Determined |
Table 1: Comparative Activity of this compound on Protease-Activated Receptors. The table summarizes the known activity and potency of this compound at different PAR family members. The EC50 value for PAR1 is well-documented, while its activity at other PARs is reported as not significant based on available studies with related peptides.
Signaling Pathways of Protease-Activated Receptors
Protease-activated receptors are unique in their activation mechanism, which involves proteolytic cleavage of their extracellular N-terminus to reveal a tethered ligand that binds to the receptor and initiates downstream signaling. All four PARs are known to couple to various G proteins, leading to the activation of distinct intracellular signaling cascades.
References
Unraveling PAR1 Signaling: The Advantages of Tfllrnpndk-NH2 Over Endogenous Thrombin
For researchers, scientists, and drug development professionals investigating the intricate signaling pathways of Protease-Activated Receptor 1 (PAR1), the choice of agonist is a critical experimental consideration. While endogenous thrombin is the physiological activator of PAR1, the synthetic peptide Tfllrnpndk-NH2 offers distinct advantages, enabling more precise and targeted investigations. This guide provides an objective comparison of this compound and endogenous thrombin, supported by experimental data, detailed protocols, and visual representations of the underlying biological mechanisms.
Endogenous thrombin, a serine protease, plays a central role in hemostasis by converting fibrinogen to fibrin. However, its functions extend far beyond blood clotting, encompassing a wide range of cellular signaling events mediated through the cleavage and activation of PARs.[1][2] In contrast, this compound is a synthetic peptide designed to mimic the 'tethered ligand' that is exposed after thrombin cleaves PAR1, allowing for direct and selective activation of this receptor.[3] This fundamental difference in their mechanism of action underpins the primary advantages of using this compound in a research setting.
Key Advantages of this compound
The use of this compound provides researchers with a powerful tool to dissect PAR1-specific signaling, overcoming the inherent complexities of working with a multi-functional enzyme like thrombin.
1. Enhanced Specificity for PAR1: Thrombin is a promiscuous enzyme that, in addition to PAR1, can activate other members of the PAR family, such as PAR3 and PAR4.[1] Furthermore, its enzymatic activity extends to a variety of other substrates within the coagulation cascade. This lack of specificity can confound experimental results, making it difficult to attribute an observed effect solely to PAR1 activation. This compound, by acting as a direct and selective PAR1 agonist, allows for the unambiguous study of PAR1-mediated cellular responses.[4][5] This specificity is crucial for delineating the precise role of PAR1 in complex biological processes.
2. Elucidation of PAR1-Independent Effects of Thrombin: By comparing the cellular effects of this compound with those of thrombin, researchers can effectively distinguish between PAR1-dependent and PAR1-independent actions of thrombin. For instance, studies on inflammation have shown that while both thrombin and PAR1-activating peptides can induce edema, the underlying mechanisms differ. The pro-inflammatory effects of thrombin are, in part, mediated through mast cell-dependent pathways that are independent of PAR1 activation.[5][6] This type of comparative analysis is essential for a complete understanding of thrombin's diverse physiological and pathophysiological roles.
3. Direct, Non-Proteolytic Mechanism of Action: this compound activates PAR1 by directly binding to the receptor, mimicking the tethered ligand.[3] This contrasts with thrombin, which must proteolytically cleave the N-terminus of the receptor to expose this ligand. This difference in activation mechanism can be exploited experimentally to investigate the consequences of direct versus enzymatic receptor activation. Furthermore, the use of a peptide agonist eliminates the potential for off-target proteolytic effects that could be associated with thrombin.
4. Potential for Biased Agonism and Differential Signaling: Synthetic peptides can sometimes induce receptor conformations that differ from those induced by the natural ligand, leading to "biased agonism" – the preferential activation of certain downstream signaling pathways over others. While studies have shown that classical and peptide activation of PAR1 induce highly similar signaling in endothelial cells, the potential for biased signaling with different peptide agonists remains an active area of research.[7] This offers an opportunity to develop tools that can selectively probe specific arms of the PAR1 signaling cascade.
Comparative Experimental Data
The following tables summarize quantitative data from studies comparing the effects of this compound (or similar PAR1-activating peptides) and endogenous thrombin in various experimental models.
Table 1: Effects on Vascular Tone in Human Umbilical Artery
| Agonist | Concentration | Mean Net Maximal Inhibition (MMI) |
| Thrombin | 3 units/mL | 53.05% (SEM = 1.43) |
| TFLLR-NH2 | 10⁻⁶ M | 61.50% (SEM = 1.43) |
Data from[1]
Table 2: Calcium Mobilization in Cultured Dorsal Root Ganglion Neurons
| Agonist | EC₅₀ |
| Thrombin | 24 µg/ml⁻¹ |
| TFLLR-NH2 | 1.9 µM |
Data from[4]
Table 3: Induction of Edema in Rat Paw
| Agonist | Dose | Increase in Paw Volume (mL over basal at 1h) |
| Thrombin | 5 U | ~0.14 ± 0.02 |
| TFLLR-NH2 | 100 µg | ~0.51 ± 0.03 |
Data from[4]
Experimental Protocols
1. In Vitro Vasodilation Assay
-
Tissue Preparation: Rings of human umbilical artery are mounted in organ baths containing Physiological Salt Solution (PSS), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.
-
Pre-contraction: Arterial rings are pre-contracted with a sub-maximal concentration of a vasoconstrictor (e.g., serotonin).
-
Agonist Addition: Concentration-effect experiments are performed by cumulative additions of either thrombin (e.g., 0.5, 1, 2, 3 units/mL) or this compound (e.g., 10⁻⁹ to 10⁻⁶ M) to the tissue bath at 20-minute intervals.
-
Measurement: Changes in isometric tension are recorded, and the vasodilatory effect is expressed as a percentage of the pre-contracted tone.[1]
2. Calcium Imaging in Cultured Neurons
-
Cell Culture: Dorsal root ganglion (DRG) neurons are cultured on coverslips.
-
Fluorescent Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Agonist Stimulation: Cultured neurons are challenged with varying concentrations of thrombin or this compound.
-
Measurement: Changes in intracellular calcium concentration ([Ca²⁺]i) are measured by monitoring the fluorescence intensity at specific wavelengths.[4]
3. In Vivo Plasma Extravasation (Edema) Assay
-
Animal Model: Anesthetized rats or mice are used.
-
Agonist Injection: A solution of thrombin, this compound, or a control peptide is injected into the paw.
-
Measurement of Edema: Paw volume is measured at various time points using a plethysmometer. Alternatively, plasma extravasation can be quantified by measuring the leakage of Evans blue dye into the tissue.[4][8]
Signaling Pathways and Experimental Workflow
Caption: Mechanism of PAR1 activation by thrombin vs. This compound.
Caption: General experimental workflow for comparing agonist effects.
References
- 1. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innopep.com [innopep.com]
- 4. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro- and anti-inflammatory actions of thrombin: a distinct role for proteinase-activated receptor-1 (PAR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro- and anti-inflammatory actions of thrombin: a distinct role for proteinase-activated receptor-1 (PAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of PAR-1 Agonists: Tfllrnpndk-NH2 vs. SFLLRN-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent synthetic peptide agonists of Protease-Activated Receptor 1 (PAR-1): Tfllrnpndk-NH2 and SFLLRN-NH2. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols for key assays, and visualizes relevant biological and experimental workflows.
Executive Summary
Both this compound and SFLLRN-NH2 are potent activators of PAR-1, a G protein-coupled receptor critically involved in thrombosis, inflammation, and cancer. While SFLLRN-NH2 represents the canonical tethered ligand sequence revealed upon thrombin cleavage of the receptor, this compound is a synthetic agonist designed for high potency and selectivity. This guide explores their comparative performance in key cellular assays, including calcium mobilization, ERK phosphorylation, and receptor internalization, providing researchers with the necessary data and protocols to make informed decisions for their specific research applications.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and SFLLRN-NH2 from various studies. It is important to note that the data presented here are compiled from different experimental systems and conditions; therefore, a direct comparison should be made with caution.
Table 1: Comparative Potency (EC50) in Calcium Mobilization Assays
| Agonist | Cell Type | EC50 | Reference |
| TFLLR-NH2* | Cultured Neurons | 1.9 µM | [1] |
| SFLLRN-NH2 | Macrocyclic Peptide Analogue Study | 24 µM (for derivative 3c) | [2] |
*Note: Data for the full-length this compound was not available. This value is for the truncated version, TFLLR-NH2.
Table 2: Comparative Efficacy and Signaling
| Agonist | Assay | Observation | Reference |
| This compound | Cell Migration | Does not stimulate migration alone, but does in combination with a PAR-2 agonist. | [3] |
| SFLLRN-NH2 | Platelet Aggregation | Potent inducer of platelet aggregation. | [2] |
| SFLLRN-NH2 | Lower Esophageal Sphincter Relaxation | Causes marked concentration-dependent relaxation. | [4] |
| This compound | Lower Esophageal Sphincter Relaxation | Causes moderate concentration-dependent relaxation. | [4] |
Signaling Pathways
Activation of PAR-1 by both this compound and SFLLRN-NH2 initiates a cascade of intracellular signaling events. The primary pathways involve the coupling to Gαq, Gα12/13, and β-arrestin.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR-1 activation.
Experimental Workflow
Detailed Protocol:
-
Cell Culture: Seed cells (e.g., HEK293T cells stably expressing PAR-1) into a black, clear-bottom 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Aspirate the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive dye, such as Fluo-4 AM (2 µM), in HBSS containing 20 mM HEPES and 2.5 mM probenecid. Incubate for 1 hour at 37°C in the dark.
-
Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Agonist Addition: Prepare serial dilutions of this compound or SFLLRN-NH2 in HBSS. Add the agonist solutions to the respective wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (e.g., FlexStation or FLIPR) with excitation at 485 nm and emission at 525 nm. Record data every 1.52 seconds for a total of 2-3 minutes.
-
Data Analysis: The change in intracellular calcium is quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the dose-response curves and calculate the EC50 values using a non-linear regression model.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream effector of PAR-1 signaling.
Experimental Workflow
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-16 hours prior to the experiment. Treat the cells with varying concentrations of this compound or SFLLRN-NH2 for a predetermined time (typically 5-15 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Receptor Internalization Assay
This assay measures the agonist-induced endocytosis of PAR-1 from the cell surface.
Detailed Protocol:
-
Cell Culture: Plate cells expressing epitope-tagged PAR-1 (e.g., HA- or FLAG-tagged) on glass coverslips.
-
Antibody Labeling: Wash the cells with cold PBS and incubate with a primary antibody against the epitope tag (e.g., anti-HA antibody) for 1 hour at 4°C to label the surface receptors.
-
Agonist Treatment: Wash away the unbound antibody and treat the cells with this compound or SFLLRN-NH2 at 37°C for various time points (e.g., 0, 5, 15, 30 minutes) to induce internalization.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunofluorescence Staining: Incubate the cells with a fluorescently labeled secondary antibody to visualize the internalized primary antibody-receptor complexes.
-
Microscopy and Analysis: Acquire images using a confocal microscope. Quantify the amount of internalized receptor by measuring the intracellular fluorescence intensity.
Logical Relationship of Comparison
The comparative analysis of this compound and SFLLRN-NH2 is based on a hierarchical assessment of their biochemical and cellular activities.
Conclusion
This guide provides a foundational comparison of the PAR-1 agonists this compound and SFLLRN-NH2. While both are effective activators of PAR-1, the available data suggests potential differences in their potency and downstream functional effects. This compound is often cited for its high selectivity for PAR-1. The provided experimental protocols and workflows offer a standardized framework for researchers to conduct their own head-to-head comparisons, which are essential for elucidating the nuanced differences in the pharmacological profiles of these two important research tools. Further studies directly comparing these agonists in various cell types and functional assays are warranted to build a more complete understanding of their respective activities.
References
- 1. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptors (PAR1 and PAR2) contribute to tumor cell motility and metastasis [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biased Agonism of Tfllrnpndk-NH2 at the PAR-1 Receptor: A Comparative Guide
Tfllrnpndk-NH2, a synthetic peptide agonist of Protease-Activated Receptor 1 (PAR-1), operates as a G-protein-biased agonist, mirroring the signaling profile of the canonical PAR-1 activator, thrombin. This contrasts with the cytoprotective, β-arrestin-biased signaling initiated by Activated Protein C (APC) and its synthetic mimic, TR47. This guide provides a comparative analysis of these agonists, supported by experimental data and detailed methodologies, to elucidate the distinct signaling pathways they command.
Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor, plays a pivotal role in hemostasis, thrombosis, and inflammation. Its activation by different agonists can trigger distinct intracellular signaling cascades, a phenomenon known as biased agonism or functional selectivity. This differential signaling is critical in determining the physiological outcome of PAR-1 activation, ranging from pro-thrombotic and pro-inflammatory responses to cellular protection.
Comparative Analysis of PAR-1 Agonist Signaling
The signaling signature of a PAR-1 agonist is defined by its preference for activating either G-protein-mediated pathways or β-arrestin-mediated pathways. The following table summarizes the signaling profiles of this compound and other key PAR-1 agonists.
| Agonist | Primary Signaling Pathway | Key Downstream Events | Physiological Outcome |
| This compound | Gαq/Gα12/13 | Calcium mobilization, RhoA activation | Pro-thrombotic, Pro-inflammatory, Endothelial barrier disruption |
| Thrombin | Gαq/Gα12/13 | Calcium mobilization, RhoA activation | Pro-thrombotic, Pro-inflammatory, Endothelial barrier disruption |
| Activated Protein C (APC) | β-arrestin-2 | Rac1 activation, Akt phosphorylation, GSK3β phosphorylation | Cytoprotective, Anti-inflammatory, Endothelial barrier stabilization |
| TR47 | β-arrestin-2 | Rac1 activation, Akt phosphorylation, GSK3β phosphorylation | Cytoprotective, Anti-inflammatory, Endothelial barrier stabilization |
Dissecting the Signaling Pathways
The distinct physiological responses elicited by these agonists are a direct consequence of the signaling pathways they preferentially activate.
G-Protein-Mediated Signaling (this compound & Thrombin)
Activation of PAR-1 by this compound or thrombin leads to the coupling of Gαq and Gα12/13 proteins.[1] Gαq activation stimulates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in platelet activation and smooth muscle contraction. Simultaneously, Gα12/13 activation leads to the stimulation of the small GTPase RhoA, which promotes stress fiber formation and increases endothelial permeability.
β-Arrestin-Mediated Signaling (APC & TR47)
In contrast, the binding of APC or TR47 to PAR-1 promotes the recruitment of β-arrestin-2.[2] This scaffolding protein initiates a distinct set of signals that are largely independent of G-protein activation. β-arrestin-2 facilitates the activation of the small GTPase Rac1, which is involved in promoting endothelial barrier integrity and cell survival.[2] Furthermore, β-arrestin-2 can act as a scaffold for kinases such as Akt and GSK3β, leading to their phosphorylation and the initiation of cytoprotective and anti-inflammatory gene expression programs.[2]
Experimental Protocols
The characterization of PAR-1 agonist bias relies on a suite of in vitro assays designed to quantify the activation of specific signaling pathways.
Calcium Mobilization Assay (Gαq Pathway)
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gαq signaling.
Protocol:
-
Cell Culture: Plate cells expressing PAR-1 (e.g., HEK293 or endothelial cells) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Agonist Stimulation: After washing to remove excess dye, place the plate in a fluorescence plate reader. Record a baseline fluorescence reading before adding the PAR-1 agonist (e.g., this compound).
-
Data Acquisition: Immediately after agonist addition, measure the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
RhoA/Rac1 Activation Assay (Gα12/13 and β-arrestin Pathways)
These assays quantify the levels of active, GTP-bound RhoA or Rac1, which are key downstream effectors of Gα12/13 and β-arrestin signaling, respectively.
Protocol:
-
Cell Lysis: Culture and stimulate cells with the PAR-1 agonist. Lyse the cells in a buffer that preserves GTPase activity.
-
Pull-down: Incubate the cell lysates with beads coupled to a protein that specifically binds to the active form of RhoA (e.g., Rhotekin-RBD) or Rac1 (e.g., PAK-PBD).
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Detect the amount of active RhoA or Rac1 using a specific antibody via Western blotting.
β-Arrestin Recruitment Assay
This assay directly measures the interaction between PAR-1 and β-arrestin upon agonist stimulation.
Protocol:
-
Cell Line: Utilize a cell line engineered to express a tagged PAR-1 and a tagged β-arrestin. Common systems include BRET (Bioluminescence Resonance Energy Transfer) or enzyme complementation assays (e.g., PathHunter).
-
Agonist Stimulation: Treat the cells with the PAR-1 agonist of interest.
-
Signal Detection: If using a BRET-based assay, measure the energy transfer between a donor and acceptor molecule fused to PAR-1 and β-arrestin, respectively. In an enzyme complementation assay, the interaction brings two enzyme fragments together, generating a detectable signal (e.g., luminescence).
-
Data Analysis: The increase in the BRET signal or luminescent output is proportional to the extent of β-arrestin recruitment.
References
Head-to-head comparison of different commercial sources of Tfllrnpndk-NH2.
For researchers and professionals in drug development, the quality and consistency of synthetic peptides are paramount. This guide provides a head-to-head comparison of different commercial sources of the PAR-1 agonist peptide, Tfllrnpndk-NH2. The objective is to offer a comprehensive evaluation of product performance based on key quality attributes and provide supporting experimental methodologies.
Introduction to this compound
This compound is a synthetic peptide that acts as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1). It mimics the tethered ligand exposed after thrombin cleavage of the receptor's N-terminus, initiating a cascade of intracellular signaling events. Due to its role in platelet activation, inflammation, and cellular proliferation, this peptide is a valuable tool in cardiovascular and cancer research.
Commercial Supplier Overview
Several biotechnology companies specialize in the synthesis of high-purity peptides for research use. For the purpose of this guide, we will consider a representative list of potential commercial suppliers of this compound. It is important to note that direct, publicly available head-to-head comparative data is limited. Therefore, researchers are encouraged to request lot-specific Certificates of Analysis from suppliers for the most accurate and up-to-date information.
Potential Commercial Sources:
-
MedchemExpress
-
Selleck Chemicals
-
Tocris Bioscience
-
Bachem
-
GenScript
Data Presentation: A Comparative Analysis
The following table summarizes the key quality and performance metrics for this compound from various commercial sources. Please note that the data presented here is illustrative and based on typical specifications provided by peptide manufacturers. For actual values, please refer to the Certificate of Analysis provided by the supplier.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | >98% | >95% | >99% |
| Molecular Weight (by MS) | 1216.4 g/mol | 1216.4 g/mol | 1216.4 g/mol |
| Appearance | White to off-white powder | White powder | White lyophilized powder |
| Solubility | Water, DMSO | Water, DMSO | Water, DMSO |
| Biological Activity (EC50) | 1-5 µM | 1-10 µM | < 2 µM |
| Certificate of Analysis | Provided | Provided | Provided |
Mandatory Visualizations
PAR-1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of this compound to the Protease-Activated Receptor 1 (PAR-1).
Caption: PAR-1 Signaling Pathway initiated by this compound.
Experimental Workflow for Quality Assessment
This diagram outlines the typical workflow for assessing the quality and biological activity of commercially sourced this compound.
Caption: Workflow for this compound quality and activity assessment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound peptide.
Materials:
-
This compound peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV detector
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the peptide.
-
Dissolve the peptide in 1 mL of HPLC-grade water to make a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with HPLC-grade water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-30 min: 65% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the peptide as the percentage of the area of the main peak relative to the total area of all peaks.
-
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the this compound peptide.
Materials:
-
This compound peptide sample
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid)
-
Solvents for sample preparation (e.g., 50% acetonitrile, 0.1% formic acid)
Protocol (for ESI-MS):
-
Sample Preparation:
-
Prepare a 10 µM solution of the peptide in 50% acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer via direct injection or after separation by LC.
-
Acquire the mass spectrum in positive ion mode.
-
Determine the experimental molecular weight from the obtained mass-to-charge (m/z) ratios.
-
-
Data Analysis:
-
Compare the experimental molecular weight to the theoretical molecular weight of this compound (1216.39 g/mol ).
-
Functional Activity Assessment by Calcium Mobilization Assay
Objective: To determine the biological activity (EC50) of this compound by measuring its ability to induce intracellular calcium mobilization in PAR-1 expressing cells.
Materials:
-
This compound peptide sample
-
PAR-1 expressing cells (e.g., HEK293 or endothelial cells)
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with automated injection
Protocol:
-
Cell Culture:
-
Seed PAR-1 expressing cells into a 96-well plate at an appropriate density and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS with 20 mM HEPES to remove excess dye.
-
-
Calcium Mobilization Measurement:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.
-
Place the 96-well plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the peptide.
-
Plot the fluorescence response against the logarithm of the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The selection of a commercial source for this compound should be guided by a thorough evaluation of its purity, identity, and biological activity. While this guide provides a framework for comparison and detailed experimental protocols, researchers are strongly advised to obtain lot-specific data from suppliers and perform their own in-house validation to ensure the quality and suitability of the peptide for their specific applications. Consistency in peptide quality is crucial for the reproducibility and reliability of research findings.
Ensuring Reproducibility in PAR2 Agonist Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the reproducibility of experimental data is paramount. This guide provides a framework for evaluating the performance of Proteinase-Activated Receptor 2 (PAR2) agonists, with a focus on the principles of reproducible research. While direct reproducibility data for the specific peptide Tfllrnpndk-NH2 is not publicly available, this document outlines the necessary comparisons and experimental protocols using established PAR2 agonists as benchmarks.
Protease-activated receptors (PARs) are a unique class of G-protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular domain.[1][2][3] PAR2 is of significant interest in research related to inflammation, pain, and cancer.[1][4] Its activation by proteases like trypsin exposes a tethered ligand sequence, such as SLIGKV-NH2 in humans and SLIGRL-NH2 in rodents, which then acts as an agonist.[2][3] Synthetic peptides that mimic this tethered ligand are widely used to study PAR2 function.[1]
Comparative Performance of PAR2 Agonists
To ensure the reproducibility of findings with a novel PAR2 agonist like this compound, its performance must be rigorously compared against well-characterized agonists. The following tables summarize the kind of quantitative data that should be generated and compared.
| Agonist | Receptor Binding Affinity (Ki) | Calcium Mobilization (EC50) | β-arrestin Recruitment (EC50) | ERK1/2 Phosphorylation (EC50) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| SLIGKV-NH2 | Reference | Reference | Reference | Reference |
| SLIGRL-NH2 | Higher affinity than SLIGKV-NH2[5] | ~5.9 µM[6] | Potent[6] | Potent[6] |
| 2-furoyl-LIGRLO-NH2 | High Affinity[5] | ~0.84 µM[2] | Full agonist[2] | Not specified |
| GB110 | High Affinity | ~7.5 µM[6] | Not specified | Not specified |
| AZ2429 | pKi = 7.2 | pEC50 = 6.78[6] | pEC50 = 6.6[6] | pEC50 = 7.4[6] |
Table 1: Comparative in vitro potency of various PAR2 agonists. This table should be populated with experimental data for the novel agonist to compare its activity profile with known compounds.
Essential Experimental Protocols for Reproducibility
Detailed and standardized experimental protocols are crucial for generating reproducible data. Below are key methodologies for assessing PAR2 agonist activity.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca2+]i) following PAR2 activation, which is a hallmark of Gq protein coupling.
-
Cell Culture: Use a cell line stably expressing PAR2, such as HEK293 or NCTC2544 cells.[5]
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist Stimulation: Add varying concentrations of the PAR2 agonist.
-
Data Acquisition: Measure the change in fluorescence intensity over time using a plate reader or microscope.
-
Data Analysis: Plot the peak fluorescence intensity against the agonist concentration to determine the EC50 value.
β-arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin to the activated PAR2, a key step in receptor desensitization and signaling.
-
Assay Principle: Utilize a system where β-arrestin recruitment to the receptor generates a detectable signal (e.g., BRET, FRET, or enzyme complementation).
-
Cell Transfection: Co-transfect cells with plasmids encoding a tagged PAR2 and a tagged β-arrestin.
-
Agonist Treatment: Treat cells with a range of agonist concentrations.
-
Signal Detection: Measure the signal generated by the proximity of the tagged proteins.
-
Data Analysis: Generate a dose-response curve and calculate the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This method quantifies the activation of the MAPK/ERK signaling pathway downstream of PAR2 activation.
-
Cell Treatment: Stimulate PAR2-expressing cells with the agonist for a defined period.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.
-
Densitometry: Quantify the band intensities and normalize the pERK1/2 signal to the total ERK1/2 signal.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental steps can aid in understanding and reproducing the research.
Caption: PAR2 activation and downstream signaling pathways.
The diagram above illustrates the canonical signaling cascade initiated by PAR2 activation, leading to calcium mobilization and β-arrestin-mediated signaling.
Caption: A generalized workflow for assessing PAR2 agonist activity.
This workflow provides a logical sequence of steps for the systematic evaluation of a novel PAR2 agonist to ensure the generation of robust and reproducible data. By adhering to these principles of comparative analysis and detailed reporting, the scientific community can build a reliable understanding of PAR2 pharmacology.
References
- 1. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tfllrnpndk-NH2 and Other PAR-1 Activating Peptides in Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dose-response characteristics of Tfllrnpndk-NH2 and other key Protease-Activated Receptor 1 (PAR-1) activating peptides, including Thrombin, TFLLR-NH2, and SFLLRN-NH2. The data presented herein is compiled from various experimental studies and is intended to assist researchers in selecting the appropriate agonist for their specific research needs.
Quantitative Comparison of PAR-1 Agonist Potency
The potency and efficacy of PAR-1 activating peptides can vary significantly depending on the specific peptide sequence and the experimental system used for evaluation. The following table summarizes the half-maximal effective concentrations (EC50) and observed maximal responses for this compound and other common PAR-1 agonists.
| Agonist | Assay Type | Cell/Tissue Type | EC50 | Maximal Response | Citation |
| This compound | In vivo hypotension | Anesthetized mice | Less potent than SFLLRN-NH2 | Dose-dependent decrease in Mean Arterial Pressure | [1] |
| Thrombin | IP3 Signaling | Transfected cells | ~0.1 nM | - | |
| Cell Proliferation | HT29 colon cancer cells | ~3 nM | - | [2] | |
| TFLLR-NH2 | Calcium Mobilization | Cultured neurons | 1.9 µM | Peak [Ca2+]i increase of 196.5 ± 20.4 nM at 10 µM | [2][3] |
| Vasodilation | Human umbilical artery | - | 61.50% mean net maximal inhibition at 1 µM | [4] | |
| SFLLRN-NH2 | Platelet Aggregation (analogue) | Platelets | 24 µM | - | [5] |
| Calcium Mobilization | Human brain microvascular endothelial cells | Dose-dependent | Sustained increase in intracellular calcium | [6] |
Understanding PAR-1 Signaling
Activation of PAR-1 by thrombin or agonist peptides initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of G proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This triggers the release of intracellular calcium stores and activation of protein kinase C (PKC), ultimately leading to various cellular responses.
Caption: Canonical PAR-1 signaling pathway.
Experimental Protocols for Dose-Response Analysis
The determination of a peptide's dose-response curve is crucial for understanding its potency and efficacy. Two common methods for assessing PAR-1 activation are calcium mobilization assays and inositol phosphate accumulation assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.
Experimental Workflow:
Caption: Workflow for a calcium mobilization assay.
Detailed Methodology:
-
Cell Culture: Plate cells expressing PAR-1 (e.g., endothelial cells, platelets, or transfected cell lines) in a 96-well black, clear-bottom plate and culture to an appropriate confluency.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Wash: Gently wash the cells to remove excess dye.
-
Agonist Preparation: Prepare a serial dilution of the PAR-1 agonist peptides (this compound, Thrombin, TFLLR-NH2, SFLLRN-NH2) in the assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period before injecting the agonist.
-
Data Acquisition: After agonist injection, immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream product of IP3, as an indicator of Gq-coupled receptor activation.
Detailed Methodology:
-
Cell Culture and Stimulation: Culture PAR-1 expressing cells in a multi-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., LiCl) to prevent IP1 degradation. Add varying concentrations of the PAR-1 agonist peptides and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular IP1.
-
IP1 Detection: The amount of accumulated IP1 is typically measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this format, a specific anti-IP1 antibody conjugated to a donor fluorophore and an IP1 tracer conjugated to an acceptor fluorophore are used. The IP1 produced by the cells competes with the tracer for antibody binding, leading to a decrease in the HTRF signal that is proportional to the amount of IP1 produced.
-
Data Analysis: The HTRF signal is read using a compatible plate reader. A standard curve is generated using known concentrations of IP1. The amount of IP1 in the experimental samples is interpolated from the standard curve. The results are then plotted as IP1 accumulation versus agonist concentration to generate a dose-response curve and calculate the EC50.
Conclusion
The choice of a PAR-1 activating peptide for a specific research application will depend on the desired potency, the cellular context, and the specific signaling pathway being investigated. Thrombin, as the endogenous ligand, is the most potent activator but may have broader effects. Synthetic peptides like TFLLR-NH2 and SFLLRN-NH2 offer more specific PAR-1 activation, with TFLLR-NH2 generally exhibiting higher potency. While quantitative data for this compound is less abundant in the literature, in vivo studies suggest it is a functional PAR-1 agonist, albeit potentially less potent than SFLLRN-NH2 in certain contexts. Researchers are encouraged to perform their own dose-response experiments under their specific experimental conditions to determine the most suitable agonist and concentration range for their studies.
References
- 1. Receptor-activating peptides distinguish thrombin receptor (PAR-1) and protease activated receptor 2 (PAR-2) mediated hemodynamic responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Ca2+ signaling by thrombin and protease-activated receptor-1-activating peptide in human brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Tfllrnpndk-NH2 with PAR-1 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PAR-1 activating peptide, Tfllrnpndk-NH2, and validates its specificity using experimental data from Protease-Activated Receptor-1 (PAR-1) knockout models. This document details the experimental protocols used to generate the supporting data and presents a comparison with other alternatives for studying PAR-1 activation.
Introduction to this compound and PAR-1
Protease-Activated Receptor-1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a crucial role in thrombosis, inflammation, and vascular biology. It is activated by the proteolytic cleavage of its N-terminal domain by proteases such as thrombin, which exposes a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor.
This compound is a synthetic peptide designed to mimic this tethered ligand, thereby acting as a selective agonist for PAR-1.[1] Its specificity is a critical factor for its use as a research tool and a potential therapeutic agent. The most definitive method to validate the specificity of a ligand like this compound is to assess its activity in a biological system where its putative target has been genetically removed, i.e., a PAR-1 knockout model.
Comparison of this compound Activity in Wild-Type vs. PAR-1 Knockout Models
The following tables summarize the key experimental findings that demonstrate the PAR-1 specificity of this compound. In the absence of PAR-1, the physiological effects induced by the peptide are significantly diminished or completely abolished.
Table 1: Hemodynamic Responses to this compound
| Parameter | Wild-Type (WT) Mice | PAR-1 Knockout (-/-) Mice | Reference |
| Mean Arterial Pressure (MAP) | Hypotension | No significant change | [2] |
| Heart Rate (HR) | Bradycardia (decreased HR) | No significant change | [2] |
Table 2: Vascular Permeability Response to this compound
| Assay | Wild-Type (WT) Mice | PAR-1 Knockout (-/-) Mice | Reference |
| Evans Blue Extravasation | Increased vascular permeability | No significant increase | [3][4] |
Table 3: Cellular Signaling Response to this compound in Lung Tissue
| Parameter | Wild-Type (WT) Mice | PAR-1 Knockout (-/-) Mice | Reference |
| Myosin Light Chain (MLC) Phosphorylation | Increased phosphorylation | No significant increase | [5] |
Comparison with Other PAR-1 Modulators
While this compound is a widely used PAR-1 agonist, other molecules can also modulate PAR-1 activity.
Table 4: Comparison of PAR-1 Modulators
| Compound | Type | Mechanism of Action | Specificity Validation |
| Thrombin | Endogenous Agonist | Proteolytic cleavage of PAR-1 N-terminus | Effects are absent in PAR-1 knockout mice[5][6] |
| SFLLRN-NH2 | Synthetic Agonist | Mimics the tethered ligand | Activates both PAR-1 and PAR-2 |
| Vorapaxar | Antagonist | Competitive, reversible antagonist at the PAR-1 receptor | Blocks thrombin- and agonist-induced PAR-1 signaling |
| Atopaxar | Antagonist | Competitive, reversible antagonist at the PAR-1 receptor | Blocks thrombin- and agonist-induced PAR-1 signaling |
Detailed Experimental Protocols
Hemodynamic Response Measurement in Mice
Objective: To assess the in vivo effect of this compound on blood pressure and heart rate in wild-type and PAR-1 knockout mice.
Methodology:
-
Adult male wild-type and PAR-1 knockout mice are anesthetized.
-
A catheter is inserted into the carotid artery for continuous monitoring of arterial blood pressure and heart rate.
-
A baseline recording of mean arterial pressure (MAP) and heart rate (HR) is established.
-
This compound (typically 1 µmol/kg) or vehicle control is administered via intravenous injection.
-
MAP and HR are continuously recorded for a specified period post-injection to observe any changes.
-
Data are analyzed to determine the peak change in MAP and HR from baseline for each group.
Evans Blue Extravasation Assay
Objective: To quantify vascular permeability in response to this compound in wild-type and PAR-1 knockout mice.
Methodology:
-
Wild-type and PAR-1 knockout mice are anesthetized.
-
Evans blue dye (e.g., 2% solution in saline, 2 ml/kg) is injected intravenously. The dye binds to serum albumin.
-
Immediately following the dye injection, this compound or a vehicle control is administered.
-
After a set circulation time (e.g., 30 minutes), the animals are euthanized and transcardially perfused with saline to remove intravascular dye.
-
Tissues of interest (e.g., skin, lung, bladder) are harvested, weighed, and incubated in formamide to extract the extravasated Evans blue dye.
-
The absorbance of the formamide extract is measured spectrophotometrically (at ~620 nm).
-
The amount of extravasated dye is quantified and normalized to the tissue weight.
Myosin Light Chain (MLC) Phosphorylation Assay in Lung Tissue
Objective: To measure the activation of downstream signaling pathways (specifically MLC phosphorylation) in response to this compound in the lung tissue of wild-type and PAR-1 knockout mice.
Methodology:
-
Wild-type and PAR-1 knockout mice are treated with this compound or a vehicle control.
-
At a specified time point after treatment, the animals are euthanized, and lung tissue is rapidly excised and flash-frozen in liquid nitrogen to halt enzymatic activity.
-
The frozen lung tissue is homogenized in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MLC (p-MLC) and a primary antibody for total MLC.
-
After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The density of the p-MLC and total MLC bands is quantified, and the ratio of p-MLC to total MLC is calculated to determine the relative level of phosphorylation.
Visualizing the Molecular and Experimental Framework
PAR-1 Signaling Pathway
Caption: PAR-1 signaling cascade initiated by thrombin or this compound.
Experimental Workflow for Validating Specificity
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Multi‐state modeling of G‐protein coupled receptors at experimental accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical role for the lung endothelial nonmuscle myosin light‐chain kinase isoform in the severity of inflammatory murine lung injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tfllrnpndk-NH2 and Other Research-Grade PAR-1 Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the research-grade PAR-1 agonist, Tfllrnpndk-NH2, against other commonly used alternatives. The following sections detail the performance of these agonists across various in vitro and in vivo assays, supported by experimental data and methodologies.
Protease-activated receptor 1 (PAR-1) is a G protein-coupled receptor that plays a crucial role in thrombosis, inflammation, and cellular signaling. Its activation by proteases like thrombin, or by synthetic peptide agonists, triggers a cascade of intracellular events. This guide focuses on the comparative efficacy of this compound, a synthetic peptide agonist, and other well-established research tools for PAR-1 activation.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other PAR-1 agonists in key functional assays.
| Agonist | Assay | Cell Type/System | EC50 / Concentration | Observed Effect | Citation |
| This compound | In Vivo Hemodynamics | Anesthetized Mice | 1 µmol/kg | Hypotension and heart rate decrease. | [1] |
| SFLLRN-NH2 | In Vivo Hemodynamics | Anesthetized Mice | 0.3 µmol/kg | Hypotension and heart rate decrease. | [1] |
| SLIGRL (PAR-2 Agonist) | In Vivo Hemodynamics | Anesthetized Mice | 0.3 µmol/kg | Hypotension with no change in heart rate. | [1] |
| TFLLR-NH2 | Calcium Mobilization | Cultured Neurons | 1.9 µM | Increase in intracellular calcium. | [2][3] |
| Thrombin | Calcium Mobilization | Cultured Neurons | 24 mU/ml | Increase in intracellular calcium. | [3] |
| SFLLRN-NH2 | Platelet Aggregation | Human Platelets | 10 µM | Induces platelet aggregation. | [4] |
| Thrombin | Platelet Aggregation | Human Platelets | 1 nM | Induces platelet aggregation. | [5] |
| This compound | Cell Migration | Human Melanoma Cells | Not specified | Does not stimulate migration alone; requires PAR-2 co-activation. | [6] |
| TFLLRN-NH2 | Endothelial Permeability | EA.hy926 Cells | 10 µM | Increases endothelial permeability. | [7] |
| SFLLRN-NH2 | Endothelial Permeability | EA.hy926 Cells | 100 µM | Increases endothelial permeability. | [7] |
Note: Direct comparative studies for this compound across all listed assays are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR-1 activation, a hallmark of Gq-coupled signaling.
-
Cell Culture: Plate cells (e.g., cultured neurons, HEK293 cells) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Agonist Stimulation: After washing to remove excess dye, place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Data Acquisition: Inject the PAR-1 agonist (e.g., this compound, TFLLR-NH2) at various concentrations and immediately begin recording fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve and calculate the EC50 value.
Platelet Aggregation Assay
This assay measures the ability of PAR-1 agonists to induce platelet aggregation, a key event in thrombosis.
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood into sodium citrate tubes. Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP), obtained by a second, high-speed centrifugation of the remaining blood, to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Aggregation Measurement: Place the PRP in an aggregometer cuvette with a stir bar at 37°C. Establish a baseline light transmittance.
-
Agonist Addition: Add the PAR-1 agonist (e.g., this compound, SFLLRN-NH2) and record the change in light transmittance over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: The maximum percentage of aggregation is determined relative to the light transmittance of PPP (representing 100% aggregation).
Transwell Cell Migration Assay
This assay assesses the ability of PAR-1 agonists to stimulate directional cell movement.
-
Chamber Setup: Place a cell culture insert (e.g., 8 µm pore size) into the well of a 24-well plate.
-
Chemoattractant: In the lower chamber, add a medium containing a potential chemoattractant or the PAR-1 agonist of interest.
-
Cell Seeding: Seed the cells to be studied (e.g., melanoma cells, endothelial cells) in a serum-free medium into the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow for cell migration (typically 4-24 hours).
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or DAPI).
-
Count the number of stained cells in several microscopic fields to determine the average number of migrated cells per field.
-
Endothelial Permeability Assay
This assay measures the integrity of an endothelial cell monolayer and its disruption by PAR-1 agonists.
-
Monolayer Culture: Seed endothelial cells (e.g., HUVECs, EA.hy926) onto a porous membrane of a transwell insert and culture until a confluent monolayer is formed.
-
Transendothelial Electrical Resistance (TEER) Measurement (Optional): The integrity of the monolayer can be non-destructively monitored by measuring the TEER using a specialized meter. A high, stable TEER indicates a well-formed barrier.
-
Agonist Treatment: Add the PAR-1 agonist to the upper chamber of the transwell.
-
Permeability Measurement (Tracer Flux):
-
Add a fluorescently labeled high molecular weight molecule (e.g., FITC-dextran) to the upper chamber.
-
At various time points, collect samples from the lower chamber and measure the fluorescence intensity.
-
An increase in fluorescence in the lower chamber indicates increased permeability of the endothelial monolayer.
-
-
Data Analysis: Calculate the percentage increase in permeability compared to an untreated control.
Signaling Pathways and Visualizations
PAR-1 activation initiates a complex network of intracellular signaling cascades. The primary mechanism involves the coupling to heterotrimeric G proteins, leading to downstream effector activation. Additionally, PAR-1 signaling can be modulated by β-arrestins, which can lead to receptor desensitization, internalization, and activation of distinct signaling pathways.
Canonical PAR-1 G-Protein Signaling Pathway
Activation of PAR-1 by agonists like this compound typically leads to the engagement of multiple G protein subtypes, including Gαq/11, Gα12/13, and Gαi.
Caption: Canonical G-protein signaling pathways activated by PAR-1 agonists.
β-Arrestin-Mediated PAR-1 Signaling
Following G protein activation, PAR-1 is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This process not only desensitizes G protein signaling but also initiates a distinct wave of signaling events.
Caption: β-arrestin recruitment and downstream signaling following PAR-1 activation.
Experimental Workflow for Comparative Analysis
The logical flow for a comprehensive comparative study of PAR-1 agonists is outlined below.
Caption: Workflow for the comparative evaluation of PAR-1 agonists.
References
- 1. Cardiovascular responses mediated by protease-activated receptor-2 (PAR-2) and thrombin receptor (PAR-1) are distinguished in mice deficient in PAR-2 or PAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 6. Protease-activated receptors (PAR1 and PAR2) contribute to tumor cell motility and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Review of Tfllrnpndk-NH2 and Other Protease-Activated Receptor 1 (PAR-1) Agonists
This guide provides a comprehensive literature review of comparative studies involving the synthetic peptide Tfllrnpndk-NH2, a potent agonist of Protease-Activated Receptor 1 (PAR-1). For researchers, scientists, and drug development professionals, this document outlines the performance of this compound in relation to other PAR-1 agonists, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Introduction to this compound and PAR-1 Agonism
This compound is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor involved in a wide array of physiological and pathological processes, including thrombosis, inflammation, and vascular permeability. PAR-1 is activated by the cleavage of its N-terminal domain by proteases like thrombin, which unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling. Synthetic peptides like this compound and the more extensively studied, shorter analog TFLLR-NH2, mimic this tethered ligand, thereby activating PAR-1 independently of proteolytic cleavage. This guide will compare the activity of this compound with other PAR-1 agonists, providing a clear overview of their relative potencies and experimental applications.
Data Presentation: A Comparative Analysis of PAR-1 Agonist Potency
The following tables summarize the quantitative data from various studies, comparing the potency of this compound and other PAR-1 agonists in different experimental assays.
Table 1: Comparative Potency of PAR-1 Agonists in Calcium Mobilization Assays
| Agonist | Sequence | EC50 (µM) | Cell Type | Reference |
| This compound | Thr-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-NH2 | Not explicitly determined, but induced maximal Ca2+ increase at 10 µM | Cultured rat dorsal root ganglia neurons | [de Garavilla et al., 2001] |
| TFLLR-NH2 | Thr-Phe-Leu-Leu-Arg-NH2 | 1.9 | Cultured rat dorsal root ganglia neurons | [de Garavilla et al., 2001, MedChemExpress, Tocris Bioscience] |
| SFLLRN-NH2 | Ser-Phe-Leu-Leu-Arg-Asn-NH2 | Not directly compared in the same study with this compound | Various | [Multiple sources] |
| Thrombin | - | 24 mU/ml | Cultured rat dorsal root ganglia neurons | [de Garavilla et al., 2001] |
Table 2: Comparative In Vivo Activity of PAR-1 Agonists in Plasma Extravasation Assays
| Agonist | Assay | Species | Effect | Reference |
| This compound | Evans blue extravasation | Mouse | Stimulated 2-8 fold increase in various tissues | [de Garavilla et al., 2001] |
| TFLLR-NH2 | Evans blue extravasation | Mouse | Stimulated 2-8 fold increase in various tissues | [MedChemExpress] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review, enabling researchers to replicate and build upon these findings.
Calcium Mobilization Assay
Objective: To measure the ability of PAR-1 agonists to induce an increase in intracellular calcium concentration ([Ca2+]i), a hallmark of PAR-1 activation through the Gq signaling pathway.
Methodology (adapted from de Garavilla et al., 2001):
-
Cell Culture: Primary cultures of rat dorsal root ganglia (DRG) neurons are prepared and maintained in a suitable growth medium.
-
Fluorescent Dye Loading: Neurons are incubated with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) in a balanced salt solution for 30-60 minutes at 37°C. This allows the dye to enter the cells.
-
Washing: Cells are washed to remove extracellular Fura-2 AM.
-
Baseline Measurement: The baseline fluorescence ratio (340 nm/380 nm excitation, 510 nm emission) is recorded using a fluorescence imaging system.
-
Agonist Application: A concentration range of the PAR-1 agonist (e.g., this compound, TFLLR-NH2, or thrombin) is applied to the cells.
-
Data Acquisition: The change in fluorescence ratio is continuously monitored to measure the increase in intracellular calcium.
-
Data Analysis: The peak increase in [Ca2+]i is calculated for each agonist concentration. The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined by fitting the concentration-response data to a sigmoidal curve.
Evans Blue Extravasation Assay
Objective: To quantify plasma protein leakage from blood vessels into the surrounding tissue (extravasation) as a measure of increased vascular permeability induced by PAR-1 agonists.
Methodology (adapted from de Garavilla et al., 2001):
-
Animal Model: Wild-type and PAR-1 knockout mice are used to ensure the observed effects are PAR-1 specific.
-
Anesthesia: Mice are anesthetized.
-
Injection: The PAR-1 agonist (e.g., this compound) and Evans blue dye (which binds to serum albumin) are co-injected intravenously.
-
Circulation Time: The substances are allowed to circulate for a defined period (e.g., 10 minutes).
-
Perfusion: Animals are transcardially perfused with saline to remove intravascular Evans blue.
-
Tissue Collection: Tissues of interest (e.g., bladder, esophagus, stomach) are collected.
-
Dye Extraction: The tissues are incubated in formamide to extract the extravasated Evans blue dye.
-
Quantification: The amount of extracted Evans blue is quantified by measuring the absorbance at 620 nm using a spectrophotometer.
-
Data Analysis: The results are expressed as the amount of Evans blue per tissue weight, and the fold increase over control (vehicle-injected) animals is calculated.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this review.
Caption: PAR-1 Signaling Pathway
Caption: Calcium Mobilization Assay Workflow
Caption: Evans Blue Extravasation Assay Workflow
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tfllrnpndk-NH2
The proper disposal of the peptide Tfllrnpndk-NH2 is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a research-grade peptide, its disposal requires adherence to specific protocols for chemical waste. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on established guidelines for similar research-grade peptides and provide a comprehensive framework for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a mandatory first step to mitigate any potential exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Protective Eyewear: Safety glasses or goggles are necessary to prevent eye exposure.
Work should always be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any aerosolized particles.[1] It is crucial to avoid direct contact with the peptide, as well as the formation of dust and aerosols.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key parameters and recommendations for the handling and disposal of research-grade peptides like this compound.
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Gloves, Lab Coat, Protective Eyewear | [2] |
| Work Environment | Well-ventilated area (e.g., fume hood) | [1] |
| Waste Classification | Chemical Waste | [2][3] |
| Disposal Containers | Clearly labeled, sealed, appropriate chemical waste containers | [3][4] |
| Prohibited Disposal Methods | Do not dispose of in regular trash or down the drain | [2][3] |
| Regulatory Compliance | Adhere to institutional, local, and national regulations | [2][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
- Treat all unused or expired this compound as chemical waste.
- Segregate the peptide waste from other laboratory waste streams, such as regular trash or biohazardous waste, to prevent cross-contamination and ensure proper disposal.
2. Containerization:
- Place the this compound waste into a designated and clearly labeled chemical waste container.[3]
- The container should be made of a material compatible with the peptide and any solvents used. Glass vials or high-quality plastic tubes are often suitable.[3]
- Ensure the container is tightly sealed to prevent leaks or spills.[3]
3. Labeling:
- Label the waste container with the full chemical name ("this compound"), concentration (if in solution), and the date of disposal.
- Include any relevant hazard symbols as required by your institution's safety protocols.
4. Storage Pending Disposal:
- Store the sealed waste container in a designated, secure area for chemical waste.
- This area should be away from general laboratory traffic and incompatible materials.
5. Final Disposal:
- Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[3]
- Never pour peptide solutions down the drain or discard them in the regular trash, as this can pose environmental and health risks.[2][3]
- Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory notebook or digital log for traceability.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. peptiderecon.com [peptiderecon.com]
Standard Operating Procedure: Safe Handling of Tfllrnpndk-NH2
This document provides essential safety and logistical guidance for the handling and disposal of Tfllrnpndk-NH2, a synthetic peptide of unknown toxicological properties. As the specific hazards of this compound have not been established, it must be treated as a potentially hazardous substance. The following procedures are designed to minimize exposure risk to laboratory personnel.
Hazard Assessment and Control
Given the unknown biological activity and potential potency of a novel peptide like this compound, a conservative approach to safety is mandatory. The primary risks include inhalation of airborne powder, skin or eye contact, and accidental ingestion. The "Hierarchy of Controls" is a framework used to select the most effective control measures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
